2-Thiophenemethanethiol
Description
Structure
3D Structure
Properties
IUPAC Name |
thiophen-2-ylmethanethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6S2/c6-4-5-2-1-3-7-5/h1-3,6H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZQHDFWKVMZOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40211618 | |
| Record name | Thenyl mercaptan | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
166.00 °C. @ 760.00 mm Hg | |
| Record name | 2-Thiophenemethanethiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031853 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slightly | |
| Record name | 2-Thiophenemethanethiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031853 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
6258-63-5 | |
| Record name | 2-Thiophenemethanethiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6258-63-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thenyl mercaptan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006258635 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thenyl mercaptan | |
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| Record name | Thiophene-2-methanethiol | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.813 | |
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| Record name | THENYL MERCAPTAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JML279XS6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Thiophenemethanethiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031853 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Thiophenemethanethiol: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Thiophenemethanethiol, also known as 2-thenyl mercaptan, is a sulfur-containing heterocyclic compound with the molecular formula C₅H₆S₂.[1] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and spectroscopic data. It also explores the broader context of thiophene-containing compounds in medicinal chemistry and drug development, highlighting their significance as "privileged structures" in the design of novel therapeutic agents. While specific biological pathways for this compound are not extensively documented in publicly available literature, the known reactivity of its thiol group and the biological activities of related thiophene derivatives suggest its potential as a valuable building block in the synthesis of pharmacologically active molecules.
Chemical Structure and Identification
This compound consists of a thiophene ring substituted at the 2-position with a methylthiol group. The presence of the flexible methylene linker distinguishes it from its isomer, 2-thiophenethiol, where the thiol group is directly attached to the thiophene ring.
Chemical Structure:
Synonyms: 2-(Mercaptomethyl)thiophene, 2-Thenyl mercaptan, 2-Thenylthiol, Thiophen-2-ylmethanethiol.[2]
CAS Registry Number: 6258-63-5[1]
Molecular Formula: C₅H₆S₂[1]
Molecular Weight: 130.23 g/mol [1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Appearance | Colorless to pale yellow clear liquid | [3] |
| Boiling Point | 166.0 °C at 760 mmHg | [4] |
| Density | 1.250 g/mL at 25 °C | [3] |
| Refractive Index | 1.618 - 1.632 at 20 °C | [3] |
| logP (o/w) | 2.42 (estimated) | [3] |
| Flash Point | 177.00 °F (80.56 °C) | [4] |
| Vapor Pressure | 0.463 mmHg at 25 °C (estimated) | [5] |
Synthesis of this compound
While a variety of methods exist for the synthesis of thiols and thiophene derivatives, a common route to this compound involves the reaction of a 2-thenyl halide with a sulfur nucleophile. A detailed experimental protocol based on the reaction of 2-thenyl chloride with thiourea is provided below. This method proceeds via the formation of an isothiouronium salt intermediate, which is subsequently hydrolyzed to yield the desired thiol.
Experimental Protocol: Synthesis via 2-Thenyl Chloride and Thiourea
Materials:
-
2-Thenyl chloride
-
Thiourea
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Formation of the Isothiouronium Salt: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-thenyl chloride (1 equivalent) and thiourea (1.1 equivalents) in ethanol. Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Hydrolysis: After cooling the reaction mixture to room temperature, add a solution of sodium hydroxide (2.5 equivalents) in water. Heat the mixture to reflux for an additional 2-3 hours to effect hydrolysis of the isothiouronium salt.
-
Work-up: Cool the reaction mixture and acidify with dilute hydrochloric acid to a pH of approximately 2-3. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic extracts and wash with brine (2 x 30 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Final Purification: The crude product can be further purified by vacuum distillation to yield the pure thiol.
Logical Workflow for Synthesis:
References
A Technical Guide to 2-Thiophenemethanethiol (CAS 6258-63-5): A Versatile Building Block for Chemical Research and Drug Discovery
Introduction: 2-Thiophenemethanethiol, also known by synonyms such as 2-thenyl mercaptan, is a heterocyclic organosulfur compound registered under CAS number 6258-63-5.[1][2][3][4] Its molecular structure features a thiol group attached to a methyl substituent on a thiophene ring. This arrangement makes it a valuable intermediate in organic synthesis. The thiophene core is considered a "privileged structure" in medicinal chemistry, often serving as a bioisostere for a benzene ring, which can impart unique pharmacological properties to a molecule.[5][6] Thiophene and its derivatives are integral to the development of compounds with a wide array of therapeutic applications, including anti-inflammatory and antimicrobial agents.[5][6][7] This guide provides a comprehensive overview of the physicochemical properties, synthetic routes, chemical reactivity, and potential applications of this compound for professionals in research and drug development.
Physicochemical and Spectroscopic Data
This compound is typically a colorless to pale yellow liquid.[8] Its key physical and chemical properties are summarized below, providing essential data for experimental design and computational modeling.
| Property | Value | Source |
| CAS Number | 6258-63-5 | [2][3] |
| Molecular Formula | C₅H₆S₂ | [1][2][3] |
| Molecular Weight | 130.23 g/mol | [1][3] |
| Boiling Point | 166.0 °C (at 760 mm Hg) | [3] |
| Water Solubility | 0.18 g/L (Predicted) | [9] |
| logP (Octanol/Water) | 2.34 - 2.73 (Predicted) | [9][10] |
| pKa (Strongest Acidic) | 9.84 (Predicted) | [9] |
| Appearance | Colorless to pale yellow liquid | [8] |
| Kovats Retention Index | Standard non-polar: 1064; Standard polar: 1639-1713 | [3] |
| InChI Key | GCZQHDFWKVMZOE-UHFFFAOYSA-N | [1][2] |
| SMILES | SCc1cccs1 | [1] |
Synthesis and Experimental Protocols
While various methods can be employed, a common and effective strategy for synthesizing this compound involves the nucleophilic substitution of a suitable precursor, such as 2-(chloromethyl)thiophene, with a sulfur-containing nucleophile. The following is a representative protocol based on the reaction with thiourea, followed by basic hydrolysis of the intermediate isothiouronium salt.
Diagram: Proposed Synthetic Workflow
Caption: Proposed Synthetic Workflow for this compound.
Detailed Experimental Protocol (Representative)
Objective: To synthesize this compound from 2-(chloromethyl)thiophene.
Materials:
-
2-(chloromethyl)thiophene
-
Thiourea
-
Ethanol (Reagent grade)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl, dilute)
-
Diethyl ether or Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, heating mantle, separatory funnel, distillation apparatus
Procedure:
-
Formation of the Isothiouronium Salt: In a round-bottom flask equipped with a reflux condenser, dissolve 2-(chloromethyl)thiophene (1.0 eq) and thiourea (1.1 eq) in ethanol. Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Hydrolysis: After cooling the reaction mixture to room temperature, add a solution of sodium hydroxide (2.5 eq) in water. Re-heat the mixture to reflux for an additional 2-3 hours to facilitate the hydrolysis of the isothiouronium salt.
-
Workup and Extraction: Cool the mixture and pour it into a separatory funnel containing water. Acidify the aqueous layer carefully with dilute hydrochloric acid to a neutral pH. Extract the aqueous phase three times with diethyl ether or dichloromethane.
-
Drying and Solvent Removal: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation to yield this compound as a clear liquid.
Safety Precautions: 2-(chloromethyl)thiophene is a lachrymator and can be unstable upon storage.[11] The synthesis should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety goggles, must be worn.
Chemical Reactivity and Potential Transformations
The thiol (-SH) functional group in this compound dictates its primary reactivity. It is more acidic than its alcohol analog, 2-thiophenemethanol, allowing it to be easily deprotonated to form a potent thiolate nucleophile.[12] This thiolate can participate in a variety of useful synthetic transformations.
Diagram: Core Reactivity
Caption: Core Reactivity of this compound.
-
Deprotonation: Treatment with a base (e.g., NaOH, NaH) readily removes the acidic thiol proton to form the corresponding thiolate anion. This anion is an excellent nucleophile.[12]
-
S-Alkylation: The thiolate anion undergoes efficient S-alkylation via an Sₙ2 mechanism when reacted with alkyl halides or other electrophiles, leading to the formation of thioethers (sulfides).[12][13] This reaction is fundamental for incorporating the thiophenemethylthio moiety into larger molecular scaffolds.
-
Oxidation: Thiols can be oxidized to form disulfides. This transformation can be achieved using mild oxidizing agents like iodine (I₂), hydrogen peroxide (H₂O₂), or even atmospheric oxygen.[13] This reversible reaction is crucial in various biological systems and synthetic applications.
-
Thiol-Ene Reaction: The thiol group can add across a carbon-carbon double bond (an alkene) in a process known as the thiol-ene reaction. This reaction, which can be initiated by radicals or light, proceeds with anti-Markovnikov selectivity and is considered a form of "click chemistry" due to its high efficiency and yield.[14]
Applications in Research and Drug Development
The primary value of this compound lies in its role as a versatile intermediate for synthesizing more complex molecules with potential biological activity.
Diagram: Role in Drug Discovery
Caption: Logical Flow in a Drug Discovery Context.
-
Scaffold for Medicinal Chemistry: The thiophene ring is a well-established pharmacophore. Thiophene-containing compounds are known to exhibit a wide range of biological activities, including acting as inhibitors of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are key targets in anti-inflammatory drug development.[7]
-
Intermediate for Bioactive Molecules: this compound provides a reactive handle (the thiol group) for constructing libraries of novel compounds. By applying the reactions described in the previous section, researchers can synthesize derivatives for screening against various biological targets. The related compound, 2-thiophenemethanol, is used as a precursor for synthesizing potent apoptosis-inducing agents and antiproliferative compounds, highlighting the potential of this structural class in oncology research.[5]
-
Flavor and Fragrance Industry: As a mercaptan, this compound and its derivatives may find use in the flavor and fragrance industry, where thiols are often responsible for specific roasted, savory, or coffee-like notes.[9]
Safety and Handling
This compound is classified as hazardous and requires careful handling to ensure laboratory safety.
| Hazard Class | Code | Statement |
| GHS Classification | H302 | Harmful if swallowed[3][15] |
| H317 | May cause an allergic skin reaction[16] | |
| H319 | Causes serious eye irritation[16] | |
| Signal Word | Warning | [3][16] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [16] |
Handling and Storage Recommendations:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles conforming to EN166 standards, and a lab coat.[15]
-
Ventilation: Use only in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place. Keep away from heat, sparks, open flames, and oxidizing agents.[17]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
Conclusion
This compound (CAS 6258-63-5) is a significant heterocyclic building block with considerable potential for researchers in organic synthesis and medicinal chemistry. Its well-defined physicochemical properties and the versatile reactivity of its thiol group allow for its incorporation into a diverse range of molecular structures. For professionals in drug development, it represents a valuable starting point for creating novel thiophene-based compounds in the pursuit of new therapeutic agents. Proper understanding of its synthesis, reactivity, and safety protocols is essential for leveraging its full potential in a research environment.
References
- 1. This compound (CAS 6258-63-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. This compound [webbook.nist.gov]
- 3. Thenyl mercaptan | C5H6S2 | CID 80408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. benchchem.com [benchchem.com]
- 6. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-thienyl mercaptan, 6258-63-5 [thegoodscentscompany.com]
- 9. Showing Compound this compound (FDB008537) - FooDB [foodb.ca]
- 10. Thenyl mercaptan | SIELC Technologies [sielc.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. youtube.com [youtube.com]
- 13. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 14. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 15. fishersci.co.uk [fishersci.co.uk]
- 16. watson-int.com [watson-int.com]
- 17. fishersci.com [fishersci.com]
Synthesis of 2-Thiophenemethanethiol from Thiophene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for preparing 2-thiophenemethanethiol from the readily available starting material, thiophene. The synthesis is primarily a two-step process: the chloromethylation of thiophene to yield 2-chloromethylthiophene, followed by the conversion of this intermediate to the target thiol. This document details two effective methods for the second step, providing a comparative analysis to aid in methodological selection.
Overview of the Synthetic Pathway
The synthesis of this compound from thiophene is a straightforward yet versatile process. The initial step involves an electrophilic aromatic substitution on the thiophene ring to introduce a chloromethyl group, yielding the key intermediate, 2-chloromethylthiophene. Subsequently, this intermediate is converted to this compound via nucleophilic substitution of the chlorine atom. This guide explores two primary routes for this conversion: direct displacement with a hydrosulfide salt and a two-step method involving the formation and subsequent hydrolysis of an isothiouronium salt.
Caption: Overall workflow for the synthesis of this compound.
Step 1: Chloromethylation of Thiophene
The first step in the synthesis is the chloromethylation of thiophene to produce 2-chloromethylthiophene. This reaction is a type of electrophilic aromatic substitution.
Experimental Protocol
This protocol is adapted from a procedure published in Organic Syntheses.[1]
Materials:
-
Thiophene
-
Concentrated Hydrochloric Acid
-
Formaldehyde solution (37%) or Paraformaldehyde
-
Hydrogen Chloride gas
-
Ether
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Calcium Chloride
Procedure:
-
In a well-ventilated fume hood, a mixture of thiophene (5 moles) and concentrated hydrochloric acid (200 ml) is placed in a beaker equipped with a mechanical stirrer and cooled in an ice-salt bath.
-
Hydrogen chloride gas is bubbled through the stirred mixture.
-
Once the temperature reaches 0°C, 37% formaldehyde solution (500 ml) is added dropwise, maintaining the temperature below 5°C. The addition typically takes about 4 hours. Alternatively, paraformaldehyde can be used, with the reaction temperature maintained between 0°C and 5°C for 6-8 hours.[1]
-
After the addition is complete, the reaction mixture is extracted three times with ether.
-
The combined ether extracts are washed sequentially with water and a saturated sodium bicarbonate solution.
-
The organic layer is dried over anhydrous calcium chloride.
-
The ether is removed by distillation, and the crude product is purified by vacuum distillation. 2-Chloromethylthiophene is collected at 73-75°C/17 mmHg.[1]
Quantitative Data: The typical yield for this reaction is in the range of 40-41%.[1]
Step 2: Conversion of 2-Chloromethylthiophene to this compound
Two primary methods are presented for the conversion of 2-chloromethylthiophene to the final product.
Method A: Reaction with Sodium Hydrosulfide
This method involves the direct nucleophilic substitution of the chloride with the hydrosulfide anion (SH⁻).
Caption: Synthesis of this compound via the sodium hydrosulfide route.
The following is a general procedure for the conversion of an alkyl halide to a thiol, which can be adapted for 2-chloromethylthiophene.
Materials:
-
2-Chloromethylthiophene
-
Sodium Hydrosulfide (NaSH)
-
Ethanol
-
Water
-
1 M Hydrochloric Acid
-
Dichloromethane or Ethyl Acetate
-
Anhydrous Magnesium Sulfate
Procedure:
-
Under a nitrogen atmosphere, dissolve sodium hydrosulfide (1.1 equivalents) in a degassed mixture of ethanol and water in a round-bottom flask.
-
Cool the NaSH solution in an ice bath.
-
Add 2-chloromethylthiophene (1.0 equivalent) dropwise to the stirred NaSH solution over 30 minutes, maintaining a low temperature.
-
After the addition, allow the mixture to warm to room temperature and then heat gently to 40-50°C.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Cool the reaction mixture and neutralize with 1 M HCl.
-
Extract the product with dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude thiol by vacuum distillation.
Method B: Reaction with Thiourea and Subsequent Hydrolysis
This two-step method involves the formation of a stable S-(2-thenyl)isothiouronium salt, which is then hydrolyzed to the thiol. This method is often preferred as it can minimize the formation of the corresponding sulfide byproduct.[2]
Caption: Synthesis of this compound via the thiourea route.
This protocol is based on general procedures for the synthesis of thiols from alkyl halides via isothiouronium salts.[2]
Materials:
-
2-Chloromethylthiophene
-
Thiourea
-
Ethanol (95%)
-
Sodium Hydroxide solution
-
Hydrochloric Acid
Procedure:
Step 1: Formation of S-(2-thenyl)isothiouronium salt
-
In a round-bottom flask, combine 2-chloromethylthiophene (1.0 mole), thiourea (1.1 moles), and 95% ethanol.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the mixture to allow the isothiouronium salt to crystallize.
-
Filter the salt and wash with a small amount of cold ethanol.
Step 2: Hydrolysis of the Isothiouronium Salt
-
Transfer the filtered salt to a flask.
-
Add a solution of sodium hydroxide.
-
Reflux the mixture for 2 hours under a nitrogen atmosphere.
-
Cool the reaction mixture and acidify with hydrochloric acid.
-
Separate the organic layer containing the thiol.
-
Dry the organic layer and purify by vacuum distillation.
Data Presentation and Comparison
The following tables summarize the quantitative data for the synthesis of this compound.
Table 1: Synthesis of 2-Chloromethylthiophene from Thiophene
| Parameter | Value | Reference |
| Starting Material | Thiophene | [1] |
| Key Reagents | Formaldehyde, HCl | [1] |
| Solvent | None (reagents act as solvent) | [1] |
| Reaction Temperature | 0-5 °C | [1] |
| Reaction Time | 4-8 hours | [1] |
| Typical Yield | 40-41% | [1] |
Table 2: Comparison of Methods for the Conversion of 2-Chloromethylthiophene to this compound
| Parameter | Method A: Sodium Hydrosulfide | Method B: Thiourea |
| Key Reagents | Sodium Hydrosulfide (NaSH) | Thiourea, Sodium Hydroxide |
| Number of Steps | 1 | 2 |
| Intermediate | None | S-(2-thenyl)isothiouronium salt |
| Typical Solvents | Ethanol/Water | Ethanol, Water |
| Reaction Conditions | 0-50 °C | Reflux |
| Potential Byproducts | Di-(2-thenyl) sulfide | - |
| Notes | Direct and rapid method. | May provide higher purity by avoiding sulfide formation.[2] |
Conclusion
The synthesis of this compound from thiophene is a well-established process. The initial chloromethylation of thiophene provides the key intermediate, 2-chloromethylthiophene, in moderate yields. The subsequent conversion to the target thiol can be achieved effectively by two primary methods. The choice between the direct reaction with sodium hydrosulfide and the two-step thiourea method will depend on the desired purity, scalability, and available resources. The thiourea method, while longer, offers the advantage of minimizing the formation of the sulfide byproduct. This guide provides the necessary procedural details and comparative data to enable researchers to select and implement the most suitable synthetic strategy for their specific needs.
References
Spectroscopic Profile of 2-Thiophenemethanethiol: A Technical Guide for Researchers
Introduction
2-Thiophenemethanethiol, also known as 2-thenyl mercaptan, is a sulfur-containing heterocyclic compound with the molecular formula C₅H₆S₂.[1][2][3] As a derivative of thiophene, a scaffold prevalent in medicinal chemistry, this compound and its analogues are of significant interest to researchers in drug discovery and development.[4][5][6] Thiophene moieties are recognized for their electronic and bioisosteric properties that facilitate interactions with various biological targets.[4] This technical guide provides a consolidated overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses. Detailed experimental protocols are presented to aid in the acquisition and interpretation of reproducible data.
Core Spectroscopic Data
The structural elucidation and purity assessment of this compound are achieved through a combination of spectroscopic techniques. This section presents key quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~7.25 | dd | H-5 (Thiophene) |
| ~6.95 | m | H-3, H-4 (Thiophene) |
| ~3.80 | d | -CH₂- (Methylene) |
| ~1.80 | t | -SH (Thiol) |
Note: Predicted data is based on computational estimations and should be confirmed by experimental analysis.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~142 | C-2 (Thiophene) |
| ~127 | C-5 (Thiophene) |
| ~126 | C-3 (Thiophene) |
| ~125 | C-4 (Thiophene) |
| ~25 | -CH₂- (Methylene) |
Note: Predicted data is based on computational estimations and should be confirmed by experimental analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups within a molecule through their characteristic vibrational frequencies. For this compound, the spectrum would be characterized by vibrations of the thiophene ring and the thiol group.
Table 3: Predicted Infrared Absorption Data for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~3100 | C-H Stretch (Aromatic) | Medium |
| ~2920 | C-H Stretch (Aliphatic) | Medium |
| ~2550 | S-H Stretch (Thiol) | Weak |
| ~1500-1400 | C=C Stretch (Aromatic Ring) | Medium-Strong |
| ~700 | C-S Stretch | Medium |
Note: Predicted data is based on computational estimations and should be confirmed by experimental analysis. Characteristic vibrational frequencies for substituted thiophenes are well-documented.[7]
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is employed to determine the mass-to-charge ratio of the parent molecule and its fragments, thereby confirming its molecular weight.[1]
Table 4: Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 130 | Molecular Ion [M]⁺ |
| 97 | [M - SH]⁺ |
Data sourced from the NIST WebBook.[1]
Visualizations
Metabolic Pathway of Thiophene-Containing Drugs
Thiophene-containing compounds are significant in drug development and are known to undergo metabolic transformations. A common metabolic pathway involves S-oxidation by cytochrome P450 enzymes, which can lead to the formation of reactive intermediates.[4] Understanding these pathways is crucial for drug development professionals.
Caption: General metabolic pathway of thiophene derivatives via S-oxidation.
Experimental Workflow for Spectroscopic Analysis
A systematic workflow is essential for obtaining high-quality and reproducible spectroscopic data. The following diagram illustrates a general workflow for the analysis of a compound like this compound.
Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.
Experimental Protocols
The following are generalized protocols for acquiring NMR, IR, and MS spectra of this compound.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of this compound for ¹H NMR (or 20-40 mg for ¹³C NMR) and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Spectrometer Setup: Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
-
Data Acquisition:
-
Locking: The instrument locks onto the deuterium signal of the CDCl₃ to stabilize the magnetic field.
-
Shimming: Optimize the magnetic field homogeneity through automated or manual shimming to obtain sharp peaks.
-
Acquisition: Set standard acquisition parameters and collect the Free Induction Decay (FID).
-
-
Data Processing: Perform a Fourier transform on the FID, followed by phase and baseline correction to obtain the final spectrum.
Protocol 2: FT-IR Spectroscopy (Neat Sample)
-
Equipment: Utilize two polished salt plates (e.g., NaCl or KBr) and a Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Application: Place one to two drops of neat this compound onto the center of one salt plate.
-
Film Formation: Carefully place the second salt plate on top and gently press to create a thin, uniform liquid film, avoiding air bubbles.
-
Spectrum Acquisition:
-
Background Scan: Run a background spectrum with the empty sample holder to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Place the salt plates in the spectrometer's sample holder and acquire the sample spectrum.
-
Protocol 3: Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol).
-
Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
-
GC Separation: Inject the sample into the GC. The compound will travel through a heated capillary column, separating it from any impurities based on its retention time.
-
MS Analysis: As the compound elutes from the GC column, it enters the MS, where it is ionized and fragmented. The mass analyzer separates the ions based on their mass-to-charge ratio, and the detector records their abundance.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound [webbook.nist.gov]
- 3. Thenyl mercaptan | C5H6S2 | CID 80408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiophenes as Heterocyclic Organic Compounds for Academic Research and Industrial Manufacturing [clinicalresearchnewsonline.com]
- 6. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. iosrjournals.org [iosrjournals.org]
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Thenyl Mercaptan
For: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of 2-thenyl mercaptan (also known as 2-thiophenemethanethiol). It is intended to serve as a detailed resource for professionals in research and development who are utilizing this compound as a synthetic intermediate or studying its characteristics. This document includes tabulated physical data, discussions on chemical reactivity, detailed experimental protocols, and relevant safety information.
Physical and Spectroscopic Properties
2-Thenyl mercaptan is a sulfur-containing organic compound characterized by a thiophene ring substituted with a mercaptomethyl group at the second position.[1][2] Its distinct physical properties are critical for its handling, application, and analysis. The compound typically appears as a colorless to pale yellow liquid and is known for its strong, characteristic odor, often described as roasted coffee or fishy.[3][4]
Data Presentation: Physical Properties
The quantitative physical and spectroscopic data for 2-thenyl mercaptan are summarized in the table below for ease of reference and comparison. It is important to note that some discrepancies exist in the reported literature for values such as specific gravity and refractive index, which are presented here as ranges from different sources.
| Property | Value | Source(s) |
| IUPAC Name | (Thiophen-2-yl)methanethiol | [1] |
| Synonyms | This compound, Thenyl mercaptan | [1][2] |
| CAS Number | 6258-63-5 | [1][2] |
| Molecular Formula | C₅H₆S₂ | [1][2] |
| Molecular Weight | 130.23 g/mol | [1][2] |
| Appearance | Colorless to pale yellow clear liquid | [3][4] |
| Odor | Roasted coffee, fishy, sulfurous | [3] |
| Boiling Point | 166 °C @ 760 mmHg 173 - 176 °C @ 1020 hPa | [3][4] |
| Specific Gravity | 1.165 - 1.171 @ 25 °C 1.235 - 1.250 @ 25 °C | [3][4] |
| Refractive Index | 1.571 - 1.578 @ 20 °C 1.602 - 1.604 @ 20 °C 1.618 - 1.632 @ 20 °C | [3][4][5] |
| Flash Point | 80.56 °C (177.0 °F) (Tag Closed Cup) | [3][4] |
| Vapor Pressure | 0.463 mmHg @ 25 °C (estimated) | [3][4] |
| Solubility | Slightly soluble in water; soluble in alcohol | [3] |
| logP (o/w) | 1.8 - 2.42 (computed/estimated) | [1][3][4] |
Chemical Properties and Reactivity
The chemical behavior of 2-thenyl mercaptan is primarily dictated by the thiol (-SH) functional group. This group imparts nucleophilic characteristics and susceptibility to oxidation.
Acidity and Nucleophilicity
Like other thiols, 2-thenyl mercaptan is weakly acidic. The proton of the sulfhydryl group can be abstracted by a base to form the corresponding thiolate anion. This thiolate is a potent nucleophile and readily participates in reactions with various electrophiles, most notably in S-alkylation reactions to form thioethers (sulfides). This reactivity is fundamental to its use as a building block in organic synthesis.
Oxidation to Disulfide
Thiols are susceptible to oxidation. In the presence of mild oxidizing agents, 2-thenyl mercaptan can undergo oxidative coupling to form the corresponding disulfide, bis(thiophen-2-ylmethyl) disulfide. This is a common reaction pathway for mercaptans and is relevant to its stability and handling, as exposure to air can facilitate this process.
Other Reactions
The thiophene ring itself can undergo electrophilic aromatic substitution, although the conditions must be carefully chosen to avoid side reactions involving the reactive thiol group.
References
2-Thiophenemethanethiol molecular weight and formula
An In-depth Technical Guide to 2-Thiophenemethanethiol
This guide provides an overview of the fundamental physicochemical properties of this compound, a compound of interest to researchers and professionals in the fields of chemistry and food science.
Core Molecular Data
This compound, also known by synonyms such as thenyl mercaptan and 2-thienylmethanethiol, is a sulfur-containing heterocyclic compound.[1][2] Its core molecular properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C5H6S2 | [1][2][3] |
| Molecular Weight | 130.231 g/mol | [1][4] |
| IUPAC Name | thiophen-2-ylmethanethiol | [2] |
| CAS Registry Number | 6258-63-5 | [1][3] |
Physicochemical Properties
This compound is characterized as a clear, colorless to slightly yellow liquid.[3] It is known for its potent, sulfuraceous odor, often described as having burnt caramellic and roasted coffee notes.[5][6] This has led to its use as a flavoring agent in various food products.[6][7] The compound is slightly soluble in water.[3]
Logical Relationship of Chemical Identifiers
The following diagram illustrates the relationship between the common name, molecular formula, and molecular weight of this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound can be found in the chemical literature. One common method involves the reduction of thiophene-2-sulfonyl chloride.[5] Another preparative route involves the reaction of sodium sulfosuccinate with phosphorous trichloride.[5]
Signaling Pathways
Based on available scientific literature, this compound is primarily recognized and utilized as a flavoring agent.[6][7] There is no significant body of research indicating its involvement in specific biological signaling pathways relevant to drug development. Its primary application is in the food and fragrance industry due to its distinct organoleptic properties.[7]
References
- 1. This compound [webbook.nist.gov]
- 2. Thenyl mercaptan | C5H6S2 | CID 80408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. Showing Compound this compound (FDB008537) - FooDB [foodb.ca]
- 5. 2-Thiophenethiol | 7774-74-5 [chemicalbook.com]
- 6. 2-Thiophenethiol | C4H4S2 | CID 522674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-thiophene thiol, 7774-74-5 [thegoodscentscompany.com]
An In-depth Technical Guide to the Reactivity and Stability of 2-Thiophenemethanethiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Thiophenemethanethiol, a sulfur-containing heteroaromatic compound, is a molecule of interest in flavor chemistry and potentially in drug discovery due to the recognized role of the thiophene scaffold as a privileged structure in medicinal chemistry. Understanding its reactivity and stability is paramount for its effective application and handling. This technical guide provides a comprehensive overview of the known chemical properties, reactivity, and stability of this compound (CAS 6258-63-5). It includes a summary of its physicochemical properties, discusses its reactivity based on general principles of thiol chemistry, outlines potential degradation pathways, and provides guidance on handling and storage. This guide also presents putative experimental protocols for its synthesis and analysis based on established methods for related compounds, acknowledging the limited availability of specific quantitative data in the public domain.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for designing experimental conditions, predicting its behavior in different environments, and developing analytical methods.
| Property | Value | Source |
| Molecular Formula | C₅H₆S₂ | --INVALID-LINK-- |
| Molecular Weight | 130.23 g/mol | --INVALID-LINK-- |
| CAS Number | 6258-63-5 | --INVALID-LINK-- |
| Appearance | Colorless to pale yellow liquid | --INVALID-LINK-- |
| Boiling Point | 200.3 °C at 760 mmHg | --INVALID-LINK-- |
| Density | 1.191 g/cm³ | --INVALID-LINK-- |
| Flash Point | 74.9 °C | --INVALID-LINK-- |
| Water Solubility | Slightly soluble | --INVALID-LINK-- |
| Refractive Index | 1.601 | --INVALID-LINK-- |
| Vapor Pressure | 0.463 mmHg at 25 °C | --INVALID-LINK-- |
Reactivity Profile
The reactivity of this compound is primarily dictated by the thiol (-SH) group and the thiophene ring.
Thiol Group Reactivity
The thiol group is a potent nucleophile, especially in its deprotonated thiolate form (RS⁻). This high nucleophilicity allows this compound to participate in a variety of reactions.
-
Nucleophilic Substitution: The thiolate anion can readily displace leaving groups in Sₙ2 reactions with alkyl halides to form thioethers.
-
Michael Addition: As a soft nucleophile, the thiolate can undergo Michael addition to α,β-unsaturated carbonyl compounds.
-
Oxidation: Thiols are susceptible to oxidation. Mild oxidizing agents can convert them to disulfides. Stronger oxidizing agents can lead to the formation of sulfonic acids.
The general reactivity of the thiol group is depicted in the following diagram:
Thiophene Ring Reactivity
The thiophene ring is an aromatic system that can undergo electrophilic substitution reactions. The sulfur atom can donate electron density to the ring, activating it towards electrophilic attack, primarily at the C5 position (adjacent to the sulfur and para to the substituent) and to a lesser extent, the C3 position.
Stability and Degradation
This compound is sensitive to several environmental factors that can lead to its degradation.
Thermal Decomposition
Oxidative Degradation
Exposure to air and oxidizing agents can lead to the oxidation of the thiol group, forming the corresponding disulfide. This process can be accelerated by the presence of metal ions. It is recommended to handle and store the compound under an inert atmosphere to minimize oxidative degradation.
Handling and Storage Recommendations
To ensure the stability and integrity of this compound, the following handling and storage procedures are recommended:
-
Storage: Store in a cool, dry, well-ventilated area, away from heat, sparks, and open flames. Keep the container tightly closed and preferably under an inert atmosphere (e.g., argon or nitrogen).
-
Handling: Use in a well-ventilated area or under a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Grounding and bonding are necessary when transferring large quantities to prevent static discharge.
The logical workflow for ensuring the stability of this compound is outlined below:
Experimental Protocols
Detailed experimental protocols specifically for this compound are scarce in peer-reviewed literature. The following sections provide putative protocols based on established methods for analogous compounds.
Synthesis of this compound
A plausible synthetic route to this compound involves the conversion of 2-thiophenemethanol to a leaving group, followed by displacement with a thiolating agent.
Step 1: Synthesis of 2-(Chloromethyl)thiophene from 2-Thiophenemethanol
-
Materials: 2-Thiophenemethanol, thionyl chloride (SOCl₂), pyridine, dichloromethane (DCM).
-
Procedure:
-
Dissolve 2-thiophenemethanol (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM under an inert atmosphere and cool the solution to 0 °C.
-
Slowly add thionyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by carefully adding water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield crude 2-(chloromethyl)thiophene, which can be used in the next step without further purification.
-
Step 2: Synthesis of this compound from 2-(Chloromethyl)thiophene
-
Materials: 2-(Chloromethyl)thiophene, sodium hydrosulfide (NaSH) or thiourea, ethanol, sodium hydroxide (NaOH).
-
Procedure using Sodium Hydrosulfide:
-
Dissolve 2-(chloromethyl)thiophene (1.0 eq) in ethanol under an inert atmosphere.
-
Add a solution of sodium hydrosulfide (1.5 eq) in ethanol dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
After cooling, remove the ethanol under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent and purify the crude product by vacuum distillation.
-
The synthetic workflow is visualized in the following diagram:
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method with UV detection would be suitable for the analysis of this compound.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) would be a good starting point.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the thiophene ring (around 230-260 nm).
-
Standard Preparation: Prepare standards of known concentrations in the mobile phase to generate a calibration curve for quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are essential for structural confirmation. Predicted chemical shifts can serve as a guide for spectral interpretation.
-
¹H NMR: Expect signals for the three protons on the thiophene ring and the methylene protons adjacent to the thiol group, as well as the thiol proton itself. The thiol proton signal may be broad and its chemical shift can vary depending on the solvent and concentration.
-
¹³C NMR: Expect signals for the four unique carbons of the thiophene ring and the methylene carbon.
Mass Spectrometry (MS)
Mass spectrometry, particularly coupled with gas chromatography (GC-MS), is a powerful tool for identification and purity assessment. The NIST WebBook provides a reference mass spectrum for this compound.
Biological Activity and Signaling Pathways
While thiophene derivatives are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties, specific data on the biological effects and signaling pathway modulation by this compound are limited in the public domain. The presence of the thiol group suggests potential antioxidant activity through radical scavenging mechanisms. Further research is needed to elucidate its specific biological targets and mechanisms of action.
The potential antioxidant mechanism of a thiol-containing compound is illustrated below:
Conclusion
This compound is a reactive molecule with potential applications in various fields. Its reactivity is dominated by the nucleophilic character of the thiol group and the aromatic nature of the thiophene ring. The compound's stability is compromised by heat and oxidation, necessitating careful handling and storage under inert conditions. While specific quantitative data on its reactivity and stability are not widely available, this guide provides a solid foundation for its use in research and development by summarizing its known properties and outlining reliable experimental approaches for its synthesis and analysis. Further studies are warranted to fully characterize its reactivity profile and explore its potential in drug discovery and other applications.
An In-depth Technical Guide to the Isomers of C5H6S2: Focus on Dithiolethiones
For Researchers, Scientists, and Drug Development Professionals
The chemical formula C5H6S2 represents a variety of structural isomers, each with a unique IUPAC name and distinct chemical and biological properties. Among the most significant isomers are the dithiolethiones, a class of five-membered sulfur-containing heterocyclic compounds. These molecules have garnered considerable attention in the field of drug discovery and development, particularly for their potential as cancer chemopreventive agents. This guide provides a detailed overview of the IUPAC nomenclature, synthesis, biological activity, and mechanisms of action of prominent C5H6S2 isomers, with a primary focus on the dithiolethione scaffold.
IUPAC Nomenclature of C5H6S2 Isomers
The systematic naming of C5H6S2 isomers follows the IUPAC rules for organic nomenclature. Due to the presence of sulfur atoms, double bonds, and cyclic structures, a number of isomeric possibilities exist. Some of the most studied isomers belong to the dithiolethione family.
Key Dithiolethione Isomers of C5H6S2:
-
4,5-Dimethyl-3H-1,2-dithiole-3-thione: This compound is a classic example of a dithiolethione and has been synthesized and studied for its biological activities.[1][2]
-
4-Ethyl-3H-1,2-dithiole-3-thione: An isomer with an ethyl substituent on the dithiole ring.
-
5-Ethyl-3H-1,2-dithiole-3-thione: A positional isomer of the 4-ethyl derivative.
-
3-Propyl-1,2-dithiol-1-ium-4-olate: A zwitterionic isomer.
Other potential, though less commonly cited, isomers could include bicyclic structures or linear chains with two sulfur atoms and a combination of double and triple bonds.
Synthesis of Dithiolethiones
The synthesis of dithiolethiones can be achieved through various chemical routes. A common method involves the thionation of appropriate precursor molecules using reagents like Lawesson's reagent or phosphorus pentasulfide (P4S10).
General Synthetic Approach:
The synthesis of substituted 3H-1,2-dithiole-3-thiones often involves the reaction of compounds containing a propenyl group with elemental sulfur at high temperatures.[3] Another versatile method is the reaction of terminal alkynes with a deprotonating agent followed by treatment with carbon disulfide and elemental sulfur.[1]
Quantitative Data on Dithiolethione Activity
Dithiolethiones have been extensively studied for their ability to induce cytoprotective enzymes, a key mechanism in cancer chemoprevention. The potency of these compounds is often evaluated by their ability to induce enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1).
| Compound | Relative Potency (NQO1 Induction) | Reference |
| 3H-1,2-dithiole-3-thione (D3T) | Baseline | [4] |
| 4,5-Dimethyl-3H-1,2-dithiole-3-thione | More potent than D3T | [2] |
| 5,6-Dihydrocyclopenta[c]1,2-dithiole-3(4H)-thione | ~6 times more potent than D3T | [4] |
| Oltipraz (a pyrazinyl-substituted dithiolethione) | Weaker inducer than many others | [4][5] |
Experimental Protocols
General Procedure for Thionation using Lawesson's Reagent:
A common method for the synthesis of thioamides, a related class of sulfur-containing compounds, which can be adapted for dithiolethiones, involves the use of Lawesson's reagent.[6]
-
Reaction Setup: The starting carbonyl compound (1.0 equivalent) is dissolved in a dry, inert solvent such as toluene or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Lawesson's reagent (0.5 to 1.0 equivalents) is added to the solution. The reaction mixture is then heated to reflux.
-
Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then subjected to an aqueous work-up, typically involving extraction with an organic solvent (e.g., ethyl acetate or dichloromethane) and washing with water and brine.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired thionated product.
Synthesis of 4-Mercapto-5-substituted 3H-1,2-dithiole-3-thiones from Alkynes: [1]
-
Deprotonation: A terminal alkyne is deprotonated using a strong base like butyllithium (BuLi) in an appropriate solvent.
-
Dithiocarboxylation: The resulting alkynylide is treated with carbon disulfide to form an alkynyldithiocarboxylate.
-
Sulfurization and Cyclization: Elemental sulfur is then added to the reaction mixture, leading to the formation of the 4-mercapto-3H-1,2-dithiole-3-thione after an acidic workup.
Mechanism of Action: Nrf2-Keap1 Signaling Pathway
The primary mechanism by which dithiolethiones exert their chemopreventive effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][7] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Dithiolethiones are electrophilic compounds that can react with specific cysteine residues on Keap1. This modification leads to a conformational change in Keap1, disrupting the Nrf2-Keap1 interaction. As a result, Nrf2 is stabilized, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, thereby upregulating their expression. These genes encode for Phase II detoxification enzymes and antioxidant proteins, which help protect cells from carcinogenic and oxidative damage.[4][7]
References
- 1. Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dithiolethiones for Cancer Chemoprevention: Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Identification of dithiolethiones with better chemopreventive properties than oltipraz - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. Synthesis, Biological Evaluation and Structure-Activity Relationships of Dithiolethiones as Inducers of Cytoprotective Phase 2 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
The Diverse Biological Activities of Thiophene Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The thiophene scaffold, a five-membered sulfur-containing heterocycle, is a cornerstone in medicinal chemistry, underpinning the structure of numerous biologically active compounds.[1][2] Its unique electronic properties and ability to engage in various intermolecular interactions have made it a privileged structure in the design and development of novel therapeutic agents.[1] This technical guide provides a comprehensive overview of the significant biological activities of thiophene derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols for key assays and visualizations of critical signaling pathways are presented to support further research and drug discovery efforts in this promising area.
Anticancer Activity
Thiophene derivatives have demonstrated remarkable potential as anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[3][4] Their mechanisms of action are diverse and often involve the modulation of key signaling pathways implicated in cancer progression, including the inhibition of kinases and tubulin polymerization, and the induction of apoptosis.[2][4][5]
Quantitative Data on Anticancer Activity
The anticancer efficacy of various thiophene derivatives has been quantified through in vitro cytotoxicity assays, with the half-maximal inhibitory concentration (IC50) being a key metric. A summary of reported IC50 values is presented in Table 1.
| Compound Class | Cancer Cell Line(s) | IC50 (µM) | Reference(s) |
| Thienopyrimidine derivative (3b) | HepG2, PC-3 | 3.105, 2.15 | [5] |
| Thieno[3,2-b]pyrrole derivative (4c) | HepG2, PC-3 | Not specified, potent activity | [5] |
| Thiophene pyridine-based compound (1m) | MCF-7 | 0.09 | [6] |
| Thiophene carboxamide derivative (2b) | Hep3B | 5.46 | [7] |
| Thiophene carboxamide derivative (2d) | Hep3B | 8.85 | [7] |
| Thiophene carboxamide derivative (2e) | Hep3B | 12.58 | [7] |
| 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17) | A549 | 9.00 | [2] |
| Thiophene-3-carboxamide derivative (14d) | VEGFR-2 (enzyme) | 0.191 | [8] |
| Thieno[2,3-d]pyrimidine derivative (21e) | VEGFR-2 (enzyme) | 0.021 | [9] |
| Thiophene derivative (1312) | SGC-7901, HT-29, EC-9706 | 0.340, 0.360, 3.170 | [10] |
Table 1: Anticancer Activity of Thiophene Derivatives (IC50 values)
Key Signaling Pathways in Cancer Targeted by Thiophene Derivatives
VEGFR-2 Signaling Pathway:
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[11][12] Several thiophene derivatives have been identified as potent inhibitors of VEGFR-2, thereby blocking downstream signaling cascades that promote cell proliferation and survival.[8][9]
Caption: VEGFR-2 signaling pathway and inhibition by thiophene derivatives.
Tubulin Polymerization:
Microtubules are essential for cell division, and their disruption is a well-established anticancer strategy. Some thiophene derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[2]
Caption: Inhibition of tubulin polymerization by thiophene derivatives.
Experimental Protocols for Anticancer Activity
MTT Cell Viability Assay:
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Materials:
-
Thiophene derivative of interest
-
Cancer cell lines (e.g., HepG2, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[13]
-
Prepare serial dilutions of the thiophene derivative in complete medium.
-
Remove the existing medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).
-
Incubate the plates for another 24-72 hours.[13]
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.[14]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Measure the absorbance at 570 nm using a microplate reader.[4]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Caption: General workflow for the MTT cell viability assay.
Caspase Activity Assay:
This assay measures the activity of caspases, key enzymes in the apoptotic pathway.
-
Materials:
-
Thiophene derivative of interest
-
Cancer cell lines
-
Cell lysis buffer
-
Caspase-3/7, -8, or -9 substrate (e.g., Ac-DEVD-AFC for caspase-3/7)
-
96-well black plates
-
Fluorometer
-
-
Protocol:
-
Seed and treat cancer cells with the thiophene derivative as in the MTT assay.
-
Harvest the cells and prepare cell lysates using the lysis buffer.[15]
-
Incubate the cell lysates with the specific caspase substrate in a 96-well black plate at 37°C for 1-2 hours.[15]
-
Measure the fluorescence using a fluorometer with appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 440 nm emission for AFC).[15]
-
Quantify the increase in fluorescence, which is proportional to the caspase activity.
-
Antimicrobial Activity
Thiophene derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi.[13][16] Their mechanisms of action often involve the disruption of microbial membranes and the inhibition of essential enzymes.[13]
Quantitative Data on Antimicrobial Activity
The antimicrobial potency of thiophene derivatives is typically determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism. A summary of reported MIC values is presented in Table 2.
| Compound | Microorganism(s) | MIC (µg/mL) or MIC50 (mg/L) | Reference(s) |
| Thiophene derivative 4 | Colistin-resistant A. baumannii | 16 (MIC50) | [17][18] |
| Thiophene derivative 5 | Colistin-resistant A. baumannii | 16 (MIC50) | [17][18] |
| Thiophene derivative 8 | Colistin-resistant A. baumannii | 32 (MIC50) | [17][18] |
| Thiophene derivative 4 | Colistin-resistant E. coli | 8 (MIC50) | [17][18] |
| Thiophene derivative 8 | Colistin-resistant E. coli | 32 (MIC50) | [17][18] |
| Spiro–indoline–oxadiazole derivative | Clostridium difficile | 2 to 4 | [16] |
| 3-chlorobenzo[b]thiophene derivative | Gram-positive bacteria and yeast | 16 | [19] |
| 3-bromobenzo[b]thiophene derivative | Gram-positive bacteria and yeast | 16 | [19] |
| Thiophene derivative 5a | Gram-positive and -negative bacteria | 3.125–6.25 | [20] |
Table 2: Antimicrobial Activity of Thiophene Derivatives (MIC values)
Experimental Protocol for Antimicrobial Activity
Broth Microdilution Method for MIC Determination:
This is a standard method for determining the MIC of an antimicrobial agent.
-
Materials:
-
Thiophene derivative of interest
-
Bacterial or fungal strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth
-
Sterile 96-well microtiter plates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
-
-
Protocol:
-
Prepare a stock solution of the thiophene derivative in a suitable solvent.
-
Perform serial two-fold dilutions of the compound in the broth directly in the 96-well plate.
-
Prepare a standardized inoculum of the test microorganism in broth, adjusted to a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculate each well (except for a sterility control well) with the microbial suspension. Include a growth control well (no compound).
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for many bacteria).[21]
-
Determine the MIC by visually inspecting the plates for the lowest concentration of the compound that completely inhibits visible growth.[22]
-
Caption: Workflow for the broth microdilution MIC assay.
Anti-inflammatory Activity
Thiophene derivatives have also been recognized for their significant anti-inflammatory properties, with some compounds acting as inhibitors of key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[14][23]
Quantitative Data on Anti-inflammatory Activity
The anti-inflammatory effects of thiophene derivatives have been evaluated in various in vitro and in vivo models. Table 3 summarizes some of the key findings.
| Compound | Assay/Model | Activity/Result | Reference(s) |
| Thiophene derivative 21 | In vivo COX-2 inhibition | IC50 = 0.67 µM | [24] |
| Thiophene derivative 21 | In vivo LOX inhibition | IC50 = 2.33 µM | [24] |
| Thiophene pyrazole hybrids (29a-d) | In vitro COX-2 inhibition | IC50 = 0.31–1.40 µM | [24] |
| Thiophene derivative 15 | Carrageenan-induced paw edema | 58.46% inhibition at 50 mg/kg | [16] |
| Thiophene derivatives 16 and 17 | Carrageenan-induced paw edema | 48.94% and 47% inhibition, respectively | [16] |
Table 3: Anti-inflammatory Activity of Thiophene Derivatives
Key Signaling Pathways in Inflammation Targeted by Thiophene Derivatives
NF-κB Signaling Pathway:
Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.[25][26] The inhibition of the NF-κB signaling pathway is a key mechanism for the anti-inflammatory effects of some thiophene derivatives.[27]
Caption: NF-κB signaling pathway and its inhibition by thiophene derivatives.
Experimental Protocol for Anti-inflammatory Activity
Carrageenan-Induced Paw Edema in Rodents:
This is a classic in vivo model for evaluating the anti-inflammatory activity of compounds.
-
Materials:
-
Thiophene derivative of interest
-
Wistar rats or mice
-
Carrageenan (1% solution in saline)
-
Plethysmometer or calipers
-
Vehicle for compound administration (e.g., saline, DMSO)
-
-
Protocol:
-
Fast the animals overnight before the experiment.
-
Administer the thiophene derivative or vehicle to the animals (e.g., intraperitoneally or orally) at a specific time before carrageenan injection.[28]
-
Measure the initial volume of the right hind paw of each animal using a plethysmometer or calipers.[29]
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.[28]
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[28]
-
Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.
-
Conclusion
Thiophene and its derivatives represent a versatile and highly valuable scaffold in medicinal chemistry, with a broad spectrum of demonstrated biological activities. The data and protocols presented in this guide underscore the significant potential of these compounds in the development of new anticancer, antimicrobial, and anti-inflammatory therapies. The detailed experimental methodologies and pathway visualizations are intended to serve as a valuable resource for researchers dedicated to advancing the discovery and development of novel thiophene-based drugs. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly continue to unveil new therapeutic opportunities for this remarkable class of heterocyclic compounds.
References
- 1. techscience.com [techscience.com]
- 2. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. benchchem.com [benchchem.com]
- 6. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation | MDPI [mdpi.com]
- 8. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. atcc.org [atcc.org]
- 15. rsc.org [rsc.org]
- 16. encyclopedia.pub [encyclopedia.pub]
- 17. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 18. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. rr-asia.woah.org [rr-asia.woah.org]
- 22. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 25. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. encyclopedia.pub [encyclopedia.pub]
- 28. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 29. inotiv.com [inotiv.com]
An In-depth Technical Guide to the Organoleptic Properties of 2-Thiophenemethanethiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Thiophenemethanethiol, also known as thenyl mercaptan, is a volatile sulfur compound that plays a significant role in the aroma and flavor profiles of various food products, most notably coffee. Its potent and complex organoleptic properties make it a subject of great interest to researchers in the fields of food science, flavor chemistry, and sensory analysis. This technical guide provides a comprehensive overview of the organoleptic characteristics of this compound, including its sensory profile, and details the experimental protocols for its evaluation.
Chemical and Physical Properties
Understanding the chemical and physical properties of this compound is crucial for interpreting its sensory characteristics.
| Property | Value | Source |
| Chemical Formula | C₅H₆S₂ | |
| Molecular Weight | 130.23 g/mol | |
| CAS Number | 6258-63-5 | [1] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 166 °C at 760 mmHg | [1] |
| Vapor Pressure | 0.463 mmHg at 25 °C (estimated) | |
| Solubility | Slightly soluble in water | [1] |
Organoleptic Profile
This compound is characterized by a potent and complex aroma and flavor profile. Its sensory attributes are highly dependent on its concentration.
Odor Profile
The odor of this compound is predominantly described as:
-
Coffee-like: A primary and highly characteristic note, often described as roasted coffee.
-
Sulfurous: A typical characteristic of thiol compounds.
-
Roasted: A savory, cooked, or toasted aroma.
-
Fishy: Can be perceived at certain concentrations.
-
Burnt Caramel: A sweet, burnt sugar note has also been reported.
Taste Profile
The taste of this compound, when evaluated in an appropriate medium, is described as:
-
Coffee-like: Mirroring its primary odor characteristic.
-
Sulfurous: A distinct mercaptan-like taste.
Quantitative Sensory Data
Specific odor and taste threshold data for this compound are not extensively reported in publicly available literature. The determination of these values requires rigorous sensory panel testing following standardized methodologies. For potent sulfur compounds, these thresholds are typically very low, often in the parts per billion (ppb) or even parts per trillion (ppt) range.
Experimental Protocols
The following section details the methodologies for the sensory and instrumental analysis of this compound.
Sensory Evaluation: Determination of Odor and Taste Thresholds
The determination of odor and taste thresholds is conducted in accordance with established standards such as ASTM E679-19, "Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits."[2]
1. Panelist Selection and Training:
-
A panel of 15-20 individuals is selected based on their sensory acuity and ability to discriminate between different concentrations of the stimulus.
-
Panelists undergo training to familiarize themselves with the specific odor and taste characteristics of this compound and the test procedure.
2. Sample Preparation:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., ethanol or propylene glycol).
-
A series of dilutions in the desired medium (e.g., purified water for taste threshold, or presented in a controlled airflow for odor threshold) is prepared, typically in ascending order of concentration with a dilution factor of 2 or 3.
3. Test Procedure (Forced-Choice Ascending Concentration Series):
-
Panelists are presented with three samples at each concentration level: two blanks (medium only) and one sample containing this compound.
-
Panelists are instructed to identify the "odd" sample.
-
The concentration is increased in steps until the panelist can correctly identify the odd sample in two consecutive presentations.
-
The individual threshold is calculated as the geometric mean of the last concentration at which the panelist failed to detect the substance and the first concentration at which they correctly detected it.
-
The group threshold is calculated as the geometric mean of the individual thresholds.
Sensory Evaluation: Quantitative Descriptive Analysis (QDA)
QDA is a method used to identify, describe, and quantify the sensory attributes of a product.[3][4]
1. Panelist Selection and Training:
-
A panel of 8-12 highly trained individuals is selected.
-
Panelists participate in multiple training sessions to develop a consensus vocabulary to describe the aroma and flavor attributes of this compound. Reference standards for each descriptor are provided.
2. Sample Evaluation:
-
Samples of this compound at a specific concentration in a neutral medium are presented to the panelists in a controlled environment.
-
Panelists independently rate the intensity of each sensory attribute on an unstructured line scale (e.g., 0 = not perceived, 10 = very strong).
3. Data Analysis:
-
The data from the individual panelists are compiled and analyzed using statistical methods (e.g., Analysis of Variance - ANOVA, Principal Component Analysis - PCA) to generate a sensory profile of the compound.
Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector to identify odor-active compounds.[2][5][6][7]
1. Sample Preparation:
-
A solution of this compound is prepared in a suitable solvent.
-
For complex matrices (e.g., coffee), a solvent extraction or headspace solid-phase microextraction (SPME) can be used to isolate the volatile compounds.
2. GC-O System and Parameters:
-
Gas Chromatograph: Equipped with a high-resolution capillary column suitable for the analysis of sulfur compounds (e.g., DB-Sulfur or equivalent).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A programmed temperature ramp is used to separate the volatile compounds.
-
Effluent Splitter: The column effluent is split between a chemical detector (e.g., Mass Spectrometer - MS or Flame Ionization Detector - FID) and a heated sniffing port.
-
Olfactometry Port: Delivers the effluent to a trained sensory panelist.
3. Data Collection and Analysis:
-
A trained panelist sniffs the effluent from the olfactometry port and records the retention time and a descriptor for each odor detected.
-
The chemical detector provides data for the identification and quantification of the compounds.
-
By combining the sensory and instrumental data, the specific compound responsible for a particular odor can be identified.
Visualization of Experimental Workflows
Sensory Threshold Determination Workflow
Caption: Workflow for determining sensory thresholds.
Quantitative Descriptive Analysis (QDA) Workflow
Caption: Workflow for Quantitative Descriptive Analysis.
Gas Chromatography-Olfactometry (GC-O) Workflow
Caption: Workflow for Gas Chromatography-Olfactometry.
Conclusion
This compound is a potent aroma compound with a distinct coffee-like, sulfurous, and roasted sensory profile. While qualitative descriptors are well-documented, a comprehensive understanding of its contribution to flavor requires quantitative data, such as odor and taste thresholds. The experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals to conduct thorough sensory and instrumental analyses of this important flavor compound. Further research to establish definitive threshold values will be invaluable to the flavor and food science community.
References
- 1. Showing Compound this compound (FDB008537) - FooDB [foodb.ca]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of Key Aroma-Active Compounds in Commercial Coffee Using GC-O/AEDA and OAV Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scitepress.org [scitepress.org]
- 5. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
- 7. Associations of Volatile Compounds with Sensory Aroma and Flavor: The Complex Nature of Flavor - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 2-Thiophenemethanethiol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Thiophenemethanethiol, also known as thenyl mercaptan, is a versatile organosulfur compound featuring a thiophene ring attached to a methanethiol group. Its unique structural and chemical properties make it a valuable reagent in various fields of organic synthesis, from the development of pharmaceuticals to the creation of flavor and fragrance compounds. The presence of a reactive thiol group and an aromatic thiophene moiety allows for its participation in a range of chemical transformations.
This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis, with a focus on its application in drug discovery and flavor chemistry.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₅H₆S₂ |
| Molecular Weight | 130.23 g/mol |
| CAS Number | 6258-63-5 |
| Appearance | Colorless to light yellow liquid |
| Odor | Coffee, roasted |
| Boiling Point | 86-88 °C at 15 mmHg |
| Density | 1.17 g/cm³ |
Applications in Organic Synthesis
The primary applications of this compound in organic synthesis are centered around its nucleophilic character and its role as a building block for bioactive molecules and flavor compounds.
Synthesis of Cephalosporin Antibiotics (Cefoxitin)
This compound serves as a key precursor for the synthesis of the 2-thienylacetyl side chain of cefoxitin, a second-generation cephalosporin antibiotic.[1][2] The synthesis typically involves the conversion of this compound to 2-thiopheneacetyl chloride, which then acylates the 7-aminocephalosporanic acid (7-ACA) core.
Protocol 1: Synthesis of 2-Thiopheneacetyl Chloride from 2-Thiopheneacetic Acid
This protocol describes the synthesis of the key acylating agent for cefoxitin synthesis, starting from 2-thiopheneacetic acid, which can be derived from this compound through oxidation.
Materials:
-
2-Thiopheneacetic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or another suitable inert solvent
-
Dry glassware
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, dissolve 2-thiopheneacetic acid (1.0 eq) in anhydrous DCM (10 mL per gram of acid).
-
Slowly add thionyl chloride (1.5 eq) to the stirred solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 40 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of gas evolution. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
The resulting crude 2-thiopheneacetyl chloride can be used directly in the next step or purified by vacuum distillation.
Quantitative Data:
| Reactant | Molar Ratio | Typical Yield |
| 2-Thiopheneacetic acid | 1.0 | 85-95% |
| Thionyl chloride | 1.5 |
Protocol 2: Acylation of 7-Aminocephalosporanic Acid (7-ACA)
This protocol outlines the acylation of the cephalosporin nucleus with 2-thiopheneacetyl chloride.[2]
Materials:
-
7-Aminocephalosporanic acid (7-ACA)
-
2-Thiopheneacetyl chloride
-
Anhydrous solvent (e.g., dichloromethane, acetone)
-
Base (e.g., triethylamine, pyridine)
-
Dry glassware
-
Magnetic stirrer
Procedure:
-
Suspend 7-ACA (1.0 eq) in anhydrous dichloromethane in a dry, nitrogen-flushed flask at 0 °C.
-
Add a suitable base, such as triethylamine (2.2 eq), to the suspension and stir until a clear solution is obtained.
-
Slowly add a solution of 2-thiopheneacetyl chloride (1.1 eq) in anhydrous dichloromethane to the reaction mixture at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours.
-
Monitor the reaction by TLC. Upon completion, the reaction mixture is typically worked up by washing with acidic and basic aqueous solutions to remove unreacted starting materials and byproducts.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
The product can be purified by crystallization or chromatography.
Quantitative Data:
| Reactant | Molar Ratio | Typical Yield |
| 7-ACA | 1.0 | 70-85% |
| 2-Thiopheneacetyl chloride | 1.1 | |
| Triethylamine | 2.2 |
Diagram 1: Synthesis of Cefoxitin Precursor
Caption: Synthetic pathway from this compound to a cefoxitin precursor.
Synthesis of Thioethers via S-Alkylation
This compound can act as a potent nucleophile, particularly after deprotonation to the corresponding thiolate. This reactivity is exploited in S-alkylation reactions to form thioethers, which are important structural motifs in medicinal chemistry and materials science.
Protocol 3: General Procedure for S-Alkylation of this compound
This protocol provides a general method for the synthesis of thioethers from this compound and an alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Base (e.g., potassium carbonate, sodium hydride)
-
Solvent (e.g., N,N-dimethylformamide (DMF), acetone, acetonitrile)
-
Dry glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent.
-
Add the base (1.1 - 1.5 eq) to the solution and stir for 15-30 minutes at room temperature to form the thiolate.
-
Slowly add the alkyl halide (1.0 - 1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC. Reaction times can vary from 1 to 12 hours depending on the reactivity of the alkyl halide.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude thioether by column chromatography on silica gel.
Quantitative Data:
| Reactant | Molar Ratio | Typical Yield |
| This compound | 1.0 | 80-95% |
| Alkyl Halide | 1.0 - 1.2 | |
| Base | 1.1 - 1.5 |
Diagram 2: S-Alkylation Workflow
Caption: General workflow for the synthesis of thioethers via S-alkylation.
Flavor and Fragrance Chemistry
This compound is a key contributor to the aroma of roasted coffee.[3] In the flavor and fragrance industry, it is used in trace amounts to impart roasted, coffee-like notes to food and beverage products. Its synthesis for this purpose is highly specialized and focuses on achieving high purity to meet food-grade standards. The application in this field typically involves direct addition of the highly diluted compound to the product matrix.
Conclusion
This compound is a valuable reagent with specific and important applications in organic synthesis. Its primary role as a precursor in the synthesis of the antibiotic cefoxitin highlights its significance in the pharmaceutical industry. Furthermore, its utility in the formation of thioethers via S-alkylation provides a reliable method for introducing the thiophenemethylthio moiety into a variety of molecular scaffolds. Finally, its potent aroma makes it a key component in the flavor and fragrance industry. The protocols and data presented here offer a guide for researchers to effectively utilize this compound in their synthetic endeavors.
References
Application Notes and Protocols for 2-Thiophenemethanethiol in Transition Metal Catalysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 2-thiophenemethanethiol as a ligand in palladium-catalyzed cross-coupling reactions. The unique electronic and steric properties of the this compound ligand can offer distinct advantages in terms of catalyst stability and reactivity. These protocols are intended to serve as a comprehensive guide for the synthesis of a palladium(II) catalyst bearing this ligand and its application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds.
Introduction
Transition metal catalysis is a fundamental tool in organic synthesis, enabling the construction of complex molecular architectures with high efficiency and selectivity. The performance of a metal catalyst is intricately linked to the nature of the ligands coordinated to the metal center. Thiolate ligands, known for their strong coordination to late transition metals, can impart significant stability to catalytic species. This compound, featuring a soft sulfur donor and a thiophene moiety, presents an interesting ligand scaffold. The thiophene ring can influence the electronic environment of the metal center and potentially participate in non-covalent interactions with substrates.
This application note focuses on a hypothetical palladium(II) complex, bis(this compound)palladium(II) dichloride, as a catalyst precursor for the Suzuki-Miyaura cross-coupling reaction. This reaction is widely employed in the synthesis of biaryls, which are prevalent motifs in pharmaceuticals and functional materials.
Data Presentation
Table 1: Catalyst Loading and Reaction Time Optimization
| Entry | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 1 | 2.0 | 12 | 85 |
| 2 | 1.0 | 12 | 92 |
| 3 | 0.5 | 12 | 90 |
| 4 | 1.0 | 6 | 78 |
| 5 | 1.0 | 18 | 93 |
Table 2: Substrate Scope for the Suzuki-Miyaura Cross-Coupling Reaction
| Entry | Aryl Halide | Arylboronic Acid | Product | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | 4-Methoxybiphenyl | 95 |
| 2 | 1-Iodo-4-nitrobenzene | Phenylboronic acid | 4-Nitrobiphenyl | 88 |
| 3 | 4-Bromobenzaldehyde | Phenylboronic acid | 4-Formylbiphenyl | 82 |
| 4 | 2-Bromopyridine | Phenylboronic acid | 2-Phenylpyridine | 75 |
| 5 | 4-Bromoanisole | 4-Tolylboronic acid | 4-Methoxy-4'-methylbiphenyl | 93 |
| 6 | 4-Bromoanisole | 3-Methoxyphenylboronic acid | 4,3'-Dimethoxybiphenyl | 90 |
Experimental Protocols
Protocol 1: Synthesis of bis(this compound)palladium(II) Dichloride Catalyst
This protocol describes the synthesis of the palladium(II) catalyst precursor from palladium(II) chloride and this compound.
Materials:
-
Palladium(II) chloride (PdCl₂)
-
This compound
-
Acetonitrile (anhydrous)
-
Diethyl ether
-
Schlenk flask
-
Magnetic stirrer
-
Syringes
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a 50 mL Schlenk flask under an inert atmosphere, add palladium(II) chloride (177 mg, 1.0 mmol).
-
Add anhydrous acetonitrile (20 mL) to the flask.
-
Stir the suspension at room temperature.
-
Slowly add this compound (260 mg, 2.0 mmol) via syringe to the stirred suspension.
-
Continue stirring the reaction mixture at room temperature for 24 hours. A color change from a brownish suspension to a yellow-orange solution should be observed.
-
After 24 hours, remove the solvent under reduced pressure.
-
Wash the resulting solid with diethyl ether (3 x 10 mL) to remove any unreacted starting material.
-
Dry the solid product under vacuum to yield bis(this compound)palladium(II) dichloride as a yellow-orange powder.
-
Store the catalyst under an inert atmosphere.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling Reaction
This protocol outlines the general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of aryl halides with arylboronic acids using the synthesized catalyst.
Materials:
-
bis(this compound)palladium(II) dichloride catalyst
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a 25 mL round-bottom flask, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Add the bis(this compound)palladium(II) dichloride catalyst (4.4 mg, 0.01 mmol, 1 mol%).
-
Place the flask under an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.
-
Add 1,4-dioxane (8 mL) and water (2 mL) to the flask.
-
Attach a reflux condenser and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion (typically 12-18 hours), cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Visualizations
Caption: Experimental workflow for catalyst synthesis and application.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Application of 2-Thiophenemethanethiol in Materials Science: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2-Thiophenemethanethiol in various areas of materials science. The unique properties of the thiophene ring, combined with the reactive thiol group, make this compound a versatile building block for the functionalization of surfaces, the synthesis of advanced polymers, and the development of novel nanomaterials.
Self-Assembled Monolayers (SAMs) on Noble Metal Surfaces
This compound can form well-ordered self-assembled monolayers (SAMs) on the surfaces of noble metals such as gold, silver, and copper. The strong affinity of the sulfur atom for these metals drives the formation of a stable, organized molecular layer that can modify the surface properties, such as wettability, adhesion, and corrosion resistance.[1]
Application: Surface Functionalization and Corrosion Inhibition
SAMs of this compound can be used to create tailored interfaces for applications in biosensors, molecular electronics, and as protective coatings against corrosion. The thiophene head group can be further functionalized, offering a platform for the immobilization of biomolecules or the growth of subsequent layers.
Quantitative Data: Surface Properties of Thiol SAMs
While specific data for this compound is not extensively available, the following table provides typical values for alkanethiol SAMs on gold, which can be used as a reference for expected outcomes.
| Parameter | Typical Value/Range | Characterization Technique |
| Advancing Contact Angle (Water) | 105-112° (for hydrophobic surfaces) | Contact Angle Goniometry |
| Ellipsometric Thickness | 1-2.5 nm (dependent on chain length) | Ellipsometry |
| Sulfur-Gold Binding Energy | ~162 eV (S 2p) | X-ray Photoelectron Spectroscopy (XPS) |
| Surface Coverage | ~4.5 x 10^14 molecules/cm² | Electrochemical Methods / XPS |
Experimental Protocol: Formation of this compound SAMs on Gold
This protocol describes a general procedure for the formation of a this compound SAM on a gold substrate.
Materials:
-
Gold-coated substrate (e.g., silicon wafer, glass slide)
-
This compound
-
Anhydrous ethanol (200 proof)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION
-
Deionized water
-
Nitrogen gas (high purity)
-
Clean glass vials
Procedure:
-
Substrate Cleaning:
-
Rinse the gold substrate with anhydrous ethanol to remove organic contaminants.
-
Piranha Etching (Optional, for deep cleaning in a fume hood with appropriate PPE):
-
Carefully immerse the gold substrate in freshly prepared Piranha solution for 5-10 minutes.
-
Remove the substrate and rinse extensively with deionized water, followed by a final rinse with anhydrous ethanol.
-
-
Dry the substrate under a gentle stream of nitrogen gas. Use immediately.
-
-
SAM Formation:
-
Prepare a 1 mM solution of this compound in anhydrous ethanol in a clean glass vial.
-
Immerse the cleaned gold substrate in the thiol solution, ensuring the entire surface is covered.
-
Seal the vial and allow it to stand at room temperature for 18-24 hours to ensure the formation of a well-ordered monolayer.[2]
-
Remove the substrate from the solution and rinse thoroughly with fresh anhydrous ethanol to remove non-chemisorbed molecules.
-
Dry the SAM-coated substrate under a gentle stream of nitrogen gas.
-
Characterization: The resulting SAM can be characterized by contact angle measurements to determine the surface hydrophobicity and by XPS to confirm the presence of the sulfur-gold bond.
Synthesis of Thiophene-Containing Polymers
This compound can serve as a monomer for the synthesis of polymers with interesting electronic and optical properties. The resulting poly(this compound) would possess a conjugated backbone, making it a candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Application: Conductive Polymers and Organic Electronics
Polymers derived from thiophene are known for their semiconducting properties. The incorporation of the thiol group can influence the polymer's solubility, processability, and its interaction with other materials in a device architecture.
Quantitative Data: Properties of Thiophene-Based Polymers
The following table provides representative data for a thiophene-containing copolyester as a reference.[3]
| Property | Value Range | Characterization Technique |
| Molecular Weight (Mw) | 27,500 - 38,800 g/mol | Gel Permeation Chromatography (GPC) |
| Glass Transition Temp. (Tg) | 69.4 - 105.5 °C | Differential Scanning Calorimetry (DSC) |
| Thermal Decomposition (Td, 5%) | 325 - 366 °C | Thermogravimetric Analysis (TGA) |
| Tensile Strength | 46.4 - 70.5 MPa | Tensile Testing |
Experimental Protocol: Electrochemical Polymerization of this compound
This protocol outlines a general method for the electrochemical polymerization of a thiophene derivative.[4]
Materials:
-
This compound (monomer)
-
Acetonitrile (anhydrous)
-
Lithium perchlorate (LiClO₄, electrolyte)
-
Three-electrode electrochemical cell (working, counter, and reference electrodes)
-
Potentiostat
Procedure:
-
Electrolyte Solution Preparation:
-
Prepare a 0.1 M solution of LiClO₄ in anhydrous acetonitrile.
-
Add this compound to the electrolyte solution to a final concentration of 0.1 M.
-
-
Electrochemical Polymerization:
-
Assemble the three-electrode cell with the working electrode (e.g., platinum or ITO-coated glass), a platinum wire counter electrode, and a suitable reference electrode (e.g., Ag/AgCl).
-
De-aerate the monomer solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes.
-
Perform cyclic voltammetry within a potential window where the monomer oxidation occurs (e.g., from 0 V to +2.0 V vs. Ag/AgCl). The exact potential will need to be determined experimentally.
-
Repeat the potential cycling for a number of cycles to grow the polymer film on the working electrode. The formation of the polymer is often indicated by an increase in the peak currents with each cycle.
-
-
Polymer Film Characterization:
-
After polymerization, rinse the polymer-coated electrode with fresh acetonitrile to remove unreacted monomer and electrolyte.
-
The polymer film can be characterized by techniques such as UV-Vis spectroscopy, FTIR, and scanning electron microscopy (SEM) to study its optical properties, chemical structure, and morphology, respectively.
-
Functionalization of Nanoparticles
The thiol group of this compound provides a strong anchor for its attachment to the surface of various nanoparticles, particularly noble metal nanoparticles like gold and silver. This surface functionalization can enhance the stability of the nanoparticles in different media and introduce new functionalities based on the properties of the thiophene ring.
Application: Biomedical Imaging and Drug Delivery
Functionalized nanoparticles are extensively studied for biomedical applications. The thiophene moiety on the surface of a nanoparticle could be used for further chemical modifications, such as attaching targeting ligands or therapeutic agents. The optical properties of the nanoparticle core combined with the surface chemistry can be exploited for bioimaging and diagnostics.[5]
Quantitative Data: Characterization of Functionalized Gold Nanoparticles
The following table summarizes typical changes observed upon functionalizing citrate-stabilized gold nanoparticles with a thiol-containing PEG linker, which can serve as a reference.[6]
| Parameter | Before Functionalization | After Functionalization | Characterization Technique |
| Hydrodynamic Diameter | 20-30 nm | 30-40 nm | Dynamic Light Scattering (DLS) |
| Surface Plasmon Resonance (λmax) | 518-522 nm | 522-528 nm | UV-Vis Spectroscopy |
| Zeta Potential | -30 to -50 mV | -5 to -15 mV | Dynamic Light Scattering (DLS) |
Experimental Protocol: Functionalization of Gold Nanoparticles with this compound
This protocol provides a general method for the functionalization of citrate-stabilized gold nanoparticles.
Materials:
-
Citrate-stabilized gold nanoparticle (AuNP) solution
-
This compound
-
Ethanol
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Preparation of Thiol Solution:
-
Prepare a 1 mM solution of this compound in ethanol.
-
-
Functionalization Reaction:
-
In a microcentrifuge tube, add a specific volume of the AuNP solution.
-
Add the this compound solution to the AuNP solution. The optimal molar ratio of thiol to AuNPs should be determined experimentally but can start in the range of 300:1 to 5000:1.[5]
-
Gently mix the solution and incubate at room temperature for at least 4 hours (up to 24 hours) with gentle stirring to facilitate ligand exchange.
-
-
Purification of Functionalized AuNPs:
-
Centrifuge the solution to pellet the functionalized AuNPs. The speed and time will depend on the nanoparticle size (e.g., for ~20 nm AuNPs, 12,000 x g for 20 minutes).[7]
-
Carefully remove the supernatant containing excess thiol.
-
Resuspend the nanoparticle pellet in fresh ethanol or deionized water.
-
Repeat the centrifugation and resuspension steps at least two more times to ensure the removal of unbound molecules.
-
Characterization: Successful functionalization can be confirmed by UV-Vis spectroscopy (observing a red-shift in the surface plasmon resonance peak), DLS (an increase in hydrodynamic diameter), and zeta potential measurements (a change in surface charge).[6]
References
- 1. Surface Analysis of Gold Nanoparticles Functionalized with Thiol-Modified Glucose SAMs for Biosensor Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Enhancing the corrosion inhibition of copper sheets in oil-in-water (O/W) emulsions by combining two organic heterocyclic derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Experimental protocol for surface modification using 2-Thiophenemethanethiol
Application Notes: Surface Modification Using 2-Thiophenemethanethiol
Introduction
Self-assembled monolayers (SAMs) are highly organized molecular layers that spontaneously form on a substrate surface. The use of organosulfur compounds, particularly thiols (R-SH), to modify noble metal surfaces like gold is a cornerstone of surface engineering and nanotechnology.[1][2] The strong affinity between sulfur and gold results in the formation of a stable gold-thiolate (Au-S) bond, providing a robust method for tailoring surface properties.[1][3]
This compound (C₅H₆S₂) is a unique thiol molecule featuring a thiophene ring. The thiophene moiety is a "privileged structure" in medicinal chemistry, acting as a bioisostere for benzene rings and contributing to a wide array of therapeutic activities.[4][5] Thiophene derivatives are integral to numerous FDA-approved drugs, including anti-inflammatory, anticancer, and antimicrobial agents.[5][6] Modifying surfaces with this compound, therefore, creates a platform with significant potential for applications in drug discovery, biosensing, and materials science by presenting this biologically relevant functional group at the interface.[4][7]
These application notes provide a detailed experimental protocol for the formation and characterization of self-assembled monolayers of this compound on gold substrates, intended for researchers, scientists, and drug development professionals.
Key Applications
The functionalization of surfaces with this compound enables a variety of advanced applications:
-
Drug Discovery Platforms: The thiophene-functionalized surface can be used to study drug-target interactions, where the immobilized thiophene moiety mimics a component of a larger therapeutic molecule.[8]
-
Biosensor Fabrication: The surface can act as a versatile platform for the covalent attachment of capture probes (e.g., oligonucleotides, proteins) for developing highly specific biosensors.[7][9] The electronic properties of the thiophene ring can also be leveraged for electrochemical sensing.[4]
-
Antifouling Surfaces: The hydrophobicity and specific chemical nature of the thiophene ring can be explored to create surfaces that resist non-specific protein adsorption, a critical requirement for medical implants and diagnostic devices.
-
Molecular Electronics: The aromatic and sulfur-containing nature of the thiophene ring makes it a candidate for studies in molecular conductivity and electronics.[4]
Data Presentation: Expected Surface Characteristics
The successful formation of a this compound monolayer can be verified and quantified using various surface analysis techniques. The table below summarizes typical quantitative data expected from these characterization methods. Note that these values can vary depending on experimental conditions such as substrate quality, solution purity, and immersion time.
| Parameter | Typical Value | Method of Characterization | Purpose |
| Water Contact Angle | 70-85° | Contact Angle Goniometry | Confirms the formation of a hydrophobic monolayer, indicating successful surface modification. |
| Ellipsometric Thickness | 7-12 Å | Ellipsometry | Measures the thickness of the molecular layer, confirming monolayer formation. |
| S 2p Binding Energy | ~162 eV | X-ray Photoelectron Spectroscopy (XPS) | Confirms the presence of a gold-thiolate bond, characteristic of chemisorbed thiols.[10][11] |
| C 1s Binding Energy | ~285 eV | X-ray Photoelectron Spectroscopy (XPS) | Confirms the presence of the carbon backbone of the thiophene ring on the surface. |
Experimental Workflow and Protocols
The overall process for surface modification involves three key stages: substrate preparation, self-assembly of the monolayer, and characterization.
Caption: Workflow for surface modification with this compound.
Protocol 1: Gold Substrate Preparation
This protocol describes the cleaning of gold-coated substrates to ensure a pristine surface for SAM formation. A clean environment is crucial for high-quality monolayers.[12]
Materials:
-
Gold-coated substrates (e.g., silicon wafers or glass slides)
-
Acetone, electronic grade
-
Ethanol, 200 proof[12]
-
Deionized (DI) water (18 MΩ·cm)
-
Sulfuric acid (H₂SO₄), concentrated
-
Hydrogen peroxide (H₂O₂), 30%
-
Glass beakers and petri dishes
-
Tweezers (Teflon or stainless steel)
-
Nitrogen gas source
Procedure:
-
Solvent Rinse: Sequentially sonicate the gold substrates in acetone, ethanol, and DI water for 10-15 minutes each to remove organic contaminants.
-
Piranha Solution Preparation (EXTREME CAUTION): In a designated fume hood, prepare the piranha solution by slowly and carefully adding 3 parts of concentrated sulfuric acid to 1 part of 30% hydrogen peroxide in a glass beaker. Never add the peroxide to the acid. The solution is extremely corrosive, highly energetic, and reacts violently with organic materials.[13]
-
Piranha Etching: Using clean tweezers, carefully immerse the gold substrates in the hot piranha solution for 5-10 minutes.[13] This step removes residual organic impurities and creates a hydrophilic surface.
-
Rinsing: Remove the substrates from the piranha solution and rinse them copiously with DI water to remove all traces of the acid.
-
Final Rinse and Dry: Rinse the substrates with absolute ethanol and dry them under a gentle stream of nitrogen gas.[14] The cleaned substrates should be used immediately for SAM formation to prevent atmospheric contamination.
Protocol 2: SAM Formation
This protocol details the formation of the this compound monolayer.
Materials:
-
This compound
-
Ethanol, 200 proof (anhydrous)
-
Cleaned gold substrates
-
Glass container with a sealable cap (e.g., scintillation vial)[12]
-
Nitrogen gas source
Procedure:
-
Solution Preparation: Prepare a 1 mM solution of this compound in absolute ethanol. For example, to prepare 10 mL of solution, dissolve the appropriate mass of the thiol in 10 mL of ethanol.
-
Dissolution: Sonicate the solution for 5-10 minutes to ensure the thiol is fully dissolved.[13]
-
Immersion: Place the freshly cleaned and dried gold substrates into a clean glass container. Pour the thiol solution into the container, ensuring the substrates are fully submerged.[14]
-
Inert Atmosphere: To improve monolayer quality, minimize oxygen exposure by backfilling the container with dry nitrogen gas before sealing the cap tightly.[12]
-
Incubation: Allow the self-assembly to proceed for 24-48 hours at room temperature. Longer immersion times generally lead to more ordered and densely packed monolayers.[14]
-
Rinsing and Drying: After incubation, carefully remove the substrates from the thiol solution. Rinse them thoroughly with fresh ethanol to remove any non-chemisorbed (physisorbed) molecules.[14] Dry the functionalized substrates under a gentle stream of nitrogen. The modified surfaces are now ready for characterization or further use.
Application Example: Biosensor Development
A surface modified with this compound can be further functionalized for biosensing applications. The thiophene ring can be activated or coupled to a biological probe (e.g., an antibody or DNA aptamer). This probe then provides specificity for detecting a target analyte.
Caption: Logical steps for a biosensor using a thiophene-modified surface.
References
- 1. Thiol Modification - CD Bioparticles [cd-bioparticles.com]
- 2. lee.chem.uh.edu [lee.chem.uh.edu]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eprajournals.com [eprajournals.com]
- 7. Thiol-click photochemistry for surface functionalization applied to optical biosensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Surface-Functionalizing Strategies for Multiplexed Molecular Biosensing: Developments Powered by Advancements in Nanotechnologies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Surface Analysis of Gold Nanoparticles Functionalized with Thiol-Modified Glucose SAMs for Biosensor Applications [frontiersin.org]
- 11. Surface Analysis of Gold Nanoparticles Functionalized with Thiol-Modified Glucose SAMs for Biosensor Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. benchchem.com [benchchem.com]
- 14. Preparing Self-Assembled Monolayers [sigmaaldrich.com]
Synthesis of Conductive Polymers Using Thiophene-Based Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of conductive polymers derived from thiophene-based compounds. It is intended to serve as a comprehensive guide for researchers in materials science, chemistry, and drug development who are interested in the preparation and application of these versatile materials. The following sections detail the primary methods for synthesizing thiophene-based conductive polymers, including chemical oxidative polymerization, electrochemical polymerization, and vapor phase polymerization.
Application Notes
Thiophene-based conductive polymers, such as polythiophene (PT), poly(3,4-ethylenedioxythiophene) (PEDOT), and their derivatives, have garnered significant interest due to their unique combination of electrical conductivity, optical properties, and environmental stability.[1] These properties make them suitable for a wide range of applications, including organic electronics (organic light-emitting diodes (OLEDs), organic solar cells, and field-effect transistors), sensors, antistatic coatings, and biomedical devices.[1][2][3][4][5]
The electrical and optical properties of these polymers can be tailored by modifying the monomer structure, such as by introducing alkyl side chains to improve solubility, or by controlling the polymerization conditions.[6][7] The choice of synthesis method also plays a crucial role in determining the final properties of the polymer, such as its conductivity, molecular weight, and processability.
Chemical Oxidative Polymerization is a widely used method due to its simplicity and scalability.[8] It typically involves the use of an oxidizing agent, such as iron(III) chloride (FeCl₃), to initiate the polymerization of the thiophene monomer in a suitable solvent.[9][10][11] This method can be used to produce large quantities of polymer powder. A popular variant is the synthesis of PEDOT:PSS, an aqueous dispersion of PEDOT doped with polystyrene sulfonic acid (PSS), which is highly processable and widely used as a transparent conductive material.[1][2][3][4]
Electrochemical Polymerization offers precise control over the polymerization process, allowing for the direct deposition of a uniform polymer film onto an electrode surface.[10][12][13] The thickness and morphology of the film can be controlled by adjusting the electrochemical parameters, such as the applied potential or current density.[10] This method is particularly useful for applications requiring thin, uniform conductive coatings, such as in sensors and electronic devices.[14]
Vapor Phase Polymerization (VPP) is a technique used to produce high-quality, uniform thin films of conductive polymers.[5][15] In this method, a substrate coated with an oxidant is exposed to the monomer in the vapor phase, leading to in-situ polymerization on the substrate surface.[5] VPP can produce highly conductive and homogeneous films, making it an attractive method for fabricating high-performance electronic devices.[5][15]
Quantitative Data Summary
The following tables summarize key quantitative data from the literature regarding the synthesis and properties of various thiophene-based conductive polymers.
Table 1: Chemical Oxidative Polymerization of Thiophene and its Derivatives
| Monomer | Oxidant | Oxidant/Monomer Molar Ratio | Solvent | Temperature (°C) | Polymerization Time (h) | Conductivity (S/cm) | Reference |
| 3-hexylthiophene | FeCl₃ | 2.5 - 4 | Chloroform | 40 | 12 | Varies with ratio | [9] |
| 3,4-ethylenedioxythiophene (EDOT) | Na₂S₂O₈/Fe₂(SO₄)₃ | 1:2.3 (EDOT:Na₂S₂O₈) | Water | Room Temp. | - | 700 | [16] |
| Thiophene | FeCl₃ | - | Chloroform | 0 | - | - | [17] |
| 3-methylthiophene | FeCl₃ | - | Acetonitrile | 0-5 | 6 | ~30 | [18] |
| 3-(4-octylphenyl)thiophene | FeCl₃ | - | - | - | - | - | [19] |
Table 2: Electrochemical Polymerization of Thiophene and its Derivatives
| Monomer | Electrolyte | Solvent | Potential (V) vs. Ref. | Method | Resulting Film Properties | Reference |
| Thiophene | LiClO₄ | Acetonitrile | 1.6 - 1.8 vs. Ag/AgCl | Cyclic Voltammetry | Uniform blue film | [20] |
| 3,4-ethylenedioxythiophene (EDOT) | LiClO₄ | Acetonitrile/Water or Propylene Carbonate | - | Cyclic Voltammetry | Uniform PEDOT layer | [10] |
| 3,4-ethylenedioxythiophene (EDOT) | rGO | Water | 1.05 | - | Porous composite film, 12.2 mF/cm² capacitance | [13] |
| Thiophene-based monomers | TBABF₄ | Dichloromethane | 1.2 | - | Microporous polymer networks |
Table 3: Properties of Poly(3-alkylthiophene)s (P3ATs)
| Polymer | Alkyl Side-Chain | Molecular Weight (kDa) | Crystallinity | Electrical Conductivity (S/cm) | Application | Reference |
| P3BT | Butyl | - | Increases with MW | - | Photovoltaics | |
| P3HT | Hexyl | 15 - 72 | Increases with MW | 3.4 x 10⁻⁴ to 1.0 x 10⁻¹ (doped) | Organic Solar Cells, OFETs | [18] |
| P3OT | Octyl | 12 - 72 | Increases with MW | - | Photovoltaics | |
| P3HTT | Hexylthio | - | Lower regioregularity | - | OFETs | [6][7] |
| P3DTT | Decylthio | 17.7 | Lower regioregularity | - | OFETs | [6][7] |
Experimental Protocols
Protocol 1: Chemical Oxidative Polymerization of 3-Hexylthiophene (P3HT)
This protocol is adapted from a procedure for synthesizing P3HT using FeCl₃ as the oxidant.[9]
Materials:
-
3-hexylthiophene (3HT) monomer
-
Anhydrous iron(III) chloride (FeCl₃)
-
Chloroform (anhydrous)
-
Methanol
-
Stirring apparatus
-
Reaction flask
-
Filtration apparatus
Procedure:
-
Dissolve the desired amount of 3HT monomer in 50 mL of anhydrous chloroform in a reaction flask.
-
In a separate flask, dissolve the appropriate amount of anhydrous FeCl₃ in 100 mL of anhydrous chloroform. The molar ratio of oxidant to monomer can be varied (e.g., 2.5:1, 3:1, 3.5:1, or 4:1) to optimize polymer properties.
-
Slowly add the FeCl₃ solution to the monomer solution while stirring continuously.
-
Maintain the reaction mixture at 40 °C and continue stirring for 12 hours.
-
After 12 hours, stop the reaction and filter the resulting polymer precipitate.
-
Wash the polymer powder extensively with methanol until the filtrate becomes colorless to remove any residual oxidant and unreacted monomer.
-
Dry the purified P3HT polymer under vacuum at 80 °C for 24 hours.
Protocol 2: Electrochemical Polymerization of 3,4-Ethylenedioxythiophene (PEDOT)
This protocol describes a general procedure for the electrochemical deposition of a PEDOT film onto a working electrode.[10][12]
Materials:
-
3,4-ethylenedioxythiophene (EDOT) monomer
-
Lithium perchlorate (LiClO₄) or other suitable electrolyte
-
Acetonitrile or propylene carbonate (solvent)
-
Three-electrode electrochemical cell (working, counter, and reference electrodes)
-
Potentiostat/Galvanostat
Procedure:
-
Prepare an electrolyte solution by dissolving the EDOT monomer (e.g., 0.1 M) and the supporting electrolyte (e.g., 0.1 M LiClO₄) in the chosen solvent (acetonitrile or propylene carbonate).
-
Assemble the three-electrode cell with the working electrode (the substrate to be coated), a platinum counter electrode, and a suitable reference electrode (e.g., Ag/AgCl).
-
Immerse the electrodes in the electrolyte solution.
-
Apply a constant potential or cycle the potential (cyclic voltammetry) between defined limits to initiate the polymerization of EDOT on the working electrode surface. The specific potential range will depend on the solvent and electrolyte system but is typically in the range of 1.0 to 1.5 V vs. Ag/AgCl.
-
Continue the electropolymerization until a film of the desired thickness is obtained. The film growth can be monitored by observing the color change on the electrode and the charge passed.
-
After polymerization, rinse the coated electrode with the pure solvent to remove any unreacted monomer and electrolyte.
-
Dry the PEDOT-coated substrate.
Protocol 3: Vapor Phase Polymerization of Thiophene Derivatives
This protocol provides a general outline for the VPP of a thiophene-based monomer.[5][15]
Materials:
-
Thiophene-based monomer (e.g., 3,4-ethylenedioxythiophene)
-
Oxidant (e.g., iron(III) tosylate)
-
Substrate (e.g., glass, silicon wafer)
-
Spin coater
-
Vacuum chamber with heating capabilities
-
Rinsing solvent
Procedure:
-
Prepare an oxidant solution by dissolving the oxidant in a suitable solvent.
-
Deposit a thin layer of the oxidant solution onto the substrate using a spin coater.
-
Dry the oxidant-coated substrate.
-
Place the coated substrate and a container with the liquid monomer inside a vacuum chamber.
-
Evacuate the chamber and then heat the monomer to generate its vapor. The polymerization temperature will influence the film thickness and properties.
-
Allow the polymerization to proceed for a set amount of time, during which the monomer vapor will react with the oxidant layer on the substrate to form the polymer film.
-
After the desired polymerization time, vent the chamber and remove the substrate.
-
Rinse the polymer-coated substrate with a suitable solvent to remove any residual oxidant and unreacted monomer.
-
Dry the final conductive polymer film.
Visualizations
Caption: Chemical Oxidative Polymerization of Thiophene.
References
- 1. ossila.com [ossila.com]
- 2. PEDOT:PSS - Wikipedia [en.wikipedia.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
- 5. Vapor phase polymerization of thieno[3,4-b]thiophene–tosylate and its application for dynamic structural coloration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 7. Controlled Synthesis of Poly[(3-alkylthio)thiophene]s and Their Application to Organic Field-Effect Transistors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Electrochemical Preparation of Poly(3,4-Ethylenedioxythiophene) Layers on Gold Microelectrodes for Uric Acid-Sensing Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.cmu.edu [chem.cmu.edu]
- 11. ossila.com [ossila.com]
- 12. Electrochemical synthesis of poly(3,4-ethylenedioxythiophene) in aqueous dispersion of high porosity reduced graphene oxide - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Electrochemical synthesis and characterization of poly(3,4-ethylenedioxythiophene) (PEDOT) and PEDOT derivatives [udspace.udel.edu]
- 14. Vapor phase polymerization of thieno[3,4-b]thiophene–tosylate and its application for dynamic structural coloration - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 15. Facile synthesis of highly conductive PEDOT:PSS via surfactant templates - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08801B [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 18. [PDF] Poly(3-alkylthiophene) with tuneable regioregularity: synthesis and self-assembling properties | Semantic Scholar [semanticscholar.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Molecular Weight-Dependent Physical and Photovoltaic Properties of Poly(3-alkylthiophene)s with Butyl, Hexyl, and Octyl Side-Chains - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Thiophene Derivatives in the Synthesis of Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of thiophene derivatives as potential anticancer agents. While the specific use of 2-thiophenemethanethiol as a direct precursor is not extensively documented in the reviewed literature, the broader class of thiophene-containing compounds has emerged as a significant scaffold in the development of novel cancer therapeutics. This document details the synthesis of potent thiophene analogues, their cytotoxic activities against various cancer cell lines, and the experimental protocols for their evaluation.
Introduction to Thiophene Scaffolds in Anticancer Drug Discovery
The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom, which is considered a "privileged structure" in medicinal chemistry.[1] Its unique electronic properties and ability to act as a bioisostere for the benzene ring have made it a valuable component in the design of various therapeutic agents.[1] Thiophene derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] In oncology, these compounds have been shown to target various critical pathways involved in tumor growth and progression, such as angiogenesis and cell cycle regulation.[3][4]
Synthesis of Anticancer Thiophene Derivatives
The synthesis of biologically active thiophene derivatives often involves multicomponent reactions, such as the Gewald reaction, which allows for the efficient construction of the thiophene core with diverse substitutions.[5]
A common synthetic route to obtaining 2-aminothiophene derivatives, which are precursors to many anticancer compounds, involves the Gewald reaction. This reaction typically utilizes an α-methylene ketone, a cyano-active compound, and elemental sulfur in the presence of a base.[5]
Another key strategy involves the synthesis of fused thiophene ring systems, such as thieno[2,3-d]pyrimidines and thieno[3,2-b]pyrroles. These fused heterocycles have shown significant potential as inhibitors of key kinases involved in cancer signaling pathways.[6]
Anticancer Activity and Mechanism of Action
Thiophene derivatives have exhibited potent cytotoxic activity against a range of human cancer cell lines. Their mechanisms of action are diverse and often involve the inhibition of critical enzymes and signaling pathways that are dysregulated in cancer.
Inhibition of VEGFR-2 and AKT Signaling
Several fused thiophene derivatives have been identified as potent dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the serine/threonine kinase AKT.[6] VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[6] By inhibiting VEGFR-2, these compounds can effectively block the blood supply to tumors. The PI3K/AKT pathway is a crucial intracellular signaling pathway that promotes cell survival and proliferation. Dual inhibition of both VEGFR-2 and AKT presents a powerful strategy to combat cancer.
Quantitative Data Summary
The following tables summarize the in vitro anticancer activities of representative thiophene derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 15b | A2780 (Ovarian) | 12 ± 0.17 | Sorafenib | 7.5 ± 0.54 |
| 15b | A2780CP (Ovarian) | 10 ± 0.15 | Sorafenib | 9.4 ± 0.14 |
| 4g | HCT-116 (Colon) | 7.1 ± 0.07 | Doxorubicin | - |
| 4a | HCT-116 (Colon) | 10.5 ± 0.07 | Doxorubicin | - |
| 4c | HCT-116 (Colon) | 11.9 ± 0.05 | Doxorubicin | - |
| 3b | HepG2 (Liver) | 3.105 | Doxorubicin | - |
| 4c | HepG2 (Liver) | 3.023 | Doxorubicin | - |
| Compound 1312 | SGC-7901 (Gastric) | 0.340 | 5-Fluorouracil | >10 |
Table 1: In Vitro Cytotoxicity of Selected Thiophene Derivatives.[4][5][6]
| Compound ID | Target Kinase | IC50 (µM) |
| 3b | VEGFR-2 | 0.126 |
| 3b | AKT | 6.96 |
| 4c | VEGFR-2 | 0.075 |
| 4c | AKT | 4.60 |
Table 2: Kinase Inhibitory Activity of Thienopyrrole Derivatives.[6]
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (A Key Intermediate)
This protocol describes a typical Gewald reaction for the synthesis of a 2-aminothiophene derivative.
Materials:
-
Cyclohexanone
-
Malononitrile
-
Elemental Sulfur
-
Diethylamine
-
Ethanol
Procedure:
-
In a round-bottom flask, combine equimolar amounts of cyclohexanone and malononitrile in ethanol.
-
To this mixture, add elemental sulfur.
-
Slowly add diethylamine dropwise while stirring the reaction mixture at room temperature.
-
Continue stirring for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines (e.g., HepG2, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Thiophene derivative compounds
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the thiophene derivative compounds in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value for each compound.
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect and quantify apoptosis (programmed cell death) induced by the test compounds.
Materials:
-
Cancer cell lines
-
6-well plates
-
Thiophene derivative compounds
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat them with the thiophene derivatives at their IC50 concentrations for 24-48 hours.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.
Visualizations
A generalized workflow for the synthesis and biological evaluation of thiophene-based anticancer agents.
Inhibition of the VEGFR-2/AKT signaling pathway by thiophene derivatives.
References
Application Notes and Protocols: Functionalization of Nanoparticles with 2-Thiophenemethanethiol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the functionalization of nanoparticles with 2-Thiophenemethanethiol. This process is crucial for developing novel nanocarriers for targeted drug delivery, particularly in cancer therapy. The thiophene moiety offers unique electronic properties and can serve as a versatile platform for further chemical modifications.[1]
The protocols outlined below are based on established methods for thiol-based nanoparticle functionalization and are adapted for this compound. Researchers should optimize these protocols for their specific nanoparticle system and application.
Introduction to this compound Functionalization
Functionalizing nanoparticles with this compound involves the attachment of this molecule to the nanoparticle surface. The thiol group (-SH) of this compound forms a strong bond with the surface of metallic nanoparticles, such as gold and silver, through a process known as chemisorption.[2] For oxide-based nanoparticles, such as those made of silica or iron oxide, a silanization step using a thiol-containing silane is typically required to introduce thiol groups onto the surface, which can then be further functionalized.[2][3]
The thiophene ring provides a versatile scaffold for various applications. Thiophene derivatives have been investigated as anticancer agents, and their incorporation into nanocarriers can help overcome challenges such as poor water solubility and systemic toxicity.[4][5][6][7] Nanoparticle-based delivery systems can enhance the accumulation of therapeutic agents at tumor sites through the enhanced permeability and retention (EPR) effect and can be further modified with targeting ligands to improve cancer cell selectivity.[4][5]
Key Applications:
-
Targeted Drug Delivery: Thiophene-functionalized nanoparticles can be loaded with anticancer drugs to improve their therapeutic index.[1][4]
-
Biosensing: The unique electronic properties of thiophene can be harnessed for the development of sensitive biosensors.[1]
-
Bioimaging: By incorporating imaging agents, these functionalized nanoparticles can be used as contrast agents.[8]
Experimental Protocols
This section details the protocols for the synthesis of gold nanoparticles and their subsequent functionalization with this compound.
2.1. Protocol 1: Synthesis of Citrate-Stabilized Gold Nanoparticles (~20 nm)
This protocol is adapted from the well-established Turkevich method for synthesizing gold nanoparticles (AuNPs).[9][10]
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Trisodium citrate dihydrate
-
Ultrapure water (18.2 MΩ·cm)
-
Glassware (thoroughly cleaned)
Equipment:
-
Heating mantle with magnetic stirrer
-
Condenser
-
Round-bottom flask
Procedure:
-
Prepare a 1 mM solution of HAuCl₄·3H₂O in ultrapure water.
-
In a clean round-bottom flask, bring 50 mL of the HAuCl₄ solution to a vigorous boil under constant stirring.
-
Rapidly add 5 mL of a 38.8 mM solution of trisodium citrate to the boiling solution.
-
Observe the color change from pale yellow to deep red, which indicates the formation of AuNPs.[11]
-
Continue boiling and stirring for an additional 15 minutes to ensure the completion of the reaction.[11]
-
Remove the flask from the heat and allow it to cool to room temperature while stirring.
-
Store the citrate-stabilized AuNP solution at 4°C.
2.2. Protocol 2: Functionalization of Gold Nanoparticles with this compound
This protocol describes the ligand exchange process to functionalize the synthesized AuNPs with this compound.
Materials:
-
Citrate-stabilized gold nanoparticle solution (from Protocol 1)
-
This compound
-
Ethanol (anhydrous)
-
Ultrapure water
Equipment:
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous ethanol.
-
In a microcentrifuge tube, add 1 mL of the citrate-stabilized AuNP solution.
-
To the AuNP solution, add the this compound stock solution to achieve a final concentration that provides a significant molar excess of the thiol. A starting point is a molar ratio of several thousand thiols per nanoparticle.
-
Gently vortex the mixture for 10-15 seconds.
-
Incubate the reaction mixture at room temperature for at least 4 hours (or overnight for more complete ligand exchange) with gentle stirring.[12]
-
Purify the functionalized AuNPs by centrifugation. The speed and time will depend on the nanoparticle size (e.g., 12,000 x g for 20 minutes for ~20 nm AuNPs).[11][13]
-
Carefully remove the supernatant containing excess this compound and displaced citrate ions.
-
Resuspend the nanoparticle pellet in fresh ultrapure water or a buffer of choice (e.g., PBS, pH 7.4).
-
Repeat the centrifugation and resuspension steps at least twice to ensure the complete removal of unbound ligands.[13]
-
Store the this compound functionalized AuNPs at 4°C.
Characterization of Functionalized Nanoparticles
Thorough characterization is essential to confirm successful functionalization and to determine the physicochemical properties of the nanoparticles.
| Characterization Technique | Parameter Measured | Typical Expected Results |
| Dynamic Light Scattering (DLS) | Hydrodynamic diameter, Polydispersity Index (PDI), Zeta potential | Increase in hydrodynamic diameter upon functionalization. Low PDI indicates a narrow size distribution. Change in zeta potential confirms surface modification. |
| Transmission Electron Microscopy (TEM) | Core size, morphology, and dispersity | Visualization of nanoparticle size and shape. Should show monodisperse, spherical particles.[3] |
| UV-Vis Spectroscopy | Surface Plasmon Resonance (SPR) peak | A shift in the SPR peak wavelength upon ligand exchange indicates a change in the local refractive index around the nanoparticles. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Surface chemical groups | Appearance of characteristic peaks for the thiophene ring and C-S bond, confirming the presence of this compound on the nanoparticle surface. |
| Thermogravimetric Analysis (TGA) | Amount of organic material on the nanoparticle surface | Weight loss corresponding to the decomposition of the organic ligand can be used to quantify the grafting density.[3] |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states of the surface | Detection of sulfur and carbon signals corresponding to the thiophene ligand. |
Quantitative Data Summary
The following table presents representative data from studies on nanoparticles functionalized with thiophene derivatives for drug delivery applications. While not specific to this compound, this data provides a useful reference for expected outcomes.
| Nanoparticle System | Size (nm) | Polydispersity Index (PDI) | Drug Loading (DL) | Entrapment Efficiency (EE) | Reference |
| Folate-modified PLGA NPs with thiophene derivative | 172.4 ± 2.052 | 0.144 ± 0.036 | - | - | [5] |
| PLGA NPs with thiophene derivative | 163.9 ± 7.067 | - | - | - | [5] |
| Human Serum Albumin NPs with thiophene derivative (TP 5) | - | - | 3.70% | 99.59% | [7] |
Note on Cytotoxicity: Thiophene derivatives themselves can exhibit cytotoxicity, which is a desirable trait for anticancer agents.[4][5] However, nanoparticle encapsulation can help mitigate off-target toxicity and improve the therapeutic window.[7]
Visualizations
Diagram 1: Experimental Workflow for Functionalization
Caption: Workflow for the synthesis and functionalization of gold nanoparticles.
Diagram 2: Logical Relationship in Targeted Drug Delivery
Caption: Targeted drug delivery using functionalized nanoparticles.
References
- 1. Sustainable Innovation at the Intersection of Nanotechnology and Biological Science: Thiophene-Functionalized Nanomaterials | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Surface Functionalization of Gold Nanoparticles Using Alkyne Derivatives: Applications in Chemical Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for 2-Thiophenemethanethiol in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2-thiophenemethanethiol in the development of organic electronic devices. The unique properties of this compound, combining a sulfur-containing thiophene ring with a thiol group, make it a valuable material for modifying electrode surfaces and enhancing device performance.
Introduction to this compound in Organic Electronics
This compound (C₅H₆S₂) is an organosulfur compound that has garnered significant interest in the field of organic electronics.[1] Its molecular structure consists of a thiophene ring, a known building block for conductive polymers and organic semiconductors, and a methanethiol group (-CH₂SH). The thiol group has a strong affinity for noble metal surfaces, such as gold, silver, and copper, enabling the formation of dense, ordered self-assembled monolayers (SAMs).[2][3]
The application of this compound in organic electronics primarily revolves around its use in forming SAMs on electrodes. These SAMs can tune the electronic and morphological properties of the interfaces within a device, leading to improved performance and stability.[4] The thiophene moiety contributes to the electronic functionality of the monolayer, influencing charge transport across the metal-organic interface.
Applications in Organic Electronic Devices
The primary application of this compound is the surface modification of electrodes to enhance the performance of various organic electronic devices.
-
Organic Thin-Film Transistors (OTFTs): In OTFTs, the interface between the source/drain electrodes and the organic semiconductor is crucial for efficient charge injection and extraction. A SAM of this compound on gold or silver electrodes can reduce the charge injection barrier, leading to lower contact resistance and improved device performance, including higher charge carrier mobility and a better on/off ratio.[5] Thiophene-based materials are widely used as organic semiconductors in OTFTs due to their excellent charge transport properties.[6][7][8][9]
-
Organic Photovoltaics (OPVs): The efficiency of OPVs is highly dependent on the interfaces between the active layer and the electrodes. Modifying the electrode surface with a this compound SAM can improve the energy level alignment, facilitating more efficient charge collection and reducing recombination losses at the interface. Thiophene-based conjugated oligomers and polymers are often used as donor materials in OPVs due to their light-harvesting capabilities and charge transport characteristics.[10][11][12][13][14]
-
Organic Light-Emitting Diodes (OLEDs): The performance of OLEDs can be enhanced by optimizing the charge injection from the electrodes into the organic layers. A this compound SAM can modify the work function of the anode (e.g., ITO coated with a thin layer of gold) to better match the highest occupied molecular orbital (HOMO) of the hole transport layer, resulting in more efficient hole injection, lower turn-on voltage, and increased luminance. Thiophene derivatives are also integral to the development of emissive materials in OLEDs.[15][16][17]
Quantitative Data Presentation
The following tables summarize the impact of using thiol-based SAMs, such as this compound, on the performance of organic electronic devices.
Table 1: Performance Parameters of Pentacene-based OTFTs with and without Electrode Modification
| Parameter | Without Thiol-SAM on Au Electrodes | With this compound SAM on Au Electrodes |
| Field-Effect Mobility (µ) | ~ 0.01 - 0.1 cm²/Vs | ~ 0.1 - 1.0 cm²/Vs |
| On/Off Current Ratio | 10⁵ - 10⁶ | > 10⁷ |
| Threshold Voltage (Vth) | -15 V to -25 V | -5 V to -15 V |
| Contact Resistance (Rᴄ) | High | Reduced |
Note: The values presented are representative and can vary depending on the specific device architecture, fabrication conditions, and organic semiconductor used.[18][19][20]
Table 2: Work Function Modification of Gold (Au) Electrodes with Different Thiol SAMs
| Thiol Compound | Gold Work Function (Φ) - Bare | Gold Work Function (Φ) - Modified | Change in Work Function (ΔΦ) |
| Alkanethiol (e.g., Dodecanethiol) | ~ 5.1 eV | ~ 4.3 eV | - 0.8 eV |
| Perfluorinated Alkanethiol | ~ 5.1 eV | ~ 5.8 eV | + 0.7 eV |
| This compound | ~ 5.1 eV | ~ 4.6 eV | - 0.5 eV |
Note: The work function modification depends on the dipole moment of the thiol molecule. The values are approximate and can be influenced by the quality and packing of the SAM.[21]
Experimental Protocols
The following protocols provide detailed methodologies for the preparation of substrates, formation of this compound SAMs, and fabrication of a bottom-gate, top-contact OTFT as an example.
Protocol 1: Substrate Preparation (Cleaning of Gold-Coated Substrates)
A pristine and clean gold surface is essential for the formation of a well-ordered SAM.[22]
-
Initial Cleaning:
-
Rinse the gold-coated substrates (e.g., silicon wafers with a Ti/Au layer) with absolute ethanol to remove gross organic contaminants.
-
Dry the substrates under a gentle stream of high-purity nitrogen gas.
-
-
Piranha Etching (for silicon or glass-based substrates):
-
Safety Precaution: Piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) is extremely corrosive and reactive. It must be handled with extreme caution in a fume hood with appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat. Never add the peroxide to the acid.
-
Prepare the piranha solution by slowly adding the 30% hydrogen peroxide to the concentrated sulfuric acid. The solution will become very hot.
-
Using acid-resistant tweezers, carefully immerse the gold substrates in the hot piranha solution for 5-10 minutes.
-
Remove the substrates and rinse them copiously with deionized (DI) water.
-
Rinse the substrates with absolute ethanol.
-
Dry the substrates under a gentle stream of nitrogen gas. The substrates should be used immediately for SAM formation.[22]
-
Protocol 2: this compound SAM Formation
-
Solution Preparation:
-
Prepare a 1 mM solution of this compound in absolute ethanol. For example, to prepare 10 mL of solution, dissolve the appropriate mass of this compound in 10 mL of absolute ethanol.
-
Sonicate the solution for 5-10 minutes to ensure the thiol is fully dissolved.[22]
-
-
Immersion:
-
Place the freshly cleaned and dried gold substrates in a clean glass container.
-
Pour the this compound solution into the container, ensuring the substrates are fully submerged.
-
To minimize oxidation, it is recommended to reduce the headspace above the solution and backfill the container with an inert gas like nitrogen or argon.[23] Seal the container.
-
-
Incubation:
-
Allow the substrates to incubate in the thiol solution for 12-24 hours at room temperature to ensure the formation of a well-ordered monolayer.[23]
-
-
Rinsing and Drying:
-
After incubation, remove the substrates from the thiol solution using clean tweezers.
-
Rinse the substrates thoroughly with absolute ethanol to remove any physisorbed molecules.
-
Dry the substrates under a gentle stream of nitrogen gas.[23]
-
Protocol 3: Fabrication of a Bottom-Gate, Top-Contact OTFT
-
Substrate: Start with a heavily n-doped silicon wafer (acting as the gate electrode) with a thermally grown silicon dioxide (SiO₂) layer (acting as the gate dielectric).
-
Source and Drain Electrodes:
-
Deposit gold source and drain electrodes onto the SiO₂ surface using thermal evaporation through a shadow mask. A thin layer of titanium or chromium is typically used as an adhesion layer.
-
-
SAM Modification:
-
Follow Protocol 1 and Protocol 2 to clean the substrate and form a this compound SAM on the gold electrodes.
-
-
Organic Semiconductor Deposition:
-
Deposit the organic semiconductor (e.g., pentacene) onto the substrate via thermal evaporation in a high-vacuum chamber. The substrate temperature should be controlled during deposition to influence the film morphology.
-
-
Annealing (Optional):
-
Anneal the completed device at a moderate temperature (e.g., 60-120 °C) in an inert atmosphere to improve the crystallinity of the organic semiconductor and the overall device performance.
-
-
Characterization:
-
Perform electrical characterization of the OTFTs using a semiconductor parameter analyzer in a probe station, under ambient conditions or in an inert environment.
-
Visualizations
References
- 1. Showing Compound this compound (FDB008537) - FooDB [foodb.ca]
- 2. Buy Thiophene-2-thiol | 7774-74-5 [smolecule.com]
- 3. lee.chem.uh.edu [lee.chem.uh.edu]
- 4. Self-assembled monolayers in organic electronics - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Removal of Thiol-SAM on a Gold Surface for Re-Use of an Interdigitated Chain-Shaped Electrode [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. scilit.com [scilit.com]
- 9. mdpi.com [mdpi.com]
- 10. Fused-Thiophene Based Materials for Organic Photovoltaics and Dye-Sensitized Solar Cells [mdpi.com]
- 11. scholars.ncu.edu.tw [scholars.ncu.edu.tw]
- 12. Thiophene-based conjugated oligomers for organic solar cells - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. Thiophene-based conjugated oligomers for organic solar cells | Semantic Scholar [semanticscholar.org]
- 15. Bright and Shining Molecules for OLEDs and New Drugs | Lab Manager [labmanager.com]
- 16. nbinno.com [nbinno.com]
- 17. nbinno.com [nbinno.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Work function modification of the (111) gold surface covered by long alkanethiol-based self-assembled monolayers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 22. benchchem.com [benchchem.com]
- 23. Preparing Self-Assembled Monolayers [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2-Thiophenemethanethiol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 2-thiophenemethanethiol. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
The most common impurities depend on the synthetic route used. A frequent synthesis involves the reaction of 2-chloromethylthiophene with a sulfur source. Potential impurities include:
-
Unreacted Starting Materials: Residual 2-chloromethylthiophene and the sulfur source (e.g., thiourea).
-
Bis(2-thenyl) disulfide: The primary oxidation product of this compound. This is often the most significant impurity, especially if the reaction or workup is exposed to air.[1]
-
Bis(2-thenyl) sulfide: Can form as a byproduct.
-
Polymeric materials: 2-chloromethylthiophene is known to be unstable and can polymerize.[2]
-
Solvent Residues: Residual solvents from the reaction and extraction steps.
Q2: My purified this compound is a yellow to brown oil. Is this normal?
Pure this compound is typically described as a colorless to pale yellow oil. A darker color, such as golden-brown, can indicate the presence of impurities, particularly oxidized species like the corresponding disulfide.[3] While a slight yellow tinge may be acceptable for some applications, a darker color usually suggests that further purification is necessary.
Q3: How can I minimize the formation of bis(2-thenyl) disulfide during purification?
The formation of the disulfide is an oxidative process that is promoted by the presence of oxygen.[1] To minimize this:
-
Work under an inert atmosphere: Whenever possible, perform all purification steps (extractions, transfers, and especially distillation and chromatography) under an inert atmosphere of nitrogen or argon.
-
Degas all solvents: Before use, degas all solvents by bubbling an inert gas through them or by using a freeze-pump-thaw technique. This removes dissolved oxygen.[1]
-
Control the pH: Keep the pH of aqueous solutions neutral to slightly acidic during extraction, as basic conditions can favor the formation of the more easily oxidized thiolate anion.[1][4]
-
Use chelating agents: Trace metal ions can catalyze the oxidation of thiols. Adding a chelating agent like EDTA to aqueous solutions can help to sequester these ions.[1]
Q4: What are the main purification techniques for this compound?
The primary methods for purifying this compound are:
-
Vacuum Distillation: This is a highly effective method for separating the desired thiol from non-volatile impurities and byproducts with significantly different boiling points.[3]
-
Flash Column Chromatography: Useful for removing impurities with similar boiling points to the product.
-
Acid-Base Extraction: This technique can be used to remove acidic or basic impurities, or to isolate the thiol itself.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of purified product | 1. Oxidation to disulfide: The thiol is being lost to the formation of bis(2-thenyl) disulfide. | 1a. Implement inert atmosphere techniques: Use nitrogen or argon during all stages of purification.[1] 1b. Degas solvents: Remove dissolved oxygen from all solvents prior to use.[1] 1c. Control pH: Maintain a neutral to slightly acidic pH during aqueous workups.[4] |
| 2. Product decomposition: The product may be unstable to heat during distillation. | 2a. Use vacuum distillation: Lowering the pressure reduces the boiling point and minimizes thermal stress.[3][5][6][7] 2b. Keep the distillation temperature as low as possible. | |
| 3. Incomplete extraction: The product is not being fully extracted from the aqueous layer. | 3a. Perform multiple extractions: Use several smaller volumes of extraction solvent rather than one large volume. 3b. Check the pH of the aqueous layer: Ensure the thiol is in its neutral form for optimal extraction into an organic solvent. | |
| Product is still impure after distillation (confirmed by GC-MS or NMR) | 1. Co-distillation of impurities: An impurity has a similar boiling point to the product. | 1a. Use fractional distillation: A fractionating column can improve the separation of compounds with close boiling points. 1b. Employ flash column chromatography: This technique can separate compounds based on polarity, which may be different even if boiling points are similar. |
| 2. Thermal decomposition during distillation: The heat of distillation is causing the product to decompose, creating new impurities. | 2a. Lower the distillation pressure: This will further reduce the boiling point. 2b. Consider a non-thermal purification method: Flash chromatography is a good alternative. | |
| Product turns dark upon storage | 1. Oxidation: The purified thiol is oxidizing to the disulfide over time. | 1a. Store under an inert atmosphere: Keep the product in a sealed container under nitrogen or argon. 1b. Store at low temperature: Refrigeration can slow the rate of oxidation. 1c. Use an antioxidant: For some applications, a small amount of an antioxidant can be added. |
| Streaking or poor separation during flash chromatography | 1. Sample is overloaded: Too much crude material was loaded onto the column. | 1a. Use a larger column or load less material. |
| 2. Incorrect solvent system: The polarity of the eluent is not optimal. | 2a. Optimize the solvent system using TLC: Aim for an Rf value of 0.2-0.3 for the desired product. | |
| 3. Interaction with silica gel: The acidic nature of silica gel can sometimes cause issues with sensitive compounds. | 3a. Use neutral or basic alumina as the stationary phase. [8] 3b. Add a small amount of a neutralizer like triethylamine to the eluent. |
Data Presentation
| Purification Technique | Principle of Separation | Advantages | Disadvantages | Typical Purity Achieved | Typical Yield |
| Vacuum Distillation | Difference in boiling points | - Effective for removing non-volatile impurities.- Can be scaled up for larger quantities. | - Not suitable for thermally sensitive compounds.- May not separate impurities with similar boiling points. | >95% (if impurities are not co-boiling) | 65-70% (for the related 2-thiophenethiol)[3] |
| Flash Column Chromatography | Difference in polarity | - Can separate impurities with similar boiling points.- Performed at room temperature, avoiding thermal degradation. | - Can be time-consuming for large quantities.- Requires the use of larger volumes of solvent. | >98% | Variable, depends on the separation |
| Acid-Base Extraction | Difference in acidity/basicity | - Good for removing acidic or basic impurities. | - Only applicable if impurities have acidic or basic functionality.- The thiol itself can be extracted into a basic aqueous phase, but must be stable to the pH change. | Variable, used as a preliminary purification step | High recovery if performed correctly |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction and Vacuum Distillation
This protocol is adapted from a procedure for the closely related 2-thiophenethiol and is a robust method for initial purification.[3]
-
Acid-Base Wash:
-
Dissolve the crude this compound in a suitable organic solvent like diethyl ether or dichloromethane.
-
Wash the organic solution sequentially with:
-
A dilute acid (e.g., 1 M HCl) to remove any basic impurities.
-
Water.
-
A dilute base (e.g., 5% sodium bicarbonate solution) to remove acidic impurities.
-
Brine (saturated NaCl solution) to aid in the removal of water.
-
-
Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the organic solution under reduced pressure.
-
-
Vacuum Distillation:
-
Assemble a vacuum distillation apparatus. Ensure all glassware is free of cracks and all joints are properly sealed with vacuum grease.[5]
-
Add a magnetic stir bar to the distillation flask containing the crude product. Boiling chips are not effective under vacuum.[5]
-
Connect the apparatus to a vacuum pump and a cold trap.
-
Begin stirring and slowly evacuate the system.
-
Once a stable vacuum is achieved, begin to gently heat the distillation flask.
-
Collect the fraction that distills at the expected boiling point for the given pressure. For the related 2-thiophenethiol, the boiling point is 53-56 °C at 5 mmHg.[3]
-
After distillation, cool the apparatus to room temperature before slowly reintroducing air to the system.
-
Protocol 2: Purification by Flash Column Chromatography
-
Preparation:
-
Determine a suitable solvent system using Thin Layer Chromatography (TLC). A good starting point for aromatic thiols is a mixture of hexanes and ethyl acetate or dichloromethane. The ideal Rf for the product is between 0.2 and 0.3.
-
Pack a glass column with silica gel (230-400 mesh) using the chosen eluent.
-
-
Loading the Sample:
-
Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with the chosen solvent system, applying positive pressure with air or an inert gas.
-
Collect fractions and monitor their composition by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified this compound.
-
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: Troubleshooting guide for minimizing disulfide formation.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 7. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 8. reddit.com [reddit.com]
Preventing oxidation and polymerization of 2-Thiophenemethanethiol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling and experimentation of 2-Thiophenemethanethiol. Our goal is to equip researchers with the necessary information to prevent its oxidation and polymerization, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound is susceptible to two primary degradation pathways:
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Oxidation: The thiol group (-SH) is readily oxidized, especially in the presence of air (oxygen). This can lead to the formation of disulfides, and further oxidation can yield sulfinic and sulfonic acids. This process is often catalyzed by trace metal ions and is accelerated at a pH above the pKa of the thiol group (typically around 8.5 for similar thiols), which favors the more reactive thiolate anion.[1]
-
Polymerization: While specific studies on the polymerization of this compound are limited, thiols, in general, can undergo polymerization, and the thiophene ring itself can be polymerized under certain conditions.[2][3]
Q2: What are the initial signs of this compound degradation?
A2: Degradation of this compound can be indicated by:
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A change in appearance from a colorless or pale yellow liquid.
-
The formation of solid precipitates (disulfides or polymers).
-
A noticeable change in odor.
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The appearance of new peaks in analytical chromatograms (GC-MS or HPLC) or NMR spectra.
Q3: How should I properly store this compound to minimize degradation?
A3: To ensure the long-term stability of this compound, it is crucial to store it under the following conditions:
-
Temperature: Keep refrigerated at 2-8°C.[4]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen.
-
Container: Use a tightly sealed, amber glass vial to protect from light and air.
-
Incompatible Materials: Keep away from oxidizing agents, strong acids, strong bases, and metals.[5][6]
Q4: What are the recommended inhibitors to prevent oxidation?
Troubleshooting Guides
Issue 1: Rapid Discoloration or Precipitate Formation in Solution
-
Possible Cause: Oxidation of the thiol group to form disulfides, which may be less soluble.
-
Troubleshooting Steps:
-
Inert Atmosphere: Ensure all handling of this compound solutions is performed under a strict inert atmosphere (argon or nitrogen).
-
Degas Solvents: Before use, thoroughly degas all solvents by sparging with an inert gas or by several freeze-pump-thaw cycles.
-
Control pH: Maintain the pH of the solution below 7. At pH values above 7.5, the rate of thiol oxidation increases significantly.[1]
-
Add Chelating Agents: If trace metal catalysis is suspected, add a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a concentration of 1-5 mM to your buffer.[1]
-
Issue 2: Inconsistent Results in Thiol-Specific Reactions
-
Possible Cause: Partial oxidation of this compound, leading to a lower concentration of the active thiol.
-
Troubleshooting Steps:
-
Quantify Free Thiol Content: Before each experiment, quantify the concentration of free thiol groups using a method like Ellman's reagent (DTNB) assay to ensure you are starting with the expected concentration of active compound.
-
Use Freshly Opened Reagent: Whenever possible, use a fresh bottle of this compound or a freshly prepared solution from a recently opened container.
-
Add a Reducing Agent: For applications where it will not interfere with downstream reactions, consider adding a small amount of a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to maintain the thiol in its reduced state.
-
Experimental Protocols
Protocol 1: Inert Atmosphere Handling of this compound
This protocol outlines the procedure for safely handling this compound to prevent oxidation.
Materials:
-
This compound
-
Degassed solvent (e.g., dichloromethane, acetonitrile)
-
Schlenk flask or similar airtight glassware
-
Inert gas (argon or nitrogen) supply with a bubbler
-
Syringes and needles
-
Septa
Procedure:
-
Dry and flush the Schlenk flask with inert gas.
-
Seal the flask with a septum.
-
Using a syringe, transfer the desired amount of degassed solvent into the flask.
-
Carefully draw the required volume of this compound into a separate syringe that has been pre-flushed with inert gas.
-
Inject the this compound into the Schlenk flask containing the solvent.
-
Maintain a positive pressure of inert gas throughout the experiment.
Workflow for Inert Atmosphere Handling
Caption: Workflow for handling this compound under an inert atmosphere.
Protocol 2: Purity Assessment by HPLC-UV
This protocol provides a general method for assessing the purity of this compound and detecting the presence of its disulfide dimer.
Instrumentation and Conditions:
| Parameter | Value |
| HPLC System | Standard system with UV detector |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 30% B, ramp to 90% B over 15 minutes, hold for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | 240 nm |
| Column Temperature | 30°C |
Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration of 0.1 mg/mL with the initial mobile phase composition.
Analysis:
-
The disulfide dimer, being more nonpolar, is expected to have a longer retention time than the monomer. The appearance and growth of this later-eluting peak over time can be used to monitor oxidation.
HPLC Analysis Workflow
Caption: Workflow for purity assessment of this compound by HPLC-UV.
Signaling Pathways and Logical Relationships
The degradation of this compound is influenced by several environmental factors. The following diagram illustrates the logical relationship between these factors and the resulting degradation products.
Degradation Pathway Logic
Caption: Logical relationship between contributing factors and degradation products of this compound.
References
- 1. Showing Compound this compound (FDB008537) - FooDB [foodb.ca]
- 2. researchgate.net [researchgate.net]
- 3. Nonacidic thiophene-based derivatives as potential analgesic and design, synthesis, biological evaluation, and metabolic stability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-チオフェンチオール ≥98%, FG | Sigma-Aldrich [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.fr [fishersci.fr]
- 7. This compound [webbook.nist.gov]
Technical Support Center: Optimizing 2-Thiophenemethanethiol Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of 2-Thiophenemethanethiol synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound?
A1: The most prevalent precursor for the synthesis of this compound is 2-chloromethylthiophene. This intermediate is typically synthesized from thiophene, formaldehyde, and hydrochloric acid. An alternative starting material is 2-thiophenemethanol, which can be converted to 2-chloromethylthiophene using thionyl chloride or other chlorinating agents.
Q2: What are the primary synthetic routes to produce this compound from 2-chloromethylthiophene?
A2: There are two primary methods for this conversion:
-
Direct Nucleophilic Substitution with Sodium Hydrosulfide (NaSH): This is a direct, one-step method where 2-chloromethylthiophene reacts with NaSH in a suitable solvent.
-
Thiourea Method: This is a two-step process. First, 2-chloromethylthiophene reacts with thiourea to form an S-(2-thenyl)isothiouronium salt. This intermediate is then hydrolyzed, typically using a base, to yield the desired thiol.
Q3: My yield of this compound is consistently low. What are the general areas I should investigate?
A3: Low yields can often be attributed to several factors. Key areas to troubleshoot include the purity of the 2-chloromethylthiophene starting material, the reaction conditions (temperature, solvent, and reaction time), the presence of side reactions, and the efficiency of your workup and purification procedures. Incomplete reactions or the formation of byproducts like di(thiophen-2-ylmethyl) sulfide are common culprits.
Q4: How can I minimize the formation of the di(thiophen-2-ylmethyl) sulfide byproduct?
A4: The formation of the sulfide byproduct occurs when the initially formed thiolate anion reacts with another molecule of 2-chloromethylthiophene. To minimize this, it is recommended to use a slight excess of the sulfur nucleophile (sodium hydrosulfide or thiourea). Additionally, maintaining a controlled, moderate temperature during the reaction can help to reduce the rate of this side reaction.
Q5: What are the best practices for purifying this compound?
A5: Due to the volatility and strong odor of this compound, purification should be conducted in a well-ventilated fume hood. The primary method for purification is vacuum distillation. It is crucial to ensure all glassware is dry and the system is free of leaks to prevent oxidation of the thiol to the corresponding disulfide, especially at elevated temperatures.
Troubleshooting Guides
Low Yield
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of 2-chloromethylthiophene | 1. Insufficient reaction time. 2. Low reaction temperature. 3. Impure or inactive sulfur nucleophile. | 1. Monitor the reaction by TLC or GC and extend the reaction time until the starting material is consumed. 2. Gradually increase the reaction temperature, but be mindful of potential side reactions. 3. Use a fresh, high-purity batch of sodium hydrosulfide or thiourea. |
| Significant byproduct formation | 1. Incorrect stoichiometry (excess 2-chloromethylthiophene). 2. High reaction temperature favoring sulfide formation. | 1. Use a slight excess (1.1-1.2 equivalents) of the sulfur nucleophile. 2. Maintain a controlled, mild temperature (e.g., 40-50 °C for the NaSH method). |
| Product loss during workup | 1. Emulsion formation during extraction. 2. Incomplete extraction of the product. | 1. Wash the organic layer with brine to help break emulsions. 2. Perform multiple extractions with a suitable organic solvent. |
Product Purity Issues
| Symptom | Possible Cause | Suggested Solution |
| Product is discolored (yellow or brown) | 1. Oxidation of the thiol to disulfide. 2. Presence of polymeric byproducts. | 1. Handle and store the purified thiol under an inert atmosphere (e.g., nitrogen or argon). 2. Ensure efficient purification by vacuum distillation to remove high-boiling point impurities. |
| Presence of di(thiophen-2-ylmethyl) sulfide in the final product | Incomplete separation during purification. | Optimize the vacuum distillation conditions (pressure and temperature) to achieve a clean separation of the desired thiol from the higher-boiling sulfide. |
| Residual solvent in the final product | Inefficient removal of solvent after extraction. | Use a rotary evaporator to remove the bulk of the solvent, followed by high vacuum to remove trace amounts. |
Experimental Protocols
Protocol 1: Synthesis of 2-chloromethylthiophene
This procedure is adapted from a known method for the chloromethylation of thiophene.[1]
Materials:
-
Thiophene
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid
-
Calcium Chloride
-
Diethyl ether
-
Saturated sodium bicarbonate solution
Procedure:
-
In a flask equipped with a stirrer and a gas inlet, a mixture of thiophene (1 mole) and concentrated hydrochloric acid is cooled to 0°C.
-
Paraformaldehyde (1.1 moles) is added portion-wise while maintaining the temperature between 0°C and 5°C.
-
A stream of hydrogen chloride gas is bubbled through the mixture for 6-8 hours.
-
The reaction mixture is then extracted with diethyl ether.
-
The combined ether extracts are washed with water and saturated sodium bicarbonate solution, then dried over anhydrous calcium chloride.
-
The solvent is removed by distillation, and the crude product is purified by vacuum distillation to yield 2-chloromethylthiophene.
Protocol 2: Synthesis of this compound via the Thiourea Method
This protocol is a two-step process involving the formation of an isothiouronium salt followed by hydrolysis.
Step 1: Formation of S-(2-thenyl)isothiouronium chloride
-
In a round-bottom flask, combine 2-chloromethylthiophene (1.0 mole) and thiourea (1.1 moles) in 95% ethanol.
-
Reflux the mixture for 6 hours.
-
Upon cooling, the S-(2-thenyl)isothiouronium chloride will crystallize.
-
Filter the salt and wash with a small amount of cold ethanol.
Step 2: Hydrolysis of the Isothiouronium Salt
-
Transfer the filtered salt to a two-necked flask.
-
Add a 5 N solution of sodium hydroxide.
-
Reflux the mixture for 2 hours under a nitrogen atmosphere.
-
Cool the reaction mixture and acidify with 2 N hydrochloric acid.
-
The this compound will separate as an oily layer.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Purify the crude product by vacuum distillation.
Protocol 3: Synthesis of this compound via Direct Nucleophilic Substitution with Sodium Hydrosulfide
This is a direct, one-step method.
Materials:
-
2-chloromethylthiophene
-
Sodium hydrosulfide (NaSH)
-
Ethanol
-
Water
-
Dichloromethane or Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
Set up the reaction under a nitrogen atmosphere.
-
In a round-bottom flask, dissolve sodium hydrosulfide (1.1 equivalents) in a mixture of degassed ethanol and water.
-
Cool the NaSH solution in an ice bath.
-
Add 2-chloromethylthiophene (1.0 equivalent) dropwise to the stirred NaSH solution over 30 minutes, maintaining a low temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat mildly (e.g., 40-50 °C).
-
Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and acidify with 1 M HCl until the pH is neutral.
-
Extract the product with dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by vacuum distillation.
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Parameter | Thiourea Method | Sodium Hydrosulfide Method |
| Number of Steps | 2 | 1 |
| Typical Yield | Good | Moderate to Good |
| Key Reagents | 2-chloromethylthiophene, thiourea, base | 2-chloromethylthiophene, sodium hydrosulfide |
| Primary Byproduct | Urea | Di(thiophen-2-ylmethyl) sulfide |
| Process Simplicity | More complex | Simpler |
Table 2: Influence of Reaction Conditions on Yield (Sodium Hydrosulfide Method)
| Parameter | Condition | Effect on Yield | Recommendation |
| Stoichiometry (NaSH:Halide) | 1.0 : 1.0 | Lower yield due to potential sulfide formation | Use a slight excess of NaSH (1.1:1.0) |
| 1.1 : 1.0 | Optimal | Recommended starting point | |
| 1.5 : 1.0 | May not significantly improve yield, complicates workup | Generally not necessary | |
| Temperature | Room Temperature | Slower reaction rate | Suitable for overnight reactions |
| 40-50 °C | Faster reaction rate | Recommended for shorter reaction times | |
| > 60 °C | Increased risk of side reactions | Avoid higher temperatures | |
| Solvent | Ethanol/Water | Good solubility for reactants | A common and effective solvent system |
| Methanol/Water | Similar to ethanol/water | A viable alternative | |
| DMF | Higher reaction rates, but more difficult to remove | Can be used, but requires careful purification |
Mandatory Visualizations
Caption: Experimental Workflow for the Thiourea Method.
Caption: Experimental Workflow for the Sodium Hydrosulfide Method.
Caption: Troubleshooting Logic for Low Yield.
References
Safe handling and storage procedures for 2-Thiophenemethanethiol
This guide provides essential safety information for handling and storing 2-Thiophenemethanethiol. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a flammable liquid and vapor.[1] It is harmful if swallowed and causes serious eye irritation.[1] It may also cause skin and respiratory irritation.[2] It is crucial to handle this chemical with appropriate safety precautions.
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: To ensure safety, wear protective gloves, protective clothing, and eye/face protection.[3][4] In case of inadequate ventilation, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor filter.[3] Ensure that an eyewash station and safety shower are readily accessible.[1][3]
Q3: What are the proper storage conditions for this compound?
A3: Store in a tightly closed container in a dry, cool, and well-ventilated area.[3] It is recommended to keep it refrigerated.[3] The storage area should be a designated flammables area, away from heat, sparks, and open flames.[1][5]
Q4: What materials are incompatible with this compound?
A4: Avoid contact with strong oxidizing agents, strong reducing agents, and strong acids.[1]
Q5: What should I do in case of accidental exposure or spill?
A5:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][6]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[2][3] Remove and wash contaminated clothing before reuse.[3] If skin irritation occurs, get medical advice.[3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give artificial respiration. Seek medical attention if symptoms occur.[3][4]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[3][6]
-
Spill: Remove all sources of ignition.[3][4] Use a non-sparking tool and inert absorbent material to clean up the spill.[4] Ensure adequate ventilation.[3] Prevent the spill from entering drains.[6]
Quantitative Data Summary
| Property | Value |
| Flash Point | 66 °C / 150.8 °F[3] |
| Storage Temperature | Refrigerated[3] |
| Incompatible Materials | Strong oxidizing agents, strong reducing agents, strong acids[1] |
Experimental Workflow: Safe Handling Protocol
Caption: Workflow for the safe handling and storage of this compound.
References
Technical Support Center: Optimization of 2-Thiophenemethanethiol Derivatization
Welcome to the technical support center for the derivatization of 2-Thiophenemethanethiol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to facilitate your experimental success.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the analysis of this compound?
A1: Derivatization is a crucial step in the analysis of this compound for several reasons. As a volatile thiol, it is present in very low concentrations in many samples, making it difficult to detect.[1] Derivatization enhances the sensitivity of detection by introducing a functional group that responds strongly to analytical detectors.[2] For Gas Chromatography (GC) analysis, derivatization increases the volatility and improves the chromatographic peak shape of the analyte.[3] In High-Performance Liquid Chromatography (HPLC), derivatization adds a chromophore or fluorophore to the molecule, enabling or enhancing UV or fluorescence detection.[2]
Q2: What are the most common derivatization reagents for this compound and other volatile thiols?
A2: For GC-MS analysis, the most common derivatizing agent is 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr).[1][4] This reagent reacts with the thiol group to form a stable thioether derivative that is highly sensitive to electron capture and mass spectrometric detection. For HPLC analysis, reagents like monobromobimane (mBBr) and 4,4′-dithiodipyridine (DTDP) are frequently used to introduce fluorescent or UV-active moieties.[5][6]
Q3: My derivatized this compound samples are showing poor stability. What could be the cause?
A3: Thiols are susceptible to oxidation, which can lead to the formation of disulfides and a decrease in the concentration of the target analyte.[7] This can be exacerbated by exposure to air (oxygen), light, and elevated temperatures. It is crucial to handle samples in a manner that minimizes these factors. Using degassed solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly improve stability. The stability of the derivatized product itself can also be an issue, depending on the reagent used.
Q4: I am observing multiple peaks in my chromatogram that I suspect are byproducts. How can I minimize their formation?
A4: The formation of byproducts can be due to side reactions of the derivatizing agent with other components in the sample matrix or the degradation of the analyte or derivative. To minimize this, it is important to optimize the reaction conditions, including the molar ratio of the derivatizing agent to the analyte, reaction time, and temperature. A large excess of the derivatizing agent can sometimes lead to the formation of artifacts. Additionally, proper sample cleanup before and after derivatization is essential to remove interfering substances.
Q5: What are the key parameters to optimize for the derivatization of this compound?
A5: The critical parameters to optimize for a successful derivatization reaction are:
-
pH of the reaction medium: The reactivity of the thiol group is pH-dependent.
-
Molar ratio of derivatizing agent to analyte: A sufficient excess of the reagent is needed to drive the reaction to completion, but a very large excess can lead to byproducts.
-
Reaction temperature: Higher temperatures can increase the reaction rate but may also lead to the degradation of the analyte or the derivative.
-
Reaction time: It is important to allow enough time for the reaction to go to completion, but extended reaction times can also increase the chance of side reactions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no derivatization yield | - Inactive derivatizing reagent.- Incorrect reaction pH.- Insufficient reaction time or temperature.- Oxidation of this compound to disulfide. | - Use a fresh solution of the derivatizing reagent.- Optimize the pH of the reaction buffer.- Increase the reaction time and/or temperature incrementally.- Add a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) prior to derivatization. Work under an inert atmosphere. |
| Poor reproducibility | - Inconsistent sample handling and preparation.- Variability in reaction conditions (time, temperature).- Instability of the analyte or derivative. | - Standardize all steps of the experimental protocol.- Use a temperature-controlled water bath or heating block.- Analyze samples as soon as possible after derivatization, or store them appropriately (e.g., at -80°C, protected from light). |
| Presence of ghost peaks in the chromatogram | - Contamination of the analytical system.- Carryover from previous injections.- Impurities in the solvents or reagents. | - Run blank injections to identify the source of contamination.- Clean the injection port and column.- Use high-purity solvents and reagents. |
| Peak tailing or fronting in the chromatogram | - Active sites on the GC or HPLC column.- Incompatible solvent for sample injection.- Column overload. | - Use a deactivated column or a column with a different stationary phase.- Ensure the sample solvent is compatible with the mobile phase (HPLC) or the initial oven temperature (GC).- Dilute the sample or inject a smaller volume. |
Experimental Protocols
The following are generalized protocols for the derivatization of volatile thiols, including this compound, for GC-MS and HPLC analysis. Note: These protocols may require optimization for your specific sample matrix and instrumentation.
Protocol 1: Derivatization of this compound with PFBBr for GC-MS Analysis
This protocol is based on the extractive alkylation method for volatile thiols.[4]
Materials:
-
2,3,4,5,6-pentafluorobenzyl bromide (PFBBr) solution (e.g., 10 mg/mL in acetone)
-
Dichloromethane (DCM)
-
Sodium hydroxide (NaOH) solution (e.g., 0.2 M)
-
Tetrabutylammonium hydrogen sulfate (phase transfer catalyst) solution (e.g., 0.1 M)
-
Anhydrous sodium sulfate
-
Sample containing this compound
-
Internal standard solution (e.g., deuterated this compound)
Procedure:
-
To a 10 mL glass vial, add 5 mL of the sample.
-
Add the internal standard solution.
-
Add 1 mL of DCM containing the phase transfer catalyst.
-
Add 100 µL of the PFBBr solution.
-
Add 200 µL of the NaOH solution to initiate the reaction.
-
Cap the vial tightly and vortex vigorously for 2 minutes.
-
Centrifuge to separate the phases.
-
Transfer the organic (DCM) layer to a clean vial.
-
Dry the organic extract with anhydrous sodium sulfate.
-
Concentrate the extract under a gentle stream of nitrogen to a final volume of 100 µL.
-
Inject an aliquot into the GC-MS system.
Protocol 2: Derivatization of this compound with DTDP for HPLC-MS/MS Analysis
This protocol is adapted from a method for the analysis of volatile thiols in wine.[5]
Materials:
-
4,4′-dithiodipyridine (DTDP) solution (e.g., 1 g/L in ethanol)
-
Sample containing this compound
-
Internal standard solution (e.g., deuterated this compound)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Methanol
-
Water (HPLC grade)
Procedure:
-
To 10 mL of the sample, add the internal standard.
-
Add 100 µL of the DTDP solution.
-
Vortex briefly and allow the reaction to proceed at room temperature for 15 minutes.
-
Condition an SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of 50% aqueous methanol to remove interferences.
-
Elute the derivatized analyte with 2 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of mobile phase for HPLC-MS/MS analysis.
Data Presentation
Table 1: Typical Reaction Conditions for PFBBr Derivatization of Volatile Thiols for GC-MS Analysis
| Parameter | Typical Range/Condition | Reference(s) |
| Derivatizing Agent | 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr) | [1][4] |
| Reaction Type | Extractive alkylation | [4] |
| pH | Basic (e.g., using NaOH) | [3] |
| Phase Transfer Catalyst | Tetrabutylammonium hydrogen sulfate | [3] |
| Reaction Temperature | Room temperature to 60°C | [3] |
| Reaction Time | 20 - 60 minutes | [3] |
| Extraction Solvent | Dichloromethane (DCM) or Hexane | [3] |
Table 2: Typical Reaction Conditions for Derivatization of Volatile Thiols for HPLC Analysis
| Parameter | DTDP Derivatization | mBBr Derivatization |
| Derivatizing Agent | 4,4′-dithiodipyridine | Monobromobimane |
| Detection Method | HPLC-MS/MS | HPLC with Fluorescence Detection |
| Reaction pH | Acidic to neutral (effective at pH ≥3.4) | Basic (pH ~8-9) |
| Reaction Temperature | Room temperature | Room temperature |
| Reaction Time | ~15 minutes | ~10-30 minutes |
| Sample Cleanup | Solid Phase Extraction (SPE) | Direct injection or SPE |
| Reference(s) | [5] | [6] |
Visualizations
Caption: Workflow for this compound derivatization with PFBBr for GC-MS analysis.
Caption: Troubleshooting logic for low derivatization yield of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. welch-us.com [welch-us.com]
- 3. benchchem.com [benchchem.com]
- 4. Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. amsdottorato.unibo.it [amsdottorato.unibo.it]
- 7. Stability of thiols in an aqueous process flavoring - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and minimizing side products in 2-Thiophenemethanethiol reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-thiophenemethanethiol. The focus is on identifying and minimizing common side products to improve reaction efficiency and product purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. I am observing a significant amount of an unexpected, higher molecular weight product in my reaction. What is it likely to be?
Answer: The most common side product in reactions involving this compound is the corresponding disulfide, bis(2-thienylmethyl) disulfide . This occurs through the oxidation of the thiol functionality. The formation of this disulfide is often facilitated by the presence of atmospheric oxygen, basic conditions, and trace metal ions.
Troubleshooting Steps:
-
Perform reactions under an inert atmosphere: Purge your reaction vessel with an inert gas like nitrogen or argon before adding reagents and maintain a positive pressure of the inert gas throughout the reaction.
-
Degas your solvents: Solvents can dissolve a significant amount of oxygen. Degas all solvents prior to use by methods such as sparging with an inert gas, freeze-pump-thaw cycles, or sonication.
-
Control the pH: The thiolate anion (formed under basic conditions) is more susceptible to oxidation than the neutral thiol. If your reaction can be performed under neutral or slightly acidic conditions, this will help minimize disulfide formation.
-
Add a chelating agent: Trace metal ions can catalyze the oxidation of thiols. Adding a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these metal ions.
2. My desired S-alkylation reaction is producing a significant amount of a thioether byproduct. How can I minimize this?
Answer: In S-alkylation reactions, the newly formed thioether product can sometimes react with the alkylating agent, leading to the formation of a sulfonium salt, or the unreacted thiol can react with another molecule of the alkylating agent, leading to a dialkylated sulfide. However, a more common issue in the synthesis of thiols is the reaction of the thiol product with the starting alkyl halide, forming a thioether. When using this compound as a nucleophile, the primary concern is typically ensuring the complete consumption of the electrophile to prevent side reactions with other species. To favor the desired monosubstituted product, careful control of stoichiometry is crucial.
Troubleshooting Steps:
-
Use a slight excess of this compound: Using a small excess of the thiol (e.g., 1.1 to 1.2 equivalents) can help to ensure the complete consumption of the electrophile, minimizing the formation of dialkylated byproducts.
-
Slow addition of the electrophile: Adding the electrophile slowly to the reaction mixture containing this compound can help to maintain a low concentration of the electrophile, favoring the desired mono-alkylation.
-
Optimize reaction temperature: Lowering the reaction temperature can sometimes improve selectivity by reducing the rate of the undesired second alkylation.
3. How can I detect and quantify the common side products?
Answer: Several analytical techniques can be used to identify and quantify the disulfide and thioether byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating and identifying volatile compounds. This compound, its disulfide, and potential thioether byproducts can be separated on a suitable GC column and identified by their characteristic mass spectra. Quantification can be achieved by using an internal standard.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to identify the different species in your reaction mixture. The methylene protons adjacent to the sulfur atom will have distinct chemical shifts in the thiol, disulfide, and thioether, allowing for their identification and relative quantification by integration.
-
Thin Layer Chromatography (TLC): TLC can be a quick and effective way to monitor the progress of your reaction and identify the presence of side products. The thiol, disulfide, and thioether will likely have different Rf values. Staining with potassium permanganate can be useful for visualizing thiols and disulfides.
Data Presentation
Table 1: Effect of Reaction Conditions on Disulfide Formation (Qualitative)
| Reaction Condition | Expected Disulfide Formation | Rationale |
| Reaction under Air | High | Oxygen acts as the oxidant for thiol dimerization. |
| Reaction under Inert Gas (N2, Ar) | Low to Minimal | The absence of oxygen significantly reduces the rate of oxidation. |
| Basic pH (>8) | High | The thiolate anion is more readily oxidized than the neutral thiol.[1] |
| Neutral or Acidic pH | Low | The protonated thiol is less susceptible to oxidation.[1] |
| Presence of Trace Metal Ions | High | Metal ions like Cu2+ and Fe3+ can catalyze thiol oxidation. |
| Presence of EDTA | Low | EDTA chelates metal ions, preventing them from catalyzing oxidation.[1] |
Table 2: Stoichiometry Effects on S-Alkylation Side Products (Illustrative)
| Molar Ratio (this compound : Electrophile) | Expected Yield of Desired Product | Expected Yield of Thioether Byproduct |
| 1 : 1.2 | Lower | Higher |
| 1 : 1 | Good | Moderate |
| 1.2 : 1 | High | Low |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Disulfide Formation in a Reaction with this compound
-
Solvent Degassing: Place your chosen reaction solvent in a flask and bubble argon or nitrogen gas through it for 15-30 minutes.
-
Reaction Setup: Assemble your glassware and flame-dry it under vacuum. Allow the glassware to cool to room temperature under a positive pressure of inert gas.
-
Reagent Addition: Add the degassed solvent to the reaction flask via a cannula or syringe. Add this compound and any other reagents under a positive flow of inert gas.
-
Reaction Monitoring: Monitor the reaction by TLC or GC-MS to determine completion.
-
Work-up: Quench the reaction and perform the extraction and purification steps. It is advisable to keep the solutions under an inert atmosphere as much as possible during work-up.
Protocol 2: Analysis of Reaction Mixture by GC-MS
-
Sample Preparation: Take an aliquot of your crude reaction mixture and dilute it with a suitable solvent (e.g., dichloromethane or ethyl acetate). Add a known amount of an internal standard (e.g., dodecane).
-
GC-MS Conditions (Illustrative):
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
-
Data Analysis: Identify the peaks corresponding to this compound, bis(2-thienylmethyl) disulfide, and any thioether byproducts based on their retention times and mass spectra. Quantify the components by comparing their peak areas to that of the internal standard.
Visualizations
Caption: Reaction pathways for this compound.
Caption: Troubleshooting workflow for minimizing side products.
References
Technical Support Center: Stabilizing 2-Thiophenemethanethiol for Long-Term Storage
Welcome to the technical support center for the long-term storage and stabilization of 2-Thiophenemethanethiol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions encountered during the handling and storage of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of this compound degradation?
A1: The most common sign of degradation is the formation of a disulfide, bis(thiophen-2-ylmethyl) disulfide, which can lead to a decrease in purity and potential changes in reactivity. Visually, this may not be apparent. Therefore, analytical monitoring is crucial. A pungent odor is characteristic of thiols, and while not a direct measure of degradation, proper containment is essential.[1]
Q2: What are the recommended general storage conditions for this compound?
A2: To minimize degradation, this compound should be stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[2] The container should be tightly sealed to prevent exposure to air and moisture.
Q3: Can I store this compound in a standard laboratory freezer?
A3: Yes, storing at low temperatures, such as in a freezer (-20°C), is recommended to slow down the rate of potential degradation reactions. For extended long-term storage, even lower temperatures (-80°C) may be beneficial.
Q4: Are there any chemical stabilizers I can add to prolong the shelf-life of this compound?
A4: Yes, the addition of antioxidants can help prevent the oxidative dimerization to disulfide. Radical scavengers like Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA) are commonly used for stabilizing organic compounds and can be effective for thiols. It is recommended to use a low concentration, typically in the range of 0.01-0.1% (w/w), as a starting point for optimization.
Q5: What materials should I avoid when handling or storing this compound?
A5: Avoid contact with strong oxidizing agents, as they will rapidly convert the thiol to other sulfur-containing species. Also, be mindful of potential reactions with certain metals that can catalyze oxidation. Use glass or other inert containers for storage.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Decreased purity observed in a recently opened bottle. | Oxidation due to exposure to air. | After opening, flush the headspace of the container with an inert gas (argon or nitrogen) before resealing. Store in a desiccator to minimize moisture exposure. |
| Inconsistent results in reactions using this compound from an older stock. | Degradation of the thiol to its disulfide, altering the effective concentration of the active thiol. | Re-analyze the purity of the thiol stock using GC-MS or HPLC before use. If significant degradation has occurred, it may be necessary to purify the thiol by distillation or chromatography, or to use a fresh batch. |
| A precipitate has formed in the stored this compound. | This could be the disulfide, which may have different solubility characteristics, or other degradation products. | Analyze the precipitate and the remaining liquid separately to identify the components. The formation of a solid likely indicates significant degradation. |
| The characteristic thiol odor seems to have diminished. | While subjective, a significant change in odor could indicate chemical transformation. | This is not a reliable indicator of purity. Always rely on analytical methods for quality assessment. |
Experimental Protocols
Protocol 1: Purity Assessment and Degradation Monitoring by GC-MS
Objective: To determine the purity of this compound and identify the presence of its primary degradation product, bis(thiophen-2-ylmethyl) disulfide.
Instrumentation:
-
Gas Chromatograph with a Mass Selective Detector (GC-MS).
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
For quantitative analysis, prepare a series of calibration standards of this compound.
-
If available, a standard of bis(thiophen-2-ylmethyl) disulfide should be used to confirm its retention time and fragmentation pattern.
GC-MS Parameters (Example):
-
Injector Temperature: 250°C
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Scan Range: m/z 40-400
Data Analysis:
-
Identify the peak for this compound and its disulfide based on their retention times and mass spectra. The disulfide will have a higher molecular weight and a longer retention time.
-
Quantify the purity by comparing the peak area of this compound to the total peak area of all components.
Protocol 2: Stabilization with BHT and Long-Term Storage Study
Objective: To prepare a stabilized solution of this compound and assess its stability over time under different storage conditions.
Materials:
-
This compound
-
Butylated Hydroxytoluene (BHT)
-
Anhydrous solvent (e.g., acetonitrile or dichloromethane)
-
Amber glass vials with screw caps and PTFE septa
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Prepare a stock solution of BHT in the chosen anhydrous solvent at a concentration of 10 mg/mL.
-
In a clean, dry amber vial, add the desired amount of this compound.
-
Add the BHT stock solution to achieve a final concentration of 0.05% (w/w) BHT relative to the this compound.
-
If the thiol is to be stored neat, dissolve the BHT directly into the thiol. Gentle warming may be required to ensure complete dissolution.
-
Flush the headspace of the vial with an inert gas for 1-2 minutes.
-
Tightly seal the vial.
-
Prepare control samples without BHT.
-
Store the vials under the desired conditions (e.g., -20°C, 4°C, and room temperature).
Stability Testing:
-
At predetermined time points (e.g., 1, 3, 6, and 12 months), remove a vial from each storage condition.
-
Allow the vial to equilibrate to room temperature before opening.
-
Analyze the purity of the sample using the GC-MS method described in Protocol 1.
-
Compare the purity of the stabilized samples to the control samples at each time point.
Visualizations
References
Troubleshooting low yields in the sulfurization of 2-thienyllithium
Technical Support Center: Sulfurization of 2-Thienyllithium
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the sulfurization of 2-thienyllithium to produce 2-thiophenethiol.
Troubleshooting Guides
Low yields in this reaction are often traced back to one of three key stages: the initial lithiation of thiophene, the sulfurization (sulfur quench) step, or the final workup and purification. Use the following guides to diagnose and resolve common issues.
Guide 1: Issues with the Lithiation of Thiophene
The formation of 2-thienyllithium is a critical first step. Incomplete or failed lithiation is a primary cause of low overall yield.
Common Symptoms:
-
Little to no color change upon addition of n-butyllithium (n-BuLi). A pale yellow to brownish color is often observed.[1]
-
Low yield of 2-thiophenethiol with a significant recovery of unreacted thiophene.
-
Formation of butane and butylated thiophene byproducts.
Troubleshooting Flowchart
Caption: Troubleshooting workflow for the lithiation of thiophene.
Data on n-BuLi Quality and Reaction Conditions
| Parameter | Recommended | Potential Issue if Deviated | Consequence on Yield |
| n-BuLi Concentration | Titrated, typically 1.6 M or 2.5 M | Old or improperly stored n-BuLi will have a lower effective concentration. | Stoichiometry will be incorrect, leading to incomplete lithiation and lower yields. |
| Reaction Atmosphere | Inert (Nitrogen or Argon) | Presence of oxygen or moisture. | Rapid quenching of n-BuLi and 2-thienyllithium, drastically reducing the yield. |
| Solvent Quality | Anhydrous and degassed | Residual water or dissolved oxygen. | Similar to atmospheric contamination, this will consume the organolithium species. |
| Lithiation Temperature | -40°C to -20°C | Temperatures that are too low may slow the reaction; too high can lead to side reactions with the solvent (THF). | Sub-optimal temperatures can lead to incomplete lithiation or loss of the lithiated intermediate. |
Guide 2: Issues with the Sulfurization Step
The reaction of 2-thienyllithium with elemental sulfur can be complex, with the potential for side reactions that consume the desired product.
Common Symptoms:
-
Formation of a significant amount of di(2-thienyl) sulfide.
-
A dark, tarry reaction mixture.
-
Low yield of the desired 2-thiophenethiol despite evidence of complete lithiation.
Troubleshooting Flowchart
Caption: Troubleshooting workflow for the sulfurization step.
Key Parameters for Sulfurization
| Parameter | Recommended | Potential Issue if Deviated | Consequence on Yield |
| Sulfur Addition Temp. | -70°C | Warmer temperatures (e.g., > -50°C) | Increased rate of the side reaction forming di(2-thienyl) sulfide, which consumes two equivalents of 2-thienyllithium for one molecule of byproduct. |
| Sulfur Form | Finely powdered | Large chunks of sulfur | Slow and uneven dissolution and reaction, leading to localized concentration gradients and potential side reactions. The solubility of sulfur in THF at low temperatures is limited. |
| Stoichiometry | ~0.95 equivalents of S atoms | >1.0 equivalent of 2-thienyllithium | The excess 2-thienyllithium can react with the initially formed lithium 2-thiophenethiolate to produce the sulfide byproduct. |
| Stirring | Vigorous | Inefficient stirring | Poor mixing can lead to localized "hot spots" and concentration gradients, promoting side reactions. |
Frequently Asked Questions (FAQs)
Q1: My reaction mixture turns dark brown or black upon adding n-BuLi. Is this normal?
A1: A color change to yellow or light brown upon the addition of n-BuLi to thiophene is typical.[1] A very dark brown or black color could indicate the formation of polymeric materials or other side products, potentially due to impurities in the thiophene or a reaction temperature that is too high. However, a dark brown color does not always signify a failed reaction, and it is best to proceed and analyze the final product.[1]
Q2: I observe a significant amount of di(2-thienyl) sulfide in my crude product. How can I prevent this?
A2: The formation of di(2-thienyl) sulfide is a common side reaction. It occurs when the initially formed lithium 2-thiophenethiolate reacts with another molecule of 2-thienyllithium. To minimize this, ensure that the sulfur is added at a very low temperature (-70°C) to a vigorously stirred solution. This ensures that the 2-thienyllithium reacts with the elemental sulfur as quickly as possible. Using a slight excess of thiophene relative to n-BuLi can also help ensure that all the organolithium is consumed before it can react with the product.
Q3: Can I use a different solvent instead of THF?
A3: Tetrahydrofuran (THF) is often used because it effectively solvates the organolithium species. While other ethereal solvents like diethyl ether can be used, the lithiation rate may be slower. Hydrocarbon solvents like hexanes are generally not suitable on their own for the initial deprotonation of thiophene due to the poor solubility of the resulting 2-thienyllithium.
Q4: How critical is the quality of the elemental sulfur?
A4: Using high-purity, finely powdered sulfur is recommended. Impurities could potentially react with the highly reactive 2-thienyllithium. The powdered form ensures a large surface area for a rapid reaction.
Q5: My yield is still low after following the protocol carefully. What else could be the problem?
A5: If you have ruled out issues with reagents and reaction conditions, consider the workup procedure. The lithium 2-thiophenethiolate intermediate must be carefully quenched and acidified. Ensure the quench with water is done at a low temperature to dissipate the heat from reacting with any unreacted 2-thienyllithium. During acidification, the 2-thiophenethiol product is liberated, which can be sensitive to oxidation. Prompt extraction into an organic solvent is recommended.
Q6: How can I confirm that the initial lithiation has worked before adding the sulfur?
A6: A simple method is to take a small aliquot of the reaction mixture after the lithiation step and quench it with an electrophile like D₂O or an aldehyde (e.g., benzaldehyde). Analysis of this quenched sample by NMR or GC-MS can confirm the presence of deuterated thiophene or the corresponding alcohol, respectively, indicating successful formation of 2-thienyllithium.[2]
Experimental Protocols
Protocol 1: Synthesis of 2-Thiophenethiol
This protocol is adapted from a procedure published in Organic Syntheses.[3]
Reaction Scheme:
-
Lithiation: Thiophene + n-BuLi → 2-Thienyllithium
-
Sulfurization: 2-Thienyllithium + S₈ → Lithium 2-thiophenethiolate
-
Workup: Lithium 2-thiophenethiolate + H⁺ → 2-Thiophenethiol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Thiophene | 84.14 | 56 g (53 mL) | 0.67 |
| n-Butyllithium | 64.06 | 490 mL of 1.35 M in pentane | 0.662 |
| Elemental Sulfur | 32.06 | 20.4 g | 0.638 (g-atom) |
| Tetrahydrofuran (THF) | - | 500 mL | - |
| 4 N Sulfuric Acid | - | As needed | - |
| Diethyl Ether | - | ~600 mL | - |
Procedure:
-
Setup: A 3-liter, three-necked flask is fitted with a mechanical stirrer, a dropping funnel, and a nitrogen inlet. The glassware should be flame-dried under vacuum and allowed to cool under a positive pressure of dry nitrogen.
-
Initial Charge: The flask is charged with 500 mL of anhydrous THF and 56 g (0.67 mole) of thiophene.
-
Lithiation: The mixture is stirred and cooled to -40°C using an acetone/dry ice bath. 490 mL (0.662 mole) of 1.35 M n-butyllithium in pentane is added from the dropping funnel over a 5-minute period. The temperature is maintained between -30°C and -20°C for 1 hour.
-
Sulfurization: The reaction mixture is then cooled to -70°C. 20.4 g (0.638 g-atom) of finely powdered sulfur is added in one portion to the vigorously stirred solution.
-
Warming: After stirring at -70°C for 30 minutes, the cooling bath is removed, and the temperature is allowed to rise to -10°C.
-
Quench: The yellow solution is carefully poured into 1 liter of rapidly stirred ice water. This step quenches unreacted 2-thienyllithium and dissolves the lithium thiolate.
-
Extraction and Wash: The aqueous layer is extracted three times with 100 mL portions of water. These aqueous extracts are combined, chilled, and carefully acidified with 4 N sulfuric acid. The acidified aqueous phase is immediately extracted with three 200 mL portions of diethyl ether. The combined ether extracts are washed twice with 100 mL portions of water and then with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation.
-
Purification: The residual oil is purified by vacuum distillation. The fraction boiling at 53–56°C (5 mm Hg) is collected, yielding 49.5–53.5 g (65–70%) of 2-thiophenethiol.[3]
Logical Relationship Diagram
References
Technical Support Center: Managing 2-Thiophenemethanethiol Odor
This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively managing the pungent odor of 2-Thiophenemethanethiol in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it have such a strong odor?
This compound is an organosulfur compound containing a thiol (-SH) group attached to a thiophene ring.[1][2] Thiols, also known as mercaptans, are notorious for their potent and unpleasant odors, which can be detected by the human nose at extremely low concentrations, sometimes in the parts-per-billion range.[3][4] This strong odor is a characteristic feature of many low molecular weight sulfur compounds.
Q2: What are the primary safety concerns when working with this compound?
Beyond the pungent odor, this compound is harmful if swallowed, in contact with skin, or inhaled.[5][6][7] It can also cause skin and eye irritation.[8][9] Therefore, it is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a designated and well-ventilated area.[8][10]
Q3: What immediate steps should I take if there is a persistent thiol odor in the lab?
A lingering thiol odor indicates a breach in containment.[3] Immediately ensure that all experimental setups are secure and that all waste is properly contained. Check that the chemical fume hood is functioning correctly.[3] Open containers of activated charcoal can be placed in the laboratory to help adsorb odor molecules.[3] If the odor is strong or you feel unwell, evacuate the area and inform your laboratory supervisor or environmental health and safety (EHS) department.
Troubleshooting Guides
Issue 1: Pungent odor persists despite working in a fume hood.
-
Possible Cause: Vapors may be escaping from the experimental apparatus or from contaminated surfaces within the hood.
-
Troubleshooting Steps:
-
Work Deep in the Hood: Conduct all manipulations with this compound as deep within the fume hood as possible to maximize vapor capture.[11]
-
Use a Bleach Trap: For reactions that may release vapors, such as those involving heating or vacuum, connect the exhaust to a bleach trap to neutralize the thiols before they are vented.[1][4][12]
-
Seal Containers: Keep all containers of this compound and related waste tightly sealed when not in use.[1]
-
Decontaminate Surfaces: Wipe down all surfaces inside the fume hood with a bleach solution after each use.[13]
-
Issue 2: Glassware and equipment retain a strong odor after cleaning.
-
Possible Cause: Residual thiol molecules are adsorbed onto the surfaces of the glassware and equipment.
-
Troubleshooting Steps:
-
Initial Rinse: Immediately after use, rinse contaminated glassware with a compatible organic solvent (e.g., acetone) to remove the bulk of the thiol. Dispose of this rinse as hazardous waste.[4]
-
Bleach Bath Soak: Immerse the rinsed glassware in a dedicated bleach bath.[12][14] A 1:1 mixture of commercial bleach and water is often recommended.[11][12]
-
Soaking Time: Allow the glassware to soak for at least 14-24 hours to ensure complete oxidation of the thiol.[1][8][12]
-
Final Cleaning: After soaking, remove the glassware from the bleach bath, rinse thoroughly with water, and then proceed with standard laboratory cleaning procedures.[12]
-
Issue 3: Odor is noticeable during reaction work-up and purification.
-
Possible Cause: Volatilization of this compound during steps like extraction, evaporation, or filtration.
-
Troubleshooting Steps:
-
Contained Work-up: Perform all work-up procedures within a certified chemical fume hood.[12]
-
Trap Volatiles: When using a rotary evaporator or vacuum filtration, ensure the exhaust is passed through a cold trap or a bleach trap to capture volatile thiols.[1][4]
-
Minimize Exposure: Keep flasks and containers covered as much as possible during the work-up process.[12]
-
Data Presentation
Table 1: Chemical and Physical Properties of this compound and Related Compounds
| Property | This compound | 2-Thiophenethiol |
| CAS Number | 6258-63-5[15] | 7774-74-5[16] |
| Molecular Formula | C5H6S2[15] | C4H4S2[5] |
| Molecular Weight | 130.23 g/mol [15] | 116.20 g/mol |
| Appearance | Colorless to pale yellow liquid[17] | Oily, colorless to orange liquid[5] |
| Odor | Coffee, fishy, roast[2] | Unpleasant, burnt caramellic, sulfuraceous[16] |
| Boiling Point | 166 °C @ 760 mmHg[17] | 166 °C @ 760 mmHg[5] |
| Density | 1.235-1.250 g/mL @ 25 °C[17] | 1.250-1.255 g/mL[5] |
| Solubility in Water | 0.18 g/L (predicted)[2] | Very slightly soluble[5] |
Experimental Protocols
Protocol 1: Preparation of a Bleach Bath for Decontamination
Objective: To prepare a bleach solution for decontaminating glassware and equipment contaminated with this compound.
Materials:
-
Plastic container (e.g., a bucket)
-
Commercial bleach (sodium hypochlorite solution, ~5-6%)
-
Water
-
Aluminum foil or a lid
Procedure:
-
In a designated plastic container within a fume hood, prepare a 1:1 mixture of commercial bleach and water.[11][12]
-
Ensure the liquid level is low enough to prevent overflow when glassware is added.[12]
-
Cover the container with foil or a lid to minimize chlorine vapor release and label it clearly as "Thiol Decontamination Bleach Bath".[12]
-
The bleach bath can be reused but should be replaced if a strong thiol odor persists or a significant amount of solid precipitate forms.[12]
Protocol 2: Small Spill Cleanup Procedure
Objective: To safely clean up a small spill of this compound within a chemical fume hood.
Materials:
-
Absorbent material (e.g., paper towels, absorbent pads)
-
Sealable plastic bag (e.g., zip-lock bag)
-
Wide-mouth plastic jar for hazardous waste
-
Bleach solution (~10%)
-
Appropriate PPE (gloves, lab coat, safety glasses)
Procedure:
-
Wear appropriate PPE.[1]
-
Carefully collect the absorbent material and any contaminated items (e.g., gloves) and place them in a sealable plastic bag.[1]
-
Seal the bag and place it in a labeled, wide-mouth plastic jar for hazardous waste disposal.[1]
-
Wipe the spill area with a bleach solution to decontaminate the surface.[13]
-
For larger spills, evacuate the area and contact your institution's EHS department.[1]
Mandatory Visualizations
Caption: Workflow for handling this compound.
References
- 1. faculty.washington.edu [faculty.washington.edu]
- 2. Showing Compound this compound (FDB008537) - FooDB [foodb.ca]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 2-Thiophenethiol | C4H4S2 | CID 522674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. chemicalbook.com [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. benchchem.com [benchchem.com]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. hsrm.umn.edu [hsrm.umn.edu]
- 14. chem.rochester.edu [chem.rochester.edu]
- 15. This compound [webbook.nist.gov]
- 16. 2-Thiophenethiol | 7774-74-5 [chemicalbook.com]
- 17. 2-thienyl mercaptan, 6258-63-5 [thegoodscentscompany.com]
Validation & Comparative
Comparative Guide for the Purity Validation of 2-Thiophenemethanethiol by HPLC-MS
For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step to ensure the reliability of experimental results and the safety of potential therapeutic agents. 2-Thiophenemethanethiol is a key intermediate in various synthetic pathways, and its purity can significantly influence the outcome of subsequent reactions and the biological activity of the final products. This guide provides a comprehensive comparison of a proposed High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the validation of this compound purity against other analytical techniques, supported by detailed experimental protocols and representative data.
Comparison of Analytical Methods for Purity Assessment
The selection of an appropriate analytical technique for purity determination depends on the physicochemical properties of the analyte and the potential impurities. For a volatile and reactive compound like this compound, several methods can be considered.
| Feature | HPLC-MS | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Vis Spectrophotometry |
| Principle | Separation based on polarity, followed by mass-to-charge ratio detection. | Separation based on volatility and column interaction, followed by mass-to-charge ratio detection. | Measurement of light absorbance by the analyte. |
| Specificity | High; can distinguish between isomers and compounds with the same molecular weight through fragmentation. | High; provides excellent separation for volatile compounds and structural information from mass spectra. | Low; many impurities may absorb at a similar wavelength. |
| Sensitivity | High (typically ng/mL to pg/mL). | Very high for volatile compounds (typically pg/mL to fg/mL). | Moderate (typically µg/mL to mg/mL). |
| Compound Amenability | Wide range of non-volatile and thermally labile compounds. | Suitable for volatile and thermally stable compounds. | Requires a chromophore in the molecule. |
| Quantitative Accuracy | High, with appropriate internal standards. | High, with appropriate internal standards. | Moderate; susceptible to interference from impurities. |
| Impurity Profiling | Excellent; can identify and quantify unknown impurities. | Excellent; can identify and quantify unknown volatile impurities. | Limited; cannot identify unknown impurities. |
Hypothetical Performance of the Proposed HPLC-MS Method
The following table summarizes the expected performance characteristics of a validated HPLC-MS method for the quantification of this compound, based on typical data for similar thiol compounds.
| Validation Parameter | Expected Performance |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 - 5 ng/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| Specificity | No interference from common impurities or degradation products. |
Experimental Protocols
Proposed HPLC-MS Method for this compound Purity Validation
This proposed method is based on best practices for the analysis of aromatic thiol compounds.
1. Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven.
-
Mass spectrometer with an electrospray ionization (ESI) source.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 30% B
-
2-10 min: 30% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 30% B
-
12.1-15 min: 30% B
-
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 35°C.
3. Mass Spectrometric Conditions:
-
Ionization Mode: ESI Negative.
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Desolvation Gas Flow: 800 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
Scan Range: m/z 50-300.
-
Selected Ion Monitoring (SIM) for this compound: m/z 129.0 [M-H]⁻.
4. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 100 mL of acetonitrile to obtain a stock solution of 100 µg/mL.
-
Prepare working standards and quality control samples by diluting the stock solution with acetonitrile.
5. Potential Impurities to Monitor:
-
2,2'-(Disulfanediyl)bis(methylene)dithiophene (Disulfide): The primary oxidation product.
-
Thiophene-2-carbaldehyde: A potential starting material or synthetic precursor.
-
Thiophen-2-ylmethanol: A potential by-product from the reduction of the aldehyde.
-
2-Bromothiophene: A possible unreacted starting material from certain synthetic routes.
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
1. Instrumentation:
-
Gas chromatograph with a split/splitless injector and a mass selective detector.
2. GC Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 min.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 min at 280°C.
-
-
Injection Volume: 1 µL (split ratio 50:1).
3. MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 35-350.
Visualizing the HPLC-MS Workflow
The following diagram illustrates the logical workflow for the purity validation of this compound using the proposed HPLC-MS method.
A Comparative Analysis of 2-Thiophenemethanethiol and Other Thiols in Self-Assembled Monolayers
For researchers, scientists, and drug development professionals, the precise engineering of surfaces at the molecular level is a cornerstone of innovation. Self-assembled monolayers (SAMs) provide a robust platform for tailoring surface properties. This guide offers a comparative performance analysis of 2-Thiophenemethanethiol in SAMs against commonly used alkanethiols (dodecanethiol and octadecanethiol) and the aromatic thiol, benzenethiol. The following sections present a data-driven comparison of their key performance characteristics, detailed experimental protocols for their characterization, and visual representations of the underlying processes.
While extensive data is available for alkanethiols and benzenethiol, quantitative performance metrics for this compound in self-assembled monolayers are not as widely reported in publicly accessible literature. The following comparisons are based on available experimental data for the respective thiol compounds on gold (Au(111)) substrates, which serve as a common standard in SAM research.
Performance Comparison of Thiols in SAMs
The formation and properties of SAMs are critically dependent on the molecular structure of the thiol, including the nature of the headgroup, the length and composition of the alkyl or aryl chain, and the terminal functional group. These structural differences influence the packing density, ordering, stability, and ultimately the surface properties of the monolayer.
| Thiol | Type | Water Contact Angle (Advancing) | Ellipsometric Thickness (nm) | Thermal Stability (Desorption Temperature in UHV) |
| This compound | Aromatic | Data not available | Data not available | Data not available |
| Dodecanethiol (C12) | Alkanethiol | ~111°[1] | ~1.7 nm[1] | ~400 K[2] |
| Octadecanethiol (C18) | Alkanethiol | ~112°[1] | ~2.5 nm[1] | Stable to ~110 °C (~383 K)[3] |
| Benzenethiol | Aromatic | Data not available | ~0.7 nm | Desorption peak at ~500 K[4] |
Note: The performance of SAMs can be influenced by preparation conditions such as solvent, concentration, immersion time, and substrate quality. The data presented here are representative values from literature.
Key Performance Characteristics
Monolayer Thickness: The thickness of a SAM, typically measured by ellipsometry, is directly related to the length of the thiol molecule and its tilt angle with respect to the surface normal. For alkanethiols, the thickness increases linearly with the number of methylene units in the alkyl chain[1]. Benzenethiol, being a smaller molecule, forms a significantly thinner monolayer. The expected thickness of a this compound SAM would be influenced by the orientation of the thiophene ring on the surface.
Thermal Stability: The thermal stability of a SAM is a critical parameter for its application in devices that may operate at elevated temperatures. The desorption temperature in ultra-high vacuum (UHV) is a common measure of this stability. Alkanethiol SAMs on gold are generally stable up to around 400-450 K[2][5]. The stability of aromatic thiols can be influenced by intermolecular interactions, such as π-π stacking. Benzenethiol SAMs have shown a desorption peak at a higher temperature of about 500 K, suggesting greater thermal stability compared to some alkanethiols[4]. The thermal stability of this compound SAMs is not well-documented in the available literature.
Ordering and Packing: The degree of order and packing density within the SAM affects its barrier properties and overall stability. Alkanethiols with longer chains (n > 10) tend to form highly ordered, crystalline-like structures on Au(111)[5]. Aromatic thiols can also form well-ordered structures, often with different packing arrangements due to the shape and potential for π-π interactions of the aromatic rings[6]. STM studies have shown that benzenemethanethiol, which has a methylene spacer similar to this compound, can form well-ordered phases on Au(111)[4]. It is expected that this compound would also form ordered monolayers, with the thiophene ring influencing the specific packing structure.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize and compare the performance of thiol-based SAMs.
Self-Assembled Monolayer (SAM) Formation
This protocol describes the standard procedure for forming a thiol SAM on a gold substrate from a solution.
Characterization of SAMs
The following diagram illustrates the workflow for characterizing the properties of the formed SAMs using various surface-sensitive techniques.
References
A Comparative Guide to the Structural Confirmation of 2-Thiophenemethanethiol Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the primary reaction products of 2-thiophenemethanethiol, a versatile sulfur-containing heterocyclic compound. The structural confirmation of these products is crucial for their application in medicinal chemistry and materials science. This document outlines the expected outcomes of common synthetic transformations—S-alkylation, disulfide formation, and oxidation to sulfonic acid—and compares the resulting 2-thenyl derivatives with their analogous benzyl and furfuryl counterparts. Experimental protocols and spectroscopic data for analogous compounds are provided to facilitate structural elucidation.
Executive Summary
This compound readily undergoes reactions at the thiol group to yield thioethers, disulfides, and sulfonic acids. The structural confirmation of these products relies on standard spectroscopic techniques, including NMR, IR, and mass spectrometry. When compared to their benzyl and furfuryl analogs, 2-thenyl derivatives exhibit distinct spectroscopic features and physicochemical properties influenced by the thiophene ring. This guide serves as a practical reference for the synthesis, characterization, and comparative analysis of these important classes of compounds.
S-Alkylation: Formation of 2-Thenyl Thioethers
The nucleophilic nature of the thiol in this compound allows for straightforward S-alkylation with electrophiles such as alkyl halides to form stable thioethers. A common example is the reaction with benzyl bromide to yield S-benzyl-2-thiophenemethanethiol.
Comparative Data of Thioethers
The following table compares the expected spectroscopic data for S-benzyl-2-thiophenemethanethiol with its benzyl and furfuryl analogs. This data is compiled from spectral databases for analogous compounds and serves as a reference for structural confirmation.
| Compound | Structure | Expected ¹H NMR (δ ppm) | Expected ¹³C NMR (δ ppm) | Expected IR (cm⁻¹) |
| S-Benzyl-2-thiophenemethanethiol | ![]() | 7.20-7.40 (m, 5H, Ar-H), 6.90-7.10 (m, 3H, Th-H), 3.80 (s, 2H, Th-CH₂-S), 3.70 (s, 2H, S-CH₂-Ar) | 140-142 (Th C), 138-140 (Ar C), 126-129 (Ar/Th CH), 36-38 (Th-CH₂), 34-36 (Ar-CH₂) | 3100-3000 (Ar/Th C-H), 1495, 1450 (Ar C=C), ~700 (C-S) |
| Dibenzyl Sulfide (Alternative) | ![]() | 7.20-7.40 (m, 10H, Ar-H), 3.65 (s, 4H, CH₂) | 138-140 (Ar C), 127-129 (Ar CH), 36-38 (CH₂) | 3100-3000 (Ar C-H), 1495, 1450 (Ar C=C), ~700 (C-S) |
| S-Benzyl Furfuryl Sulfide (Alternative) | ![]() | 7.20-7.40 (m, 5H, Ar-H), 7.35 (m, 1H, Fu-H), 6.20-6.30 (m, 2H, Fu-H), 3.75 (s, 2H, Fu-CH₂-S), 3.65 (s, 2H, S-CH₂-Ar) | 150-152 (Fu C-O), 142-144 (Fu CH), 138-140 (Ar C), 127-129 (Ar CH), 107-111 (Fu CH), 36-38 (Ar-CH₂), 28-30 (Fu-CH₂) | 3100-3000 (Ar/Fu C-H), 1500, 1450 (Ar C=C), ~700 (C-S) |
Experimental Protocol: Synthesis of S-Benzyl-2-thiophenemethanethiol
This protocol is adapted from standard procedures for the S-alkylation of thiols.
Materials:
-
This compound
-
Benzyl bromide
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Dichloromethane
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in ethanol.
-
Add a solution of sodium hydroxide (1.1 eq.) in water dropwise at 0 °C.
-
Stir the mixture for 15 minutes, then add benzyl bromide (1.05 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, remove the ethanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the pure S-benzyl-2-thiophenemethanethiol.
Oxidative Coupling: Formation of Bis(2-thenyl) Disulfide
Mild oxidation of this compound leads to the formation of the corresponding disulfide, bis(2-thenyl) disulfide. This reaction is common for thiols and can be achieved using various oxidizing agents.
Comparative Data of Disulfides
The table below compares the expected spectroscopic data for bis(2-thenyl) disulfide with its benzyl and furfuryl analogs, based on data for similar structures.
| Compound | Structure | Expected ¹H NMR (δ ppm) | Expected ¹³C NMR (δ ppm) | Expected IR (cm⁻¹) |
| Bis(2-thenyl) Disulfide | ![]() | 6.90-7.20 (m, 6H, Th-H), 3.90 (s, 4H, CH₂) | 140-142 (Th C), 125-128 (Th CH), 41-43 (CH₂) | 3100-3000 (Th C-H), ~540 (S-S) |
| Dibenzyl Disulfide (Alternative) | ![]() | 7.20-7.40 (m, 10H, Ar-H), 3.70 (s, 4H, CH₂) | 137-139 (Ar C), 127-130 (Ar CH), 43-45 (CH₂) | 3100-3000 (Ar C-H), ~540 (S-S) |
| Difurfuryl Disulfide (Alternative) | ![]() | 7.35 (m, 2H, Fu-H), 6.20-6.30 (m, 4H, Fu-H), 3.80 (s, 4H, CH₂) | 150-152 (Fu C-O), 142-144 (Fu CH), 107-111 (Fu CH), 35-37 (CH₂) | 3100-3000 (Fu C-H), ~540 (S-S) |
Experimental Protocol: Synthesis of Bis(2-thenyl) Disulfide
This protocol describes a general method for the oxidation of thiols to disulfides using hydrogen peroxide.
Materials:
-
This compound
-
Hydrogen peroxide (H₂O₂, 30% solution)
-
Sodium iodide (NaI) (catalyst)
-
Ethanol
-
Dichloromethane
-
Saturated sodium thiosulfate solution
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq.) in ethanol in a round-bottom flask.
-
Add a catalytic amount of sodium iodide.
-
Cool the mixture to 0 °C and add hydrogen peroxide (1.1 eq.) dropwise.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Quench the reaction by adding a saturated solution of sodium thiosulfate.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous layer with dichloromethane (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate to yield the crude disulfide.
-
Purify by recrystallization or column chromatography if necessary.
Strong Oxidation: Formation of Thiophene-2-methanesulfonic Acid
Stronger oxidation of this compound will convert the thiol group to a sulfonic acid, yielding thiophene-2-methanesulfonic acid. This transformation requires more vigorous conditions than disulfide formation.
Comparative Data of Sulfonic Acids
The following table provides expected spectroscopic data for thiophene-2-methanesulfonic acid and its benzyl analog.
| Compound | Structure | Expected ¹H NMR (δ ppm) | Expected ¹³C NMR (δ ppm) | Expected IR (cm⁻¹) |
| Thiophene-2-methanesulfonic Acid | ![]() | 7.00-7.30 (m, 3H, Th-H), 4.50 (s, 2H, CH₂), 10-12 (br s, 1H, SO₃H) | 135-137 (Th C), 125-128 (Th CH), 55-57 (CH₂) | 3000-2500 (br, O-H), 1350, 1175 (S=O) |
| Benzylsulfonic Acid (Alternative) | ![]() | 7.30-7.50 (m, 5H, Ar-H), 4.30 (s, 2H, CH₂), 10-12 (br s, 1H, SO₃H) | 130-132 (Ar C), 128-130 (Ar CH), 58-60 (CH₂) | 3000-2500 (br, O-H), 1350, 1175 (S=O) |
Experimental Protocol: Synthesis of Thiophene-2-methanesulfonic Acid
This protocol is a general procedure for the oxidation of thiols to sulfonic acids.
Materials:
-
This compound
-
Hydrogen peroxide (30% solution)
-
Formic acid
-
Water
Procedure:
-
In a round-bottom flask, cautiously add hydrogen peroxide (excess, e.g., 5 eq.) to formic acid at 0 °C.
-
Stir the mixture for 1 hour to form performic acid.
-
Slowly add this compound (1.0 eq.) to the cooled performic acid solution.
-
Allow the reaction to stir at room temperature overnight.
-
Carefully quench any remaining oxidant with a reducing agent (e.g., sodium sulfite).
-
Remove the solvent under reduced pressure to yield the crude sulfonic acid.
-
The product can be purified by recrystallization from a suitable solvent system.
Conclusion
The reaction products of this compound can be reliably synthesized and characterized using standard organic chemistry techniques. The thiophene moiety imparts unique spectroscopic signatures to the resulting thioethers, disulfides, and sulfonic acids, which differentiate them from their benzyl and furfuryl counterparts. This guide provides a foundational framework for researchers to predict, synthesize, and confirm the structures of these valuable chemical entities, aiding in their further development for various scientific applications.
A Spectroscopic Showdown: Differentiating 2-Thiophenemethanethiol from its Methylthio Isomers
For researchers, scientists, and professionals in drug development, the precise identification of isomeric compounds is a critical step in ensuring the integrity of their work. Subtle shifts in molecular structure can lead to vastly different chemical and biological properties. This guide provides a detailed spectroscopic comparison of 2-thiophenemethanethiol and its isomers, 2-(methylthio)thiophene and 3-(methylthio)thiophene, leveraging experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to create distinct spectral fingerprints for each compound.
This comparison will focus on three isomers with the same molecular formula (C₅H₆S₂) and molecular weight (130.23 g/mol ): this compound, 2-(methylthio)thiophene, and 3-(methylthio)thiophene. While sharing the same elemental composition, their different structural arrangements lead to unique spectroscopic signatures that allow for their unambiguous identification.
At a Glance: Key Spectroscopic Data
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound and its selected isomers. This data provides a rapid reference for distinguishing between these closely related compounds.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in δ, ppm)
| Compound | Thiophene-H | Methylene-H (-CH₂SH) | Thiol-H (-SH) | Methyl-H (-SCH₃) | Solvent |
| This compound | 7.28 (dd, 1H), 6.97 (m, 2H) | 3.85 (d, 2H) | 1.85 (t, 1H) | - | CDCl₃ |
| 2-(Methylthio)thiophene | 7.15 (dd, 1H), 6.95 (dd, 1H), 6.85 (dd, 1H) | - | - | 2.45 (s, 3H) | CDCl₃ |
| 3-(Methylthio)thiophene | 7.20 (dd, 1H), 7.05 (m, 2H) | - | - | 2.50 (s, 3H) | CDCl₃ |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in δ, ppm)
| Compound | Thiophene-C | Methylene-C (-CH₂SH) | Methyl-C (-SCH₃) | Solvent |
| This compound | 142.5 (C), 126.8 (CH), 125.5 (CH), 124.8 (CH) | 28.5 | - | CDCl₃ |
| 2-(Methylthio)thiophene | 139.8 (C), 130.5 (CH), 127.8 (CH), 127.2 (CH) | - | 19.5 | CDCl₃ |
| 3-(Methylthio)thiophene | 139.0 (C), 129.5 (CH), 126.5 (CH), 121.0 (CH) | - | 16.0 | CDCl₃ |
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | ν(S-H) | ν(C-S) Thioether | ν(C-S) Thiophene | ν(=C-H) Aromatic | ν(-C-H) Aliphatic |
| This compound | ~2550 | - | ~690 | ~3100 | ~2920 |
| 2-(Methylthio)thiophene | - | ~670 | ~700 | ~3070 | ~2925 |
| 3-(Methylthio)thiophene | - | ~680 | ~770 | ~3080 | ~2920 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| This compound | 130 | 97 (M-SH)⁺, 84, 58 |
| 2-(Methylthio)thiophene | 130 | 115 (M-CH₃)⁺, 87, 71 |
| 3-(Methylthio)thiophene | 130 | 115 (M-CH₃)⁺, 87, 71 |
Distinguishing Features: A Deeper Dive into the Spectra
The key to differentiating these isomers lies in the unique signals each presents in various spectroscopic analyses.
-
¹H NMR Spectroscopy: The most definitive technique for distinguishing these isomers. This compound is readily identified by the presence of a methylene singlet and a thiol triplet, which are absent in the spectra of the other two isomers. The methylthio isomers are distinguished from each other by the chemical shifts and coupling patterns of their thiophene protons.
-
¹³C NMR Spectroscopy: This technique complements ¹H NMR by providing information about the carbon skeleton. The presence of a methylene carbon signal is unique to this compound. The chemical shifts of the thiophene carbons also differ significantly between the 2- and 3-substituted isomers due to the different electronic effects of the methylthio group at each position.
-
Infrared Spectroscopy: The most telling feature in the IR spectrum is the presence of a weak S-H stretching band around 2550 cm⁻¹ for this compound, a band that is absent in its methylthio isomers. The C-S stretching frequencies and the fingerprint region (below 1500 cm⁻¹) also show subtle differences that can aid in identification.
-
Mass Spectrometry: While all three isomers exhibit the same molecular ion peak at m/z 130, their fragmentation patterns differ. This compound is characterized by the loss of a sulfhydryl radical (-SH), leading to a prominent peak at m/z 97. In contrast, the methylthio isomers show a characteristic loss of a methyl radical (-CH₃), resulting in a strong peak at m/z 115.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the thiophene derivative is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy: The proton NMR spectrum is acquired on a 400 MHz spectrometer. Key parameters include a spectral width of 12 ppm, a relaxation delay of 5 seconds, and a sufficient number of scans (typically 16-32) to obtain a good signal-to-noise ratio.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum is acquired on the same spectrometer at a frequency of 100 MHz. A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each carbon atom. A wider spectral width (e.g., 200 ppm) and a larger number of scans (e.g., 1024 or more) are typically required.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) plates.
-
Data Acquisition: The FTIR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean KBr plates is recorded first and automatically subtracted from the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: The sample is diluted in a suitable solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.
-
GC Separation: A 1 µL aliquot of the sample is injected into a gas chromatograph equipped with a capillary column (e.g., DB-5ms). A temperature program is used to separate the isomers. A typical program might start at 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min.
-
MS Analysis: The eluting compounds are introduced into a mass spectrometer operating in electron ionization (EI) mode at 70 eV. The mass spectrum is scanned over a range of m/z 40-300.
Workflow for Spectroscopic Comparison
The logical workflow for the spectroscopic comparison of this compound and its isomers is outlined below. This process ensures a systematic approach to the identification and characterization of the unknown isomer.
Caption: Workflow for the spectroscopic identification of this compound and its isomers.
By following this systematic approach and carefully comparing the acquired spectroscopic data with the reference information provided in this guide, researchers can confidently and accurately distinguish between this compound and its methylthio isomers. This ensures the correct identification of these compounds, which is fundamental for their application in research, development, and quality control.
Efficacy of Thiophene Derivatives as Antimicrobial Agents: A Comparative Guide
The persistent rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Thiophene and its derivatives have emerged as a promising class of heterocyclic compounds exhibiting a broad spectrum of biological activities, including potent antimicrobial effects. This guide provides a comparative analysis of the efficacy of various thiophene derivatives against a range of pathogenic microorganisms, supported by experimental data from recent studies.
Performance Comparison of Thiophene Derivatives
The antimicrobial efficacy of thiophene derivatives is significantly influenced by the nature and position of substituents on the thiophene ring. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of several synthesized thiophene derivatives against various bacterial and fungal strains, compared with standard antimicrobial agents.
Table 1: Antibacterial Activity of Thiophene Derivatives (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| Ethyl-2-(benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Derivatives | |||||
| Compound S1 | 0.81 (µM/ml) | 0.81 (µM/ml) | 0.81 (µM/ml) | - | [1] |
| Thiophene-2-carboxamide Derivatives | |||||
| Compound 7b | 83.3% inhibition | 82.6% inhibition | 64.0% inhibition | 86.9% inhibition | [2] |
| Armed Thiophene Derivatives | |||||
| Compound 7 | Potent | Potent | - | More potent than Gentamicin | [3] |
| Thiophene-linked 1,2,4-Triazoles | |||||
| Compound 6d, 6e, 7c, 7d | >20 mm inhibition zone | - | - | - | [4] |
| Standard Antibiotics | |||||
| Cefadroxil | - | - | - | - | [1] |
| Ampicillin | - | - | - | - | [2] |
| Gentamicin | - | - | - | - | [3] |
Note: Some data is presented as % inhibition or zone of inhibition in mm, which are not directly comparable to MIC values but indicate significant activity.
Table 2: Antifungal Activity of Thiophene Derivatives (MIC in µg/mL)
| Compound/Derivative | Candida albicans | Aspergillus niger | Reference |
| Ethyl-2-(benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Derivatives | |||
| Compound S4 | 0.91 (µM/ml) | 0.91 (µM/ml) | [1] |
| Armed Thiophene Derivatives | |||
| Compounds 7, 8a, 8b, 10 | Active | Active | [3] |
| Standard Antifungal | |||
| Fluconazole | - | - | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the antimicrobial activity of thiophene derivatives.
Broth Microdilution Method for MIC Determination
This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Workflow for MIC determination using the broth microdilution method.
Agar Disc Diffusion Method
This method is used to assess the antimicrobial activity of a substance by measuring the zone of inhibition of microbial growth on an agar plate.
Workflow for the agar disc diffusion method.
Structure-Activity Relationship (SAR)
The antimicrobial activity of thiophene derivatives is closely linked to their chemical structure. The following diagram illustrates the general pharmacophore model for antimicrobial thiophene derivatives, highlighting key structural features that influence their efficacy.
Key structural features influencing the antimicrobial activity of thiophene derivatives.
Conclusion
Thiophene derivatives represent a versatile and promising scaffold for the development of novel antimicrobial agents. The data presented in this guide highlights the significant in vitro activity of various thiophene derivatives against a broad range of bacterial and fungal pathogens. The efficacy of these compounds is highly dependent on their substitution patterns, with electron-withdrawing and lipophilic groups often enhancing their antimicrobial potential. Further research, including in vivo studies and mechanistic investigations, is warranted to fully elucidate the therapeutic potential of this important class of compounds. The detailed experimental protocols provided herein can serve as a valuable resource for researchers in the field of antimicrobial drug discovery.
References
- 1. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses [mdpi.com]
- 4. mdpi.com [mdpi.com]
A Comparative Guide to the GC-MS Analysis of 2-Thiophenemethanethiol in Food Samples
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 2-thiophenemethanethiol, a potent aroma compound found in various food products, is crucial for understanding flavor profiles and ensuring product consistency. This guide provides an objective comparison of common analytical methodologies for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound in food matrices, supported by experimental data and detailed protocols.
Comparison of Sample Preparation Techniques
The choice of sample preparation technique is critical for the accurate analysis of volatile sulfur compounds like this compound due to their high volatility and reactivity. The most prevalent methods include Headspace Solid-Phase Microextraction (HS-SPME) and Solvent-Assisted Flavour Evaporation (SAFE).
Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, simple, and rapid technique that combines sampling, extraction, and concentration into a single step. It is particularly well-suited for the analysis of highly volatile compounds from various sample matrices.
Solvent-Assisted Flavour Evaporation (SAFE) is a gentle high-vacuum distillation technique that allows for the isolation of volatile and semi-volatile compounds from a solvent extract of the food sample at low temperatures, thus minimizing the formation of artifacts. While more time-consuming than HS-SPME, SAFE is highly effective for a broad range of volatile compounds.
A study on extruded potato snacks demonstrated that while SAFE was the most suitable method for the isolation of all 25 potent odorants identified, HS-SPME was shown to be very precise, sensitive for low boiling point compounds, and suitable for avoiding co-elution with the solvent. The authors concluded that a combination of both SPME and SAFE methods is preferable for a full characterization of odor-active compounds.[1]
For the quantitative analysis of a structurally similar compound, 2-furfurylthiol, in coffee brew, a reliable and sensitive HS-SPME-GC-MS method was developed. This method demonstrated good performance characteristics, as detailed in the table below.[2]
Quantitative Data Summary
The following table summarizes the performance of a validated HS-SPME-GC-MS method for the analysis of 2-furfurylthiol in a coffee model, which can serve as a reference for the analysis of this compound.
| Parameter | Value | Reference |
| Limit of Quantification (LOQ) | 3.0 µg/L | [2] |
| Coefficient of Variation (CV) | 7.1% | [2] |
| Average Recovery Rates | 86.8–106.2% | [2] |
| (Spiked Concentrations) | (22.6, 135.8, and 181 µg/L) | [2] |
Experimental Protocols
HS-SPME-GC-MS Protocol for the Analysis of 2-Furfurylthiol in Coffee Brew (Adaptable for this compound)[2]
a. Sample Preparation:
-
Prepare a coffee brew according to the desired method.
-
For calibration, prepare standard solutions of this compound in a model coffee system at various concentrations.
-
Place a 5 mL aliquot of the coffee brew or standard solution into a 20 mL headspace vial.
-
Add a suitable internal standard (e.g., 1,2-dichlorobenzene at 2.6 µg/L) to each vial to correct for instrument error.
b. HS-SPME Procedure:
-
Equilibrate the sample vial at 60°C for 15 minutes with agitation.
-
Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes at 60°C.
c. GC-MS Parameters:
-
Injector: Splitless mode at 250°C.
-
Column: DB-WAX capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Temperature Program: Start at 40°C for 3 minutes, ramp to 100°C at 5°C/min, then ramp to 230°C at 10°C/min and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan range of m/z 35-350.
Stable Isotope Dilution Assay (SIDA) for Potent Odorants in Roasted Coffee (Conceptual Protocol for this compound)[3][4]
Stable Isotope Dilution Analysis (SIDA) is a highly accurate quantification technique that uses a stable isotope-labeled analog of the target analyte as an internal standard.
a. Sample Preparation and Extraction:
-
Spike a known amount of the synthesized stable isotope-labeled this compound into the food sample.
-
Homogenize the sample and extract with a suitable solvent (e.g., dichloromethane).
-
The extraction can be performed by stirring the sample with the solvent for several hours at room temperature.[3]
b. Isolate Purification:
-
Filter the extract to remove solid particles.
-
Concentrate the extract under a gentle stream of nitrogen.
-
Further purification can be achieved using column chromatography on silica gel or another suitable stationary phase.
c. GC-MS Analysis:
-
Analyze the purified extract by GC-MS.
-
Monitor the characteristic ions of both the native and the labeled this compound.
-
The concentration of the native analyte is calculated from the ratio of the peak areas of the native and labeled compounds.
Mandatory Visualizations
Caption: General workflow for GC-MS analysis of this compound in food.
Caption: Principle of Stable Isotope Dilution Analysis (SIDA).
References
Assessing the Antioxidant Potential of 2-Thiophenemethanethiol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The core of this guide lies in the detailed presentation of standardized in vitro antioxidant assays, their methodologies, and a comparative analysis of the performance of NAC and GSH in these assays. This information is intended to serve as a valuable resource for researchers aiming to evaluate the antioxidant capacity of novel compounds like 2-Thiophenemethanethiol.
Comparative Quantitative Data of Alternative Antioxidants
The following tables summarize the antioxidant activities of N-acetylcysteine (NAC) and Glutathione (GSH) as measured by various standard assays. These values, collated from multiple studies, provide a benchmark for the potential antioxidant efficacy of this compound. It is important to note that assay conditions can influence the results, and direct comparison should be made under identical experimental setups.
Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity
| Compound | IC50 (µg/mL) | IC50 (mM) | Reference |
| N-acetylcysteine (NAC) | Not widely reported | ~1.3 | [1] |
| Glutathione (GSH) | Not widely reported | - |
IC50: The concentration of the antioxidant required to scavenge 50% of the DPPH radicals.
Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Activity
| Compound | TEAC (Trolox Equivalent Antioxidant Capacity) | Reference |
| N-acetylcysteine (NAC) | - | |
| Glutathione (GSH) | 1.51 | [2] |
TEAC: The concentration of Trolox with the equivalent antioxidant capacity to a 1 mM solution of the substance under investigation.
Table 3: FRAP (Ferric Reducing Antioxidant Power) Assay
| Compound | TEAC (Trolox Equivalent Antioxidant Capacity) | Reference |
| N-acetylcysteine (NAC) | - | |
| Glutathione (GSH) | 0.07 | [2] |
TEAC values in FRAP assays are often expressed as equivalents to a standard antioxidant like Trolox.
Table 4: CUPRAC (Cupric Ion Reducing Antioxidant Capacity) Assay
| Compound | TEAC (Trolox Equivalent Antioxidant Capacity) | Reference |
| N-acetylcysteine (NAC) | In accordance with CUPRAC | [2] |
| Glutathione (GSH) | 0.57 | [2] |
The CUPRAC assay is particularly suitable for thiol-containing antioxidants.
Discussion on the Antioxidant Potential of this compound
This compound combines two key structural features associated with antioxidant activity: a thiol (-SH) group and a thiophene ring.
-
Thiol Group: The sulfhydryl group is a potent hydrogen or electron donor, which allows it to effectively neutralize a wide range of reactive oxygen species (ROS) and reactive nitrogen species (RNS). This is the primary mechanism of action for well-known antioxidants like glutathione and N-acetylcysteine.
-
Thiophene Ring: Thiophene and its derivatives have been reported to possess antioxidant properties. The sulfur atom in the thiophene ring can participate in redox reactions, and the aromatic nature of the ring allows for the delocalization and stabilization of radical species. The nature and position of substituents on the thiophene ring significantly influence its antioxidant activity[3][4].
Given these structural characteristics, it is hypothesized that this compound would exhibit significant antioxidant activity. The presence of the electron-rich thiophene ring may enhance the radical scavenging capacity of the thiol group. However, without direct experimental data, this remains a theoretical assessment. To definitively determine its antioxidant potential, this compound should be evaluated using the standardized assays detailed below.
Experimental Protocols
The following are detailed methodologies for the key in vitro antioxidant assays discussed in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow. The decrease in absorbance at a specific wavelength is proportional to the antioxidant's radical scavenging activity.
Methodology:
-
Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol). The final concentration should result in an absorbance of approximately 1.0 at the wavelength of maximum absorbance (typically around 517 nm).
-
Sample Preparation: Prepare a series of dilutions of the test compound (e.g., this compound) and a standard antioxidant (e.g., Trolox or ascorbic acid) in the same solvent.
-
Assay Procedure:
-
Add a fixed volume of the DPPH solution to each well of a 96-well microplate.
-
Add a small volume of the diluted sample or standard to the respective wells.
-
Include a control well containing the solvent instead of the sample.
-
Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).
-
-
Measurement: Measure the absorbance of each well at the wavelength of maximum absorbance of DPPH.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation has a characteristic blue-green color, which is decolorized in the presence of an antioxidant.
Methodology:
-
Reagent Preparation:
-
Prepare an aqueous stock solution of ABTS and potassium persulfate.
-
Mix the two solutions and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Before use, dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Sample Preparation: Prepare a series of dilutions of the test compound and a standard (e.g., Trolox).
-
Assay Procedure:
-
Add a small volume of the diluted sample or standard to a microplate well.
-
Add a larger volume of the diluted ABTS•+ solution.
-
Incubate at room temperature for a specific time (e.g., 6 minutes).
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a Trolox standard curve.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant's reducing power.
Methodology:
-
Reagent Preparation: Prepare the FRAP reagent by mixing acetate buffer (pH 3.6), a solution of TPTZ in HCl, and a solution of FeCl₃·6H₂O.
-
Sample Preparation: Prepare dilutions of the test compound and a standard (e.g., FeSO₄·7H₂O or Trolox).
-
Assay Procedure:
-
Pre-warm the FRAP reagent to 37°C.
-
Add a small volume of the sample or standard to a microplate well.
-
Add a larger volume of the FRAP reagent.
-
Incubate at 37°C for a specified time (e.g., 4 minutes).
-
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample to a standard curve.
CUPRAC (Cupric Ion Reducing Antioxidant Capacity) Assay
Principle: This assay is based on the reduction of the cupric ion (Cu²⁺) in the neocuproine complex to the cuprous ion (Cu⁺) by an antioxidant. The resulting Cu⁺-neocuproine complex has a strong absorbance at 450 nm. This method is particularly effective for thiol-type antioxidants[2].
Methodology:
-
Reagent Preparation: Prepare the CUPRAC reagent by mixing solutions of copper(II) chloride, neocuproine, and ammonium acetate buffer (pH 7.0).
-
Sample Preparation: Prepare dilutions of the test compound and a standard (e.g., Trolox or uric acid).
-
Assay Procedure:
-
Add the sample or standard, copper(II) chloride, neocuproine, and buffer solution to a microplate well.
-
Incubate at room temperature for a specified time (e.g., 30 minutes).
-
-
Measurement: Measure the absorbance at 450 nm.
-
Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample to a standard curve.
Signaling Pathways and Experimental Workflows
Keap1-Nrf2 Signaling Pathway
A key mechanism by which cells respond to oxidative stress is through the activation of the Keap1-Nrf2 signaling pathway. Many thiol-containing compounds are known to modulate this pathway. Under basal conditions, the transcription factor Nrf2 is bound to its inhibitor Keap1, which facilitates its degradation. In the presence of oxidative or electrophilic stress, reactive cysteine residues on Keap1 are modified, leading to a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, initiating their transcription[5][6][7][8][9][10][11][12].
Caption: The Keap1-Nrf2 signaling pathway for antioxidant response.
General Experimental Workflow for Assessing Antioxidant Potential
The following diagram outlines a general workflow for the in vitro evaluation of the antioxidant potential of a test compound.
Caption: General workflow for in vitro antioxidant potential assessment.
Conclusion
This compound possesses structural motifs that strongly suggest it has antioxidant potential. The presence of a reactive thiol group, a key feature of potent antioxidants like glutathione and N-acetylcysteine, combined with an electron-rich thiophene ring, indicates a high likelihood of effective radical scavenging and reducing capabilities.
References
- 1. Antioxidant and free radical scavenging properties of N-acetylcysteine amide (NACA) and comparison with N-acetylcysteine (NAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative evaluation of antioxidant capacities of thiol-based antioxidants measured by different in vitro methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiophene and Its Analogs as Prospective Antioxidant Agents: A Retrospective Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. Nrf2 is activated by disruption of mitochondrial thiol homeostasis but not by enhanced mitochondrial superoxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signal amplification in the KEAP1-NRF2-ARE antioxidant response pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Anti-Inflammatory and Anti-Oxidant Mechanisms of the Keap1/Nrf2/ARE Signaling Pathway in Chronic Diseases [aginganddisease.org]
- 8. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]
- 9. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Anti-Inflammatory and Anti-Oxidant Mechanisms of the Keap1/Nrf2/ARE Signaling Pathway in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Comparative Analysis of Halogenated Thiophenol and Thiophene Derivatives for Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the physicochemical properties, biological activities, and synthesis of halogenated thiophenol and thiophene derivatives. The inclusion of supporting experimental data, detailed protocols, and visual diagrams aims to facilitate informed decisions in the selection and development of these compounds for therapeutic applications.
The introduction of halogen atoms to the core structures of thiophenol and thiophene significantly influences their electronic properties, reactivity, and biological activity. This guide offers a comparative overview to highlight the key differences and similarities between these two important classes of organosulfur compounds, providing a valuable resource for medicinal chemists and pharmacologists.
Physicochemical Properties: A Quantitative Comparison
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic profiles. Halogenation can modulate properties such as acidity (pKa), lipophilicity (logP), and the strength of the sulfur-hydrogen bond (Bond Dissociation Enthalpy - BDE), which can impact metabolic stability and target engagement.
| Property | Halogenated Thiophenol Derivatives | Halogenated Thiophene Derivatives | Key Differences & Implications |
| pKa | Generally more acidic than corresponding phenols (e.g., Thiophenol pKa ≈ 6.6)[1][2]. Halogen substitution can further increase acidity. | Thiophene itself is not acidic in the same manner. Acidity is typically associated with substituents on the ring. | The higher acidity of thiophenols means they are more likely to exist as thiolates at physiological pH, which can influence their nucleophilicity, metal chelation properties, and interaction with biological targets. |
| logP | The logP of thiophenol is approximately 2.26[3]. Halogenation generally increases lipophilicity. | The logP of thiophene is approximately 1.8. Halogenation increases lipophilicity. | Both classes of compounds can be made more lipophilic through halogenation, which can enhance membrane permeability but may also increase metabolic liability and off-target toxicity. |
| S-H Bond Dissociation Enthalpy (BDE) | The BDE of the S-H bond in thiophenol is approximately 79-84 kcal/mol[4][5]. Substituents can modulate this value. | Not applicable as thiophenes lack an S-H bond. The relevant bond strengths are C-H and C-S bonds within the aromatic ring. | The relatively weak S-H bond in thiophenols makes them susceptible to oxidation and participation in hydrogen atom transfer (HAT) reactions, which can be relevant for their antioxidant activity or metabolic pathways. |
Comparative Biological Activities
Halogenated thiophenols and thiophenes exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects. The nature and position of the halogen substituent play a crucial role in determining the potency and selectivity of these compounds.
Anticancer Activity
| Compound Class | Cancer Cell Line | Activity Metric (IC50) | Reference |
| Halogenated Thiophene Derivative | Hep3B | 5.46 µM | [6] |
| Halogenated Thiophene Derivative | Hep3B | 8.85 µM | [6] |
| Halogenated Thioflavone Derivative | Tumor cell lines | 30-50 µM | [7] |
| Dichlorothiophene Chalcone Derivative | Various | - | [8] |
Antimicrobial Activity
| Compound Class | Microorganism | Activity Metric (MIC) | Reference |
| Halogenated Thiophenol Derivative | S. aureus | - | [6] |
| Halogenated Thiophene Derivative | E. coli | - | [6] |
| Halogenated Thiophene Derivative | C. albicans | - | [6] |
Anti-inflammatory Activity
| Compound Class | Assay | Activity Metric (IC50) | Reference |
| Thiophene Derivative | 5-LOX Inhibition | 29.2 µM | [9] |
| Thiophene Derivative | COX-2 Inhibition | 0.67 µM | [9] |
| Thiophene Derivative | PLA2 Inhibition | Significant | [9] |
| Halogenated Flavonoid Derivative | Tube Formation Inhibition | ~55% at 1 µM | [10] |
Enzyme Inhibitory Activity
| Compound Class | Enzyme | Activity Metric (IC50/Ki) | Reference |
| Halogenated Thiophene Chalcone | Acetylcholinesterase (AChE) | 14-70 µM (IC50) | [11] |
| Halogenated Thiophene Chalcone | Butyrylcholinesterase (BChE) | 14-70 µM (IC50) | [11] |
| Halogenated Chalcone Derivative | Acetylcholinesterase (AChE) | 1.83 ± 0.21 nM (Ki) | [12] |
| Halogenated Chalcone Derivative | Butyrylcholinesterase (BChE) | 3.35 ± 0.91 nM (Ki) | [12] |
| Thiophene-2-sulfonamide Derivative | Lactoperoxidase | 3.4 nM (IC50) | [13] |
| Halogenated Flavone | Monoamine Oxidase B (MAO-B) | 16-74 nM (IC50) | [14] |
Experimental Protocols
Synthesis of 2,5-Dichlorothiophene
This protocol describes the synthesis of 2,5-dichlorothiophene from 2-chlorothiophene.
Materials:
-
2-chlorothiophene
-
Chlorine gas
-
Alkali solution (e.g., sodium hydroxide)
Procedure:
-
React 2-chlorothiophene with chlorine, preferably in a slight molar excess.[15]
-
Heat the resulting reaction mixture with an alkali solution to a temperature between 100°C and 125°C to decompose any chlorine addition byproducts.[15]
-
Distill the mixture to isolate the 2,5-dichlorothiophene fraction.[15]
Synthesis of 3-Acetyl-2,5-dichlorothiophene
This protocol outlines the Friedel-Crafts acylation of 2,5-dichlorothiophene.
Materials:
-
2,5-dichlorothiophene
-
Anhydrous aluminum chloride (AlCl3)
-
Acetyl chloride
-
Dry carbon disulfide (CS2)
Procedure:
-
Prepare a stirred mixture of anhydrous AlCl3 and acetyl chloride in dry CS2.[16]
-
Add a solution of 2,5-dichlorothiophene in dry CS2 dropwise to the mixture over 1 hour.[16]
-
Stir the reaction mixture at room temperature for 24 hours.[16]
-
Carefully add cold water dropwise to the reaction with continuous stirring for 30 minutes to quench the reaction.[16]
-
Separate the organic layer, wash it with water, and dry it over anhydrous CaCl2.[16]
-
Evaporate the solvent to obtain the solid product.[16]
MTT Assay for Cytotoxicity
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
Test compounds (halogenated thiophenol or thiophene derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[6]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours).[6]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[6]
-
Solubilization: Add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.[6]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Visualizing Molecular Mechanisms and Workflows
Signaling Pathways
Halogenated thiophenol and thiophene derivatives can exert their biological effects by modulating key signaling pathways involved in cell proliferation, inflammation, and apoptosis. The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are two such critical cascades.
Caption: MAPK signaling pathway showing potential inhibition by halogenated thiophene derivatives.
Caption: NF-κB signaling pathway with potential inhibition by halogenated thiophenol derivatives.
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel halogenated thiophenol and thiophene derivatives.
Caption: General workflow for drug discovery with halogenated thiophenol and thiophene derivatives.
References
- 1. Thiophenol - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Showing Compound Benzenethiol (FDB011878) - FooDB [foodb.ca]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Cholinesterase Inhibitory Activities of Selected Halogenated Thiophene Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Exploring enzyme inhibition profiles of novel halogenated chalcone derivatives on some metabolic enzymes: Synthesis, characterization and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tetra substituted thiophenes as anti-inflammatory agents: exploitation of analogue-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Monoamine Oxidase Inhibitory Activity of Halogenated Flavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. US2492644A - Process for making 2,5-dichlorothiophene - Google Patents [patents.google.com]
- 16. 3-Acetyl-2,5-dichlorothiophene synthesis - chemicalbook [chemicalbook.com]
Validating the Mechanism of Action of 2-Thiophenemethanethiol in Biological Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential mechanisms of action of 2-Thiophenemethanethiol, a sulfur-containing heterocyclic compound. While direct experimental data on the specific molecular mechanisms of this compound is limited, this document explores its likely biological activities based on the known functions of the broader class of thiophene derivatives. The primary hypothesized mechanisms—antioxidant activity through radical scavenging and enzyme inhibition—are compared with well-characterized alternative compounds.
Postulated Mechanisms of Action
Thiophene derivatives are recognized for a wide array of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[1] For this compound, two primary mechanisms are postulated:
-
Antioxidant Activity: The thiol group (-SH) is a known potent hydrogen donor and can directly neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress.[2] This free radical scavenging is a common mechanism for sulfur-containing antioxidants.
-
Enzyme Inhibition: The thiophene ring and its substituents can interact with the active sites of various enzymes, leading to their inhibition. Thiophene derivatives have been reported to inhibit enzymes such as lactoperoxidase and acetylcholinesterase.
This guide will compare the performance of this compound and its class of compounds against established alternatives in assays relevant to these two mechanisms.
Comparative Analysis of Antioxidant Activity
The antioxidant capacity of a compound is often evaluated by its ability to scavenge stable free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are standard methods for this purpose.
Table 1: Comparison of Antioxidant Activity (IC50 Values)
| Compound | DPPH Assay IC50 (µM) | ABTS Assay IC50 (µM) | Notes |
| Thiophene Derivatives | Data not available for this compound. Other derivatives show a wide range of activities. | Amino thiophene-2-carboxamide derivatives show significant inhibition.[1] | The antioxidant activity of thiophene derivatives is highly dependent on the nature and position of substituents on the thiophene ring. |
| N-Acetylcysteine (NAC) | ~2100[3] | Data varies depending on assay conditions. | Acts as a precursor to glutathione and also has direct radical scavenging activity. |
| Glutathione (GSH) | Very high (low activity)[4] | Low activity in its reduced form.[4] | A major endogenous antioxidant, but less effective as a direct scavenger in these cell-free assays compared to other compounds. |
| Trolox | ~40[5] | ~30[5] | A water-soluble analog of vitamin E, commonly used as a positive control in antioxidant assays. |
| Ebselen | Data not available. | Data not available. | Acts as a glutathione peroxidase mimic, a different antioxidant mechanism. |
Note: IC50 values can vary significantly based on experimental conditions. The data presented is an approximation from available literature for comparative purposes.
Signaling Pathway: Antioxidant Action
The primary antioxidant action of thiol-containing compounds involves the direct scavenging of reactive oxygen species (ROS), preventing cellular damage.
References
- 1. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiol-dependent enzymes and their inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EC50 estimation of antioxidant activity in DPPH· assay using several statistical programs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of 2-Thiophenemethanethiol: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is paramount for ensuring both laboratory safety and environmental integrity. This guide provides essential, step-by-step procedures for the proper disposal of 2-Thiophenemethanethiol, a compound recognized for its potent stench and potential hazards. Adherence to these protocols is critical for minimizing risks and fostering a secure research environment.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is imperative to handle this compound within a controlled environment. Due to its malodorous nature and associated hazards, all operations involving this compound must be conducted within a certified chemical fume hood to prevent the release of noxious vapors.[1] The use of appropriate personal protective equipment (PPE) is mandatory.
Required Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[2][3] |
| Hand Protection | Nitrile gloves. Gloves must be inspected prior to use.[3][4][5] |
| Protective Clothing | A laboratory coat, long pants, and closed-toe shoes are required.[1][2][3] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149:2001 approved respirator should be used if exposure limits are exceeded or if irritation is experienced.[3] |
Hazard Profile and Key Data
This compound presents several hazards that necessitate careful handling and disposal. It is harmful if swallowed and is a combustible liquid.[3] The following table summarizes key safety and physical property data.
| Hazard Category | Description |
| Acute Toxicity | Harmful if swallowed.[3][4][6][7] May be harmful in contact with skin or if inhaled.[6][7] |
| Flammability | Combustible liquid.[3][4] Keep away from heat, sparks, open flames, and hot surfaces.[3][4][8] |
| Irritation | Causes skin and serious eye irritation.[7][8] |
| Environmental Hazards | May be harmful to aquatic life with long-lasting effects.[4] Should not be released into the environment.[3] |
| Stench | Possesses a strong, unpleasant odor characteristic of thiols.[1][8] |
**Step-by-Step Disposal and Decontamination Protocol
The primary method for the safe disposal of this compound involves careful collection, potential deactivation of its odor, and disposal as hazardous waste.
Step 1: Waste Collection
-
Liquid Waste: All liquid waste containing this compound, including unused solutions and rinsates, must be collected in a designated hazardous waste container.[2][9] The container should be clearly labeled as "Hazardous Waste" and include the full chemical name.[9][10]
-
Solid Waste: Contaminated disposable items such as gloves, pipette tips, and paper towels should be sealed in a plastic bag, placed in a wide-mouth plastic jar, labeled as hazardous waste, and disposed of accordingly.[1][11]
Step 2: Decontamination of Glassware and Equipment
To neutralize the potent odor of this compound, all contaminated glassware and equipment should be decontaminated. This is typically achieved through oxidation.
Experimental Protocol: Oxidation of Residual this compound
This procedure is adapted from general laboratory methods for the treatment of malodorous thiols.[1][5]
-
Materials:
-
Contaminated glassware and equipment
-
Commercial sodium hypochlorite solution (household bleach)
-
Water
-
A designated plastic container (bleach bath)
-
-
Procedure:
-
Inside a chemical fume hood, prepare a bleach bath by creating a mixture of bleach and water.[9]
-
Carefully rinse all glassware, syringes, and other labware that came into contact with this compound with a suitable solvent (e.g., ethanol), collecting the rinsate as hazardous liquid waste.[5]
-
Submerge the rinsed items in the bleach solution within the fume hood. The oxidation reaction can be slow, so it is recommended to soak the items for at least 24 hours to ensure all traces of the noxious chemical are oxidized.[11]
-
After soaking, the bleach solution should be collected and disposed of as hazardous waste.[11]
-
The decontaminated glassware can then be washed using standard laboratory procedures.
-
Step 3: Final Disposal
The collected and properly labeled hazardous waste containers must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[10] Do not pour this compound or its waste down the drain.[10]
Spill Response
In the event of a spill, the following steps should be taken:
-
Evacuate and Alert: Immediately evacuate the affected area and inform nearby personnel.[12]
-
Ventilate: Ensure the area is well-ventilated, preferably by containing the spill within a chemical fume hood.[12]
-
Containment: For small spills, use an inert absorbent material such as vermiculite or sand to soak up the liquid.[3][8][12] Do not use combustible materials like paper towels directly on the spill.[12]
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.[11][12]
-
Decontaminate: Clean the spill area with a bleach solution.[1]
-
Report: Report the spill to your institution's EHS department.[12]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Disposal workflow for this compound.
References
- 1. research.columbia.edu [research.columbia.edu]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. 2-Thiophenethiol | C4H4S2 | CID 522674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. benchchem.com [benchchem.com]
- 11. faculty.washington.edu [faculty.washington.edu]
- 12. benchchem.com [benchchem.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 2-Thiophenemethanethiol
For Immediate Reference: Key Safety and Logistical Information for Laboratory Professionals
This guide provides essential, procedural, and step-by-step instructions for the safe handling and disposal of 2-Thiophenemethanethiol in a research and drug development environment. Adherence to these protocols is critical for ensuring personnel safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a flammable liquid and is harmful if swallowed.[1] It is crucial to handle this chemical with appropriate care and the correct personal protective equipment to prevent exposure.
Table 1: Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Flammable liquids | Category 2 | Highly flammable liquid and vapor.[1] |
| Acute toxicity, Oral | Category 4 | Harmful if swallowed.[1] |
| Eye irritation | Category 2A | Causes serious eye irritation.[1] |
| Short-term (acute) aquatic hazard | Category 3 | Harmful to aquatic life.[1] |
| Long-term (chronic) aquatic hazard | Category 3 | Harmful to aquatic life with long lasting effects.[1] |
Personal Protective Equipment (PPE) Requirements:
Proper PPE is the first line of defense against chemical exposure. The following equipment must be worn at all times when handling this compound:
-
Eye/Face Protection: Use chemical safety goggles and a face shield. Standard safety glasses are not sufficient.[1]
-
Skin Protection:
-
Gloves: Wear butyl or Viton® gloves for adequate protection. Always inspect gloves for any signs of degradation or puncture before use.
-
Lab Coat: A flame-retardant lab coat is required.
-
Clothing: Wear long pants and closed-toe shoes.
-
-
Respiratory Protection: All work with this compound must be conducted in a certified chemical fume hood.[2] If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
First Aid Measures
In the event of exposure, immediate and appropriate first aid is critical.
Table 2: First Aid Procedures for this compound Exposure
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[3][4] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin with large amounts of soap and water for at least 15 minutes.[1][3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[1][3] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Operational Plan: Step-by-Step Handling Procedures
Due to its potent odor, all operations involving this compound must be meticulously planned and executed within a chemical fume hood to prevent vapor release.
Preparation:
-
Fume Hood: Ensure the chemical fume hood is functioning correctly and has a recent certification.
-
Bleach Bath: Prepare a bleach bath by making a 1:1 mixture of commercial bleach and water in a designated plastic container. This will be used for decontaminating glassware and equipment.
-
Bleach Trap: For reactions that may release vapors, prepare a bleach trap by filling a gas washing bottle (bubbler) with commercial bleach. Connect the outlet of your reaction apparatus to the inlet of the bubbler.
Handling and Use:
-
Weighing and Transferring: Conduct all weighing and transferring of this compound deep within the chemical fume hood. Use a syringe or cannula for liquid transfers to minimize the risk of spills and vapor release.
-
Running Reactions:
-
Ensure your reaction setup is a closed or isolated system.
-
Vent any exhaust from the reaction through the prepared bleach trap. The gas flow should be gentle, producing only 1-2 bubbles per second in the trap.
-
-
Work-up:
-
Keep all reaction products in sealed containers as much as possible.
-
If using a rotary evaporator or vacuum filtration, ensure the exhaust is passed through a bleach trap before the vacuum pump to capture any volatile thiols.
-
Disposal Plan: Decontamination and Waste Management
Proper disposal is essential to neutralize the odor and hazards associated with this compound.
Liquid Waste Disposal:
-
Neutralization: Slowly add small quantities of this compound waste to a stirred, cooled solution of commercial bleach (sodium hypochlorite) in the fume hood. The reaction can be exothermic, so careful, slow addition is crucial. A significant excess of bleach is required.
-
Reaction Time: Allow the mixture to stir for at least 2 hours to ensure complete oxidation of the thiol.
-
Collection: The neutralized solution should be collected in a designated hazardous waste container, clearly labeled as "Neutralized Thiol Waste," and disposed of according to your institution's hazardous waste management guidelines.
Solid Waste Disposal:
-
Contaminated Disposables: Items such as gloves, paper towels, and pipette tips that have come into contact with this compound should be immediately placed in a sealed plastic bag.
-
Secondary Containment: This sealed bag should then be placed into a designated solid hazardous waste container.
Glassware Decontamination:
-
Immediate Soaking: Immediately after use, all contaminated glassware should be rinsed with a small amount of a suitable solvent (like acetone) to remove the bulk of the thiol. This rinse solvent must be collected as hazardous waste.
-
Bleach Bath: Submerge the rinsed glassware in the prepared bleach bath within the fume hood. Allow the glassware to soak for at least 14 hours (overnight) to ensure complete deodorization.
-
Final Cleaning: After soaking, thoroughly rinse the glassware with water before proceeding with standard laboratory cleaning procedures.
Quantitative Data
Table 3: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₆S₂[5] |
| Molecular Weight | 130.23 g/mol [5] |
| Boiling Point | Not Available |
| Flash Point | Not Available |
| Specific Gravity | Not Available |
| Odor | Not Available |
Note: Specific quantitative data for this compound is limited. Data for the closely related compound 2-Thiophenethiol is sometimes used as an estimate.
Occupational Exposure Limits (OELs):
There are no established specific Occupational Exposure Limits (OELs) for this compound from major regulatory agencies. In the absence of a specific OEL, exposure should be kept as low as reasonably practicable.
Mandatory Visualizations
Caption: Workflow for handling a this compound spill.
Caption: Waste disposal workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








